Levocloperastine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNXBVJLPJNOSI-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132301-89-4 | |
| Record name | Levocloperastine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132301894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVOCLOPERASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V54164FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Levocloperastine's Central Mechanism of Action on the Bulbar Cough Center: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocloperastine is a non-opioid antitussive agent with a dual mechanism of action, exerting its effects both peripherally on the tracheobronchial tree and centrally on the bulbar cough center.[1][2][3] This technical guide provides an in-depth exploration of the central mechanism of action of this compound, focusing on its effects within the medulla oblongata to suppress the cough reflex. Evidence points towards a multimodal central action involving high-affinity binding to sigma-1 (σ1) receptors and potent inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels within key nuclei of the bulbar cough center, such as the nucleus tractus solitarius (NTS).[4] This guide synthesizes preclinical data, details experimental methodologies, and presents signaling pathways to elucidate the neuropharmacological basis of this compound's antitussive efficacy.
Introduction
Cough is a critical protective reflex, yet chronic or excessive coughing can be debilitating. Centrally acting antitussives aim to suppress this reflex at the level of the brainstem. This compound, the levorotatory isomer of cloperastine, has demonstrated significant antitussive effects comparable to codeine but with a favorable safety profile, notably lacking the sedative and addictive properties of opioid-based medications.[1][5][6] Its high selectivity for the bulbar cough center is a key attribute.[5] This document delves into the specific molecular and neuronal interactions that underpin this central activity.
Molecular Targets of this compound in the Bulbar Cough Center
The central antitussive effect of this compound is not attributed to interaction with opioid receptors. Instead, compelling evidence suggests the involvement of at least two other key molecular targets within the central nervous system: the sigma-1 (σ1) receptor and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Sigma-1 (σ1) Receptor Agonism
Cloperastine, the racemic mixture containing this compound, is a high-affinity ligand for the σ1 receptor, with a reported inhibitory constant (Ki) of 20 nM. It is likely that cloperastine acts as an agonist at this receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is highly expressed in the nucleus tractus solitarius (NTS), a critical relay center for cough afferents in the medulla.[4] Agonism at the σ1 receptor is known to modulate various downstream signaling pathways, including those involved in neuronal excitability and neuroprotection. It is hypothesized that this compound's interaction with σ1 receptors in the NTS modulates the incoming signals from peripheral cough receptors, thereby dampening the cough reflex.
Inhibition of GIRK Channels
Cloperastine has been identified as a potent blocker of GIRK channels, with an IC50 of 1 µM for inhibiting GIRK currents expressed in HEK cells.[7] GIRK channels are widely expressed in the central nervous system, including the brainstem, and play a crucial role in regulating neuronal excitability.[8][9] When activated by G-protein coupled receptors (GPCRs), GIRK channels allow potassium ions to flow out of the neuron, leading to hyperpolarization and a decrease in neuronal firing. By blocking these channels, this compound would prevent this hyperpolarization, leading to an increase in the excitability of certain inhibitory interneurons within the cough network. This could, in turn, enhance the inhibition of the efferent cough pathway. A study on a Rett Syndrome mouse model showed that cloperastine's blockade of presynaptic GIRK channels enhances GABA release, suggesting a potential mechanism for its inhibitory effects on neuronal networks.[7]
Quantitative Data on this compound's Antitussive Efficacy
The antitussive effects of this compound have been quantified in preclinical models, primarily in guinea pigs subjected to chemically induced cough. The following tables summarize the available quantitative data.
| Compound | Receptor/Channel | Affinity/Potency | Reference |
| Cloperastine | Sigma-1 (σ1) Receptor | Ki = 20 nM | Wikipedia |
| Cloperastine | GIRK Channels | IC50 = 1 µM | [7] |
| Compound | Cough Model | Animal Model | ED50 | Reference |
| This compound | Citric Acid-Induced | Guinea Pig | 2.6 mg/kg | [1][5] |
| Codeine | Citric Acid-Induced | Guinea Pig | 3.6 mg/kg | [1][5] |
| This compound | Ammonia Vapor-Induced | Guinea Pig | 2.9 mg/kg | [1][5] |
| Codeine | Ammonia Vapor-Induced | Guinea Pig | 3.1 mg/kg | [1][5] |
| Compound | Dose (mg/kg) | Cough Inhibition (%) vs. Control | Cough Model | Animal Model | Reference |
| Cloperastine | 12 | ~70% | Citric Acid-Induced | Guinea Pig | [10] |
| Cloperastine | 24 | ~70% | Citric Acid-Induced | Guinea Pig | [10] |
| Codeine | 12 | ~70% | Citric Acid-Induced | Guinea Pig | [10] |
| Codeine | 24 | ~70% | Citric Acid-Induced | Guinea Pig | [10] |
Experimental Protocols
The most common preclinical model to evaluate the efficacy of antitussive agents is the induction of cough in guinea pigs using chemical irritants.
Citric Acid-Induced Cough in Guinea Pigs
Objective: To assess the antitussive effect of a compound by measuring the reduction in the number of coughs induced by citric acid aerosol.
Animals: Male guinea pigs (300-450 g) are typically used.
Apparatus:
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A whole-body plethysmograph chamber to house the unrestrained animal.
-
An ultrasonic nebulizer to generate the citric acid aerosol.
-
A microphone and a pressure transducer to record cough sounds and pressure changes within the chamber.
-
Data acquisition and analysis software.
Procedure:
-
Acclimatization: Guinea pigs are acclimated to the plethysmograph chamber before the experiment.
-
Compound Administration: this compound or the vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined times before the citric acid challenge (e.g., 30 minutes prior).
-
Cough Induction: The animals are placed in the chamber and exposed to an aerosol of citric acid (typically 0.4 M) for a set duration (e.g., 7-14 minutes).[10]
-
Data Recording: Coughs are recorded throughout the exposure period and for a subsequent observation period. Coughs are identified by their characteristic sound and the associated sharp pressure change in the plethysmograph.
-
Data Analysis: The total number of coughs is counted for each animal. The percentage of cough inhibition by the test compound is calculated relative to the vehicle-treated control group. The dose-response relationship can be determined, and the ED50 (the dose that produces 50% of the maximal effect) can be calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound's central action and a typical experimental workflow for evaluating its antitussive efficacy.
Conclusion
The central mechanism of action of this compound on the bulbar cough center is multifaceted and distinct from traditional opioid antitussives. The available evidence strongly suggests that its efficacy is mediated through the modulation of sigma-1 receptors and GIRK channels within the nucleus tractus solitarius and other associated brainstem nuclei. This dual molecular action provides a plausible explanation for its potent antitussive effects coupled with a favorable safety profile, particularly the absence of sedation. Further research, including in vitro electrophysiological studies on NTS neurons and in vivo microinjection studies, will be invaluable in further delineating the precise neuronal circuits and downstream signaling cascades involved. A thorough understanding of this mechanism will aid in the development of novel, highly selective, and safe antitussive therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aesculapius.it [aesculapius.it]
- 4. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 9. G-protein-gated inward rectifier K+ channel proteins (GIRK1) are present in the soma and dendrites as well as in nerve terminals of specific neurons in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Antitussive Action of Levocloperastine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocloperastine, the levorotatory isomer of cloperastine, is a non-opioid antitussive agent with a distinctive dual mechanism of action that targets both central and peripheral pathways of the cough reflex.[1][2][3][4][5][6] This dual activity contributes to its clinical efficacy and favorable safety profile, particularly the reduced incidence of central nervous system side effects like sedation, which are common with other antitussive medications.[1][7][8] This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, presenting key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing the involved signaling pathways.
Introduction: The Cough Reflex and Therapeutic Intervention
The cough reflex is a critical protective mechanism for clearing the airways.[1] It is initiated by the stimulation of sensory receptors in the larynx and tracheobronchial tree, which can be triggered by both mechanical and chemical stimuli.[5] Afferent nerve impulses travel to the cough center in the medulla oblongata, which then coordinates the complex muscular actions of coughing.[9][10] Antitussive agents can suppress this reflex by acting at different points in this pathway. This compound is notable for its engagement with both the central processing center and the peripheral sensory apparatus.[1][2][4][5][6][11]
Central Mechanism of Action: Selective Inhibition of the Bulbar Cough Center
This compound exerts a direct inhibitory effect on the bulbar cough center in the brainstem.[1][6][8] This central action is highly selective, which is a key differentiator from many other centrally acting antitussives.[1][8] This selectivity is attributed to its specific stereoisomeric properties and results in a lower incidence of central adverse effects such as sedation and drowsiness, which are more prominent with agents like codeine and the racemic form, DL-cloperastine.[1][7][8][12]
Signaling Pathway for Central Inhibition
The precise molecular targets of this compound within the medullary cough center are not fully elucidated in the available literature. However, the proposed pathway involves the modulation of neuronal activity within the nucleus of the tractus solitarius (NTS) and other associated brainstem regions responsible for cough pattern generation.
Peripheral Mechanism of Action: A Multi-faceted Approach
This compound's peripheral effects are multifaceted and contribute significantly to its overall antitussive efficacy.[8] These actions are primarily attributed to its antihistaminic, antiserotonergic, and muscle-relaxant properties.[1][6][8]
Antihistaminic and Antiserotonergic Effects
By acting as an antagonist at histamine (H1) and serotonin receptors on sensory nerves and smooth muscle in the airways, this compound can reduce bronchospasm and the activation of cough receptors by these inflammatory mediators.[5][6][8]
Modulation of Sensory C-Fibers
Evidence suggests that this compound may modulate the activity of vagal C-fibers in the respiratory tract.[13][14] These fibers are important chemosensors involved in the cough reflex, and their inhibition can reduce the response to tussive stimuli.[14]
Papaverine-like Spasmolytic Activity
This compound exhibits a papaverine-like muscle-relaxant effect on bronchial smooth muscle, which can help to alleviate bronchospasm that may contribute to coughing.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Preclinical Efficacy in Guinea Pig Cough Models
| Tussive Agent | Drug | ED50 (mg/kg) | Reference |
| Citric Acid | This compound | 2.6 | [4][6][8] |
| Codeine | 3.6 | [4][6][8] | |
| Ammonia Vapor | This compound | 2.9 | [4][6][8] |
| Codeine | 3.1 | [4][6][8] |
Table 2: Clinical Efficacy and Onset of Action in Comparative Trials
| Comparator | Key Findings | Reference |
| Levodropropizine | Trend towards more rapid improvement with this compound. At day 1, 95% of the this compound group showed improvement vs. 78% in the levodropropizine group. | [1] |
| Codeine | This compound was at least as effective as codeine. In two studies with 180 patients, this compound reduced cough intensity and frequency by the second day in 90% and 87% of patients, respectively. | [1][12] |
| DL-cloperastine | This compound produced a more rapid effect, with beneficial effects occurring on average 3 days earlier. Significant reductions in cough intensity and frequency were observed after 1 day of this compound treatment. | [12] |
Table 3: Pharmacokinetic Parameters of this compound and Related Compounds
| Parameter | This compound | Dextrocloperastine | DL-Cloperastine | Reference |
| Cmax (µg/L) | 55.2 | 68.0 | 57.2 | [15] |
| tmax (min) | 90 | 90 | 90 | [15] |
| Half-life (min) | 106 | 99 | 112 | [4] |
Experimental Protocols
Preclinical Cough Models (Guinea Pig)
A standardized method for evaluating antitussive agents involves inducing cough in unanesthetized guinea pigs and quantifying the number of coughs.
-
Subjects: Male Dunkin-Hartley guinea pigs.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Cough Induction:
-
Citric Acid: Animals are placed in a whole-body plethysmograph and exposed to an aerosol of 0.3 M citric acid for a defined period (e.g., 10 minutes).
-
Ammonia Vapor: Similar to the citric acid protocol, animals are exposed to a controlled concentration of ammonia vapor.
-
-
Drug Administration: this compound, codeine, or vehicle is administered orally or intraperitoneally at various doses at a set time (e.g., 60 minutes) before cough induction.
-
Data Acquisition: The number of coughs is recorded by a trained observer and/or through analysis of the pressure changes within the plethysmograph.
-
Analysis: The 50% effective dose (ED50), the dose at which cough is inhibited by 50%, is calculated.
In Vitro Spasmolytic Activity (Isolated Tracheal Rings)
This assay assesses the muscle-relaxant properties of a compound.
-
Tissue Preparation: Tracheas are excised from guinea pigs, and tracheal rings are prepared and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: A contractile agent, such as histamine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.
-
Drug Application: this compound is added to the bath in a cumulative manner to generate a concentration-response curve.
-
Data Measurement: The isometric tension of the tracheal rings is continuously recorded.
-
Analysis: The ability of this compound to relax the pre-contracted tracheal rings is quantified, often by calculating the IC50 (the concentration causing 50% inhibition of the contraction).
Clinical Trial Protocol for Cough Assessment
Clinical trials evaluating antitussive efficacy typically involve patient-reported outcomes and objective measures.
-
Study Design: Randomized, controlled trials comparing this compound to placebo or an active comparator (e.g., codeine, levodropropizine).[7][12]
-
Patient Population: Adults and children with acute or chronic nonproductive cough associated with various respiratory conditions.[7][12]
-
Assessment of Efficacy:
-
Cough Intensity and Frequency: Patients rate the severity and number of coughing episodes using a validated scale (e.g., a 5-point scale from 0=absent to 4=severe) at baseline and at specified time points throughout the study.[15]
-
Nocturnal Awakenings: The number of times sleep is disturbed by coughing is recorded.[2][3][4][7][12]
-
Irritability (in children): Assessed as a secondary outcome related to improved sleep.[2][3][4][7][12]
-
-
Data Analysis: Changes in cough scores from baseline are compared between treatment groups. The rapidity of onset of action is also a key endpoint.
Conclusion
This compound's dual mechanism of action, combining a selective central inhibitory effect on the bulbar cough center with peripheral antihistaminic, antiserotonergic, and spasmolytic activities, provides a comprehensive approach to cough suppression.[1][2][3][4][5][6] Preclinical and clinical data demonstrate its efficacy, which is comparable or superior to that of standard antitussive agents, with the significant advantage of a more rapid onset of action and an improved tolerability profile, particularly concerning central nervous system side effects.[2][3][4][7][12] This makes this compound a valuable therapeutic option for the management of nonproductive cough in a wide range of patients.
References
- 1. aesculapius.it [aesculapius.it]
- 2. ovid.com [ovid.com]
- 3. medscape.com [medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. medscape.com [medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Use of this compound as an Antitussive Agent - Page 2 [medscape.com]
- 9. rxhive.zynapte.com [rxhive.zynapte.com]
- 10. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. aesculapius.it [aesculapius.it]
- 13. droracle.ai [droracle.ai]
- 14. Peripheral antitussives affect temporal features of tracheobronchial coughing in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
Preclinical Pharmacodynamics of Levocloperastine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocloperastine, the levorotatory isomer of cloperastine, is a non-opioid, centrally and peripherally acting antitussive agent. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound in various animal models. The primary focus is on its well-established antitussive efficacy, with additional sections exploring its antihistaminic, central nervous system (CNS) effects, and emerging evidence of its anti-inflammatory properties. While direct preclinical evidence for neuroprotective effects is limited, the role of its interaction with the sigma-1 receptor suggests a potential avenue for future investigation. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for pivotal studies, and includes visualizations of experimental workflows and signaling pathways to facilitate a deeper understanding of its mechanism of action.
Antitussive Effects
This compound exerts its antitussive effects through a dual mechanism of action: a central effect on the bulbar cough center and peripheral actions.[1][2][3] Preclinical studies in guinea pigs have demonstrated that this compound's antitussive potency is comparable to that of codeine.[4]
Quantitative Data
| Animal Model | Tussive Agent | This compound ED₅₀ | Codeine ED₅₀ | Reference |
| Guinea Pig | Citric Acid (0.4 M aerosol) | 2.6 mg/kg | 3.6 mg/kg | [5] |
| Guinea Pig | Ammonia Vapor | 2.9 mg/kg | 3.1 mg/kg | [5] |
Experimental Protocols
1.2.1. Citric Acid-Induced Cough in Guinea Pigs
This model assesses the efficacy of antitussive agents against chemically-induced cough.
-
Animals: Male Hartley guinea pigs.
-
Apparatus: A transparent chamber connected to an ultrasonic nebulizer. Cough sounds are recorded and analyzed.
-
Procedure:
-
Animals are pre-treated with this compound or a control substance orally.
-
After a set period (e.g., 30 minutes), each guinea pig is individually placed in the chamber.
-
The chamber is filled with a continuous aerosol of 0.4 M citric acid for a duration of 7-14 minutes.[1]
-
The number of coughs is counted by blinded observers and validated by spectrogram analysis.[1]
-
-
Endpoint: The primary endpoint is the frequency of coughing. The latency to the first cough can also be measured.[5]
Antihistaminic and Spasmolytic Effects
This compound exhibits antihistaminic properties by acting as a histamine H1 receptor antagonist.[4] This contributes to its spasmolytic activity, which has been demonstrated both in vitro and in vivo.
Experimental Protocols
2.1.1. Histamine-Induced Bronchospasm in Guinea Pigs
This in vivo model evaluates the ability of a compound to protect against histamine-induced airway constriction.
-
Animals: Male guinea pigs.
-
Apparatus: A chamber for aerosol exposure.
-
Procedure:
-
Endpoint: An increase in the time to onset of dyspnea compared to the control group indicates a protective effect.
Central Nervous System (CNS) Effects
This compound's central antitussive action is selective for the cough center, with fewer sedative effects compared to its racemic counterpart, DL-cloperastine.[4]
Experimental Protocols
3.1.1. Open Field Test in Mice
This test is used to assess general locomotor activity and anxiety-like behavior. A reduction in movement can be indicative of sedative effects.
-
Animals: Mice.
-
Apparatus: A square or circular arena with walls, often equipped with automated tracking software. The arena is typically divided into a central and a peripheral zone.[7][8]
-
Procedure:
-
Animals are pre-treated with this compound or a control substance.
-
Each mouse is placed individually in the center of the open field.
-
The animal's behavior is recorded for a set duration (e.g., 5-10 minutes).
-
-
Endpoints:
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Total distance traveled.
-
Time spent in the central versus peripheral zones.
-
Frequency of entries into the central zone.
-
Rearing frequency.
-
Anti-inflammatory Effects
Recent preclinical evidence suggests that cloperastine, the racemic form of this compound, possesses anti-inflammatory properties. These effects are mediated, at least in part, through the Akt/GSK3/Nrf2 signaling pathway.[1]
Quantitative Data
| Animal Model | Inflammatory Stimulus | Treatment | Effect | Reference |
| Mouse Sepsis Model | Lipopolysaccharide (LPS) | Cloperastine (0.5 mg/kg, i.p.) | Reduced IL-6 levels in the lung; Improved hypothermia; Increased survival rate. | [1][9] |
Experimental Protocols
4.2.1. Lipopolysaccharide (LPS)-Induced Sepsis in Mice
This model is used to study systemic inflammation.
-
Animals: Male mice.
-
Procedure:
-
Mice are administered cloperastine or a control substance intraperitoneally (i.p.).
-
After a set time (e.g., 4 hours), sepsis is induced by i.p. injection of LPS.
-
Physiological parameters (e.g., rectal temperature) and survival are monitored over time.
-
At a specific time point (e.g., 24 hours), tissues and blood can be collected for analysis of inflammatory markers.[9]
-
-
Endpoints:
-
Survival rate.
-
Rectal temperature.
-
Levels of pro-inflammatory cytokines (e.g., IL-6) in tissues and serum.[1]
-
Signaling Pathway
Potential for Neuroprotection
While direct preclinical studies demonstrating a neuroprotective effect of this compound in models of acute neuronal injury such as stroke are lacking, its mechanism of action provides a rationale for potential neuroprotective properties. This compound is known to be a sigma-1 receptor agonist.[10] Activation of the sigma-1 receptor is associated with neuroprotective effects in various models of neurodegeneration and injury.[6][11] One study indicated that cloperastine can ameliorate learning and memory impairment in mice prenatally exposed to an endocrine disruptor, suggesting a potential role in cognitive protection.[12]
Signaling Pathways of Interest
5.1.1. Sigma-1 Receptor Signaling
The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[2] Upon activation by an agonist like this compound, it can translocate and interact with a variety of ion channels and signaling proteins to modulate cellular stress responses and promote cell survival.[2]
5.1.2. Histamine H1 Receptor Antagonism and Intracellular Signaling
As a histamine H1 receptor antagonist, this compound blocks the downstream signaling cascade initiated by histamine binding. This includes the inhibition of Gq/11 protein activation, subsequent phospholipase C (PLC) activation, and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately prevents the increase in intracellular calcium and activation of protein kinase C (PKC).[7][13]
Conclusion and Future Directions
The preclinical pharmacodynamics of this compound are well-characterized in the context of its antitussive effects, with robust data from animal models supporting its clinical use. Its dual central and peripheral mechanisms, combined with a favorable safety profile regarding sedation, make it a valuable therapeutic agent. The emerging evidence of its anti-inflammatory properties, mediated through the Akt/GSK3/Nrf2 pathway, opens new avenues for its potential application in inflammatory conditions.
A significant gap in the current preclinical data is the lack of direct studies on the neuroprotective effects of this compound in models of acute neuronal injury. Given its activity as a sigma-1 receptor agonist, a pathway known to be involved in neuroprotection, future research in this area is warranted. Investigating the efficacy of this compound in animal models of ischemic stroke or other neurodegenerative diseases could further elucidate its therapeutic potential.
References
- 1. Cloperastine Reduces IL-6 Expression via Akt/GSK3/Nrf2 Signaling in Monocytes/Macrophages and Ameliorates Symptoms in a Mouse Sepsis Model Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 7. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cloperastine rescues impairment of passive avoidance response in mice prenatally exposed to diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Antihistamine and Antiserotonergic Properties of Levocloperastine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocloperastine, the levorotatory isomer of cloperastine, is a non-opioid antitussive agent with a multifaceted pharmacological profile. Beyond its primary centrally mediated antitussive effects, this compound exhibits significant peripheral activity, including antihistamine and antiserotonergic properties. This technical guide provides a comprehensive overview of these properties, presenting available quantitative data, detailed experimental methodologies for their assessment, and visual representations of relevant pathways and workflows. This document is intended to serve as a resource for researchers and professionals engaged in the study and development of antitussive and related therapeutic agents.
Introduction
This compound is recognized for its dual mechanism of action, targeting both the central cough center and peripheral receptors in the tracheobronchial tree.[1] Its antihistaminic and antiserotonergic actions are believed to contribute to its overall therapeutic efficacy in managing cough and related symptoms.[2] Understanding the specifics of these peripheral activities is crucial for a complete characterization of the drug's mechanism of action and for the development of new therapeutic applications.
Antihistamine Properties of this compound
This compound demonstrates notable activity as a histamine H1 receptor antagonist. This property is clinically relevant as histamine is a key mediator in allergic reactions and inflammatory responses, which can often be underlying causes of cough.
Receptor Binding Affinity
Table 1: Histamine H1 Receptor Binding Affinity of Cloperastine
| Compound | Receptor | Ki (nM) |
| Cloperastine | Human Histamine H1 | 3.8[3] |
Note: Data for the specific levorotatory isomer (this compound) is not specified in the cited source.
Functional Antagonism: Histamine-Induced Guinea Pig Ileum Contraction
The antihistaminic activity of this compound has been demonstrated through functional assays, such as the inhibition of histamine-induced contractions in isolated guinea pig ileum.[2] This ex vivo model is a classic pharmacological preparation to assess the potency of H1 receptor antagonists.
While a specific IC50 value for this compound in this assay is not available in the reviewed literature, the general methodology is well-established.
This protocol outlines the standard procedure for evaluating the antihistaminic effect of a test compound on isolated guinea pig ileum.
Materials:
-
Guinea pig
-
Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaHCO3 1.0, NaH2PO4 0.05, Glucose 1.0)
-
Histamine dihydrochloride (agonist)
-
This compound or other test antagonist
-
Isolated organ bath system with a transducer and recording device
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
A male guinea pig (250-350g) is euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the terminal ileum is isolated and placed in a petri dish containing fresh, carbogen-aerated Tyrode's solution.
-
The lumen of the ileum is gently flushed with Tyrode's solution to remove its contents.
-
Segments of 2-3 cm in length are cut and mounted in an organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isotonic force transducer. A resting tension of 0.5-1.0 g is applied.
-
The tissue is allowed to equilibrate for 30-60 minutes, with the Tyrode's solution being replaced every 15 minutes.
-
A cumulative concentration-response curve for histamine is established by adding increasing concentrations of histamine to the organ bath and recording the contractile response.
-
To assess the antagonistic effect of this compound, the tissue is incubated with a specific concentration of this compound for a predetermined period (e.g., 20-30 minutes) before constructing a new histamine concentration-response curve in the presence of the antagonist.
-
The magnitude of the rightward shift of the concentration-response curve is used to determine the potency of the antagonist, often expressed as a pA2 value.
Diagram 1: Experimental Workflow for Guinea Pig Ileum Contraction Assay
Caption: Workflow of the histamine-induced guinea pig ileum contraction assay.
Antiserotonergic Properties of this compound
In addition to its antihistaminic effects, this compound has been shown to possess serotonin-antagonist activity in vitro.[2] This is of interest as serotonin (5-hydroxytryptamine, 5-HT) can influence inflammatory processes and smooth muscle contraction in the airways.
Receptor Binding Affinity
Specific quantitative data for the binding affinity of this compound to serotonin receptors, such as the 5-HT2A receptor, are not currently available in the published literature. Further radioligand binding studies are required to determine the Ki value of this compound for various serotonin receptor subtypes.
Functional Antagonism: Serotonin-Induced Rat Uterus Contraction
The antiserotonergic properties of a compound can be assessed using the serotonin-induced rat uterus contraction model. The rat uterus is sensitive to serotonin, and its contraction is mediated primarily through 5-HT2A receptors.
This protocol provides a detailed methodology for evaluating the antiserotonergic effect of a test compound on isolated rat uterus.
Materials:
-
Female rat (non-pregnant, in estrus or pre-treated with estrogen)
-
De Jalon's solution (composition in g/L: NaCl 9.0, KCl 0.42, CaCl2 0.06, NaHCO3 0.5, Glucose 0.5)
-
Serotonin creatinine sulfate (agonist)
-
This compound or other test antagonist
-
Isolated organ bath system with a transducer and recording device
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
A female rat (150-200g) is euthanized. To increase sensitivity to serotonin, the rat may be pre-treated with stilbestrol (0.1 mg/kg) 24 hours before the experiment.
-
The uterine horns are isolated and placed in a petri dish containing De Jalon's solution.
-
A segment of the uterine horn is cleaned of surrounding fatty tissue and mounted in an organ bath containing De Jalon's solution at 32°C, aerated with carbogen gas.
-
The tissue is connected to an isotonic transducer under a resting tension of approximately 0.5 g.
-
The preparation is allowed to equilibrate for at least 30-45 minutes, during which the bathing solution is changed every 10-15 minutes.
-
A cumulative concentration-response curve for serotonin is obtained by adding increasing concentrations of serotonin to the bath.
-
To determine the antagonistic activity of this compound, the tissue is pre-incubated with the compound for a specified duration before repeating the serotonin concentration-response curve.
-
The antagonistic potency is quantified by the shift in the concentration-response curve.
Diagram 2: Signaling Pathway of 5-HT2A Receptor-Mediated Uterine Contraction
Caption: this compound antagonizes the 5-HT2A receptor, blocking contraction.
Discussion and Future Directions
The available evidence indicates that this compound possesses both antihistaminic and antiserotonergic properties, which likely contribute to its clinical efficacy as an antitussive agent. The potent H1 receptor antagonism, inferred from data on cloperastine, suggests a role in mitigating cough associated with allergic and inflammatory conditions. The antiserotonergic activity, while less quantitatively defined, may also play a role in modulating airway smooth muscle tone and inflammation.
To further elucidate the pharmacological profile of this compound, the following research is recommended:
-
Receptor Binding Studies: Determination of the Ki values of this compound for a panel of histamine and serotonin receptor subtypes is essential for a precise understanding of its selectivity and potency.
-
Functional Assays: Quantitative determination of the IC50 or pA2 values of this compound in functional assays, such as the guinea pig ileum and rat uterus contraction models, will provide crucial information on its functional antagonism.
-
In Vivo Studies: Further in vivo studies in relevant animal models of cough and bronchoconstriction are needed to correlate the in vitro findings with the overall therapeutic effect.
Conclusion
This compound is an effective antitussive agent with a dual central and peripheral mechanism of action. Its peripheral antihistaminic and antiserotonergic properties are important components of its pharmacological profile. While current data provides a good qualitative understanding of these activities, further quantitative research is necessary to fully characterize the receptor-level interactions and functional antagonism of this compound. This will ultimately contribute to a more complete understanding of its therapeutic benefits and potential for new clinical applications.
References
The Pharmacokinetic Two-Compartment Model of Levocloperastine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocloperastine is a non-opioid antitussive agent effective in the symptomatic treatment of cough of various etiologies. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The pharmacokinetic behavior of this compound is best described by a two-compartment model with a first-order absorption phase.[1][2][3][4][5] This model posits that after administration, the drug distributes between a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues), while simultaneously being eliminated from the central compartment. This guide provides a comprehensive technical overview of the two-compartment pharmacokinetic model of this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing key processes.
Core Pharmacokinetic Principles of this compound
Following oral administration, this compound is absorbed from the intestine and undergoes first-pass metabolism.[6] The plasma concentration-time profile exhibits a tri-exponential decay, which is characteristic of a two-compartment model with an absorption phase. The drug is extensively distributed throughout the body, with concentrations in lung tissue being notably higher than in plasma. This compound is highly bound to plasma proteins (over 97%) and is primarily eliminated through metabolism, with metabolites being excreted mainly in the feces (approximately two-thirds) and to a lesser extent in the urine (approximately one-third).[6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound, including a comparison with its dextrorotatory and racemic counterparts.
Table 1: Pharmacokinetic Parameters of this compound and its Isomers [2]
| Parameter | Unit | This compound | Dextrocloperastine | DL-Cloperastine |
| Cmax (Maximum Plasma Concentration) | µg/L | 55.2 | 68.0 | 57.2 |
| tmax (Time to Cmax) | min | 90 | 90 | 90 |
| Half-life | min | 106 | 99 | 112 |
| AUC (Area Under the Curve) | µg·min/L | 10,611 | 10,326 | 10,919 |
| MRT (Mean Residence Time) | min | 198 | 192 | 208 |
| Total Clearance | L/min | 0.94 | 0.97 | 0.92 |
| Volume of Distribution | L/kg | 145 | 138 | 148 |
| Volume of Distribution at Steady State | L/kg | 187 | 194 | 194 |
Table 2: Additional Pharmacokinetic Parameters of this compound in Humans
| Parameter | Unit | Value | Reference |
| Distribution Half-life (t½α) | h | 0.80 | [1] |
| Elimination Half-life (t½β) | h | 1.68 | [1] |
| Terminal Elimination Half-life | h | 6.58 | [1] |
| Volume of Distribution (Terminal Phase) | L/kg | 80 | [1] |
| Volume of Distribution (Steady State) | L/kg | 57 | [1] |
| Total Body Clearance | L/h | 7.5 | [1] |
| Protein Binding | % | >97 | [6] |
| Oral Bioavailability | % | >40 | [6] |
Note: The specific micro-constants (Kₐ, K₁₂, K₂₁, Kₑ) for the two-compartment model of this compound are not publicly available in the reviewed literature.
Experimental Protocols
While the original detailed experimental protocol for the definitive human pharmacokinetic study of this compound that established the two-compartment model is not available in the public domain, a typical study design for such an investigation would involve the following steps.
Human Pharmacokinetic Study (Generalized Protocol)
A single-dose, randomized, open-label, crossover study in healthy volunteers is a common design for pharmacokinetic characterization.
1. Subject Recruitment:
-
A cohort of healthy adult volunteers (e.g., 12 subjects) would be recruited.
-
Inclusion criteria would typically include age within a specific range (e.g., 18-55 years), a body mass index (BMI) within the normal range, and no clinically significant abnormalities upon physical examination and laboratory tests.
-
Exclusion criteria would include a history of significant medical conditions, drug or alcohol abuse, and use of any concomitant medications.
2. Study Design:
-
A crossover design would be employed where each subject receives a single oral dose of this compound (e.g., this compound fendizoate oral suspension) and, after a washout period of at least seven times the terminal elimination half-life, may receive a comparator formulation or a different dose.
3. Dosing and Blood Sampling:
-
After an overnight fast, subjects would receive a single oral dose of this compound.
-
Serial blood samples would be collected in heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma would be separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
4. Bioanalytical Method:
-
The concentration of this compound in plasma samples would be determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
-
Method Validation: The bioanalytical method would be validated according to international guidelines (e.g., ICH M10), assessing for selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability (freeze-thaw, short-term, long-term, and stock solution stability).
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data for each subject would be analyzed using non-compartmental and compartmental methods.
-
A two-compartment model with first-order absorption and elimination would be fitted to the data to estimate the pharmacokinetic parameters, including the micro-constants (Kₐ, K₁₂, K₂₁, Kₑ).
Mandatory Visualizations
Two-Compartment Pharmacokinetic Model of this compound
Caption: Schematic of the two-compartment model for this compound.
Experimental Workflow for a Human Pharmacokinetic Study
Caption: Generalized experimental workflow for a crossover pharmacokinetic study.
Logical Relationship of ADME Processes
Caption: The sequential relationship of ADME processes for this compound.
Conclusion
The pharmacokinetics of this compound are well-characterized by a two-compartment model with first-order absorption. This model provides a robust framework for understanding the disposition of the drug in the body, which is essential for its rational use in clinical practice. The provided quantitative data and conceptual workflows serve as a valuable resource for researchers and professionals in the field of drug development. Further research to elucidate the specific micro-constants of the two-compartment model would allow for more refined pharmacokinetic modeling and simulation, ultimately contributing to a more precise and personalized approach to antitussive therapy with this compound.
References
- 1. This compound in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents. | Semantic Scholar [semanticscholar.org]
- 3. aesculapius.it [aesculapius.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medscape.com [medscape.com]
Non-Opioid Central Activity of Levocloperastine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocloperastine, the levorotatory isomer of cloperastine, is a non-opioid antitussive agent with a dual mechanism of action, acting both centrally on the bulbar cough center and peripherally.[1][2][3] This technical guide provides an in-depth exploration of the non-opioid central activity of this compound, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its action. While specific quantitative binding data for this compound remains limited in publicly available literature, this guide synthesizes the known information regarding its racemate, cloperastine, to provide a comprehensive overview for research and drug development professionals.
Core Central Mechanism of Action
The primary central antitussive effect of this compound is attributed to its action on the bulbar cough center in the brainstem.[1][2] A key molecular mechanism, extrapolated from studies on its racemate cloperastine, involves the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to an enhancement of GABAergic neurotransmission.[4][5]
Inhibition of GIRK Channels
Cloperastine has been shown to inhibit GIRK channel activity with an IC50 of 1 μM in human embryonic kidney (HEK) cells.[4][6] GIRK channels are crucial for mediating the inhibitory effects of various neurotransmitters.[7][8] By inhibiting these channels, cloperastine reduces the hyperpolarizing potassium current, leading to a state of increased neuronal excitability in specific contexts.
Enhancement of GABAergic Neurotransmission
The inhibition of presynaptic GIRK channels by cloperastine is proposed to enhance the release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4] This is supported by findings where the inhibitory effect of cloperastine on neuronal firing activity was reversed by the GABA-A receptor antagonist bicuculline.[4] Furthermore, cloperastine increased GABAergic spontaneous inhibitory postsynaptic currents (sIPSCs) in locus coeruleus cells, an effect blocked by the GABA-B receptor antagonist phaclofen.[4] This suggests a mechanism involving the modulation of GABA-B autoreceptors.
Quantitative Data
Quantitative data on the receptor binding profile of this compound is not extensively available. However, data for its racemate, cloperastine, provides valuable insights.
| Target | Ligand | Parameter | Value | Assay/System |
| GIRK Channels | Cloperastine | IC50 | 1 µM | GIRK currents expressed in HEK cells[4][6] |
| Histamine H1 Receptor | Cloperastine | Ki | 3.8 nM | Ligand displacement assay[9] |
| Sigma-1 Receptor | Cloperastine | Ki | 20 nM | Ligand displacement assay[9] |
| Histamine H3 Receptor | Cloperastine | Ki | 2,148 nM | Ligand displacement assay[9] |
| Sigma-2 Receptor | Cloperastine | Ki | 900 nM | Ligand displacement assay[9] |
Signaling Pathways
The central antitussive action of this compound, based on data from cloperastine, can be conceptualized through the following signaling pathway.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp for GIRK Channel Inhibition
This protocol is adapted from studies on cloperastine's effect on GIRK channels.[4]
Objective: To measure the inhibitory effect of this compound on GIRK channel currents.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the GIRK channel subunits of interest.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH 7.2 with KOH).
Procedure:
-
Culture HEK293 cells expressing GIRK channels on glass coverslips.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) to elicit GIRK channel currents.
-
Record baseline currents in the absence of the drug.
-
Perfuse the chamber with varying concentrations of this compound dissolved in the external solution.
-
Record currents at each concentration after allowing for equilibration.
-
Analyze the data to determine the concentration-dependent inhibition of the GIRK current and calculate the IC50 value.
In Vivo Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs
Objective: To determine the antitussive efficacy (ED50) of this compound.
Animals: Male Dunkin-Hartley guinea pigs (300-400 g).
Apparatus: A whole-body plethysmograph chamber connected to a nebulizer and a microphone to record cough sounds.
Procedure:
-
Acclimatize guinea pigs to the plethysmograph chamber.
-
Expose the animals to an aerosol of 0.3 M citric acid for 10 minutes to induce coughing and record the number of coughs as a baseline.
-
Administer this compound orally or intraperitoneally at various doses to different groups of animals.
-
After a set pretreatment time (e.g., 60 minutes), re-expose the animals to the citric acid aerosol for 10 minutes.
-
Record the number of coughs for each animal.
-
Calculate the percentage inhibition of cough for each dose group compared to a vehicle-treated control group.
-
Determine the ED50 value (the dose that produces 50% inhibition of the cough reflex) using a dose-response curve.
Conclusion
The central non-opioid antitussive activity of this compound is complex and involves multiple targets. The available evidence, primarily from studies on its racemate cloperastine, strongly suggests that inhibition of GIRK channels and subsequent enhancement of GABAergic neurotransmission in the brainstem are key mechanisms. Further research is warranted to fully elucidate the specific receptor binding profile of this compound and to delineate the precise downstream signaling cascades responsible for its therapeutic effect. The experimental protocols outlined in this guide provide a framework for future investigations into the central pharmacology of this and other non-opioid antitussive agents.
References
- 1. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. G protein-coupled inwardly rectifying K+ channels (GIRKs) mediate postsynaptic but not presynaptic transmitter actions in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [논문]The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release [scienceon.kisti.re.kr]
- 7. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Review of Levocloperastine's Antitussive Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocloperastine is a non-opioid antitussive agent with a dual mechanism of action that targets both central and peripheral pathways of the cough reflex. As the levorotatory isomer of cloperastine, it exhibits a favorable efficacy and safety profile compared to other antitussive agents, including codeine and its racemic counterpart, DL-cloperastine. This technical guide provides a comprehensive review of the antitussive properties of this compound, detailing its mechanism of action, summarizing quantitative data from clinical and preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel antitussive therapies.
Introduction
Cough is a critical physiological defense mechanism, but it can also become a persistent and debilitating symptom of various respiratory and non-respiratory conditions. This compound has emerged as an effective and well-tolerated option for the symptomatic treatment of non-productive cough.[1][2][3][4] Its unique dual mechanism of action, which combines a central effect on the bulbar cough center with peripheral modulation of tracheobronchial receptors, contributes to its clinical efficacy.[1][2][3][5] This guide delves into the technical details of this compound's antitussive properties, providing a consolidated resource for the scientific community.
Mechanism of Action
This compound's antitussive effect is attributed to its dual action on both the central and peripheral nervous systems.[1][3][5]
Central Mechanism of Action
This compound acts on the central nervous system by inhibiting the bulbar cough center, located in the medulla oblongata.[3][6] This central action is believed to be highly selective, which may explain the low incidence of central nervous system side effects like sedation that are commonly associated with other centrally acting antitussives.[3][6] The precise molecular targets within the nucleus tractus solitarius (NTS), the primary site for the termination of vagal afferent nerves that initiate the cough reflex, are still under investigation.[7][8][9][10][11][12] However, it is hypothesized that this compound modulates a central "gating mechanism" that controls the excitability of the brainstem cough pattern generator.[13]
Peripheral Mechanism of Action
Peripherally, this compound exerts its effects on the sensory afferent nerves in the tracheobronchial tree.[1][5][14] This action is multifaceted and includes:
-
Inhibition of Vagal Afferent Nerves: The cough reflex is initiated by the stimulation of vagal afferent nerves, including myelinated Aδ-fibers and non-myelinated C-fibers.[7][8] this compound is thought to inhibit the activity of these nerve fibers, thereby reducing the transmission of cough-inducing signals to the brainstem.[14]
-
Antihistaminic and Antiserotonergic Properties: this compound exhibits antihistaminic (H1 receptor antagonist) and antiserotonergic activity.[6] Histamine and serotonin are inflammatory mediators that can sensitize airway sensory nerves and contribute to bronchoconstriction, both of which can trigger or exacerbate cough. By blocking the action of these mediators, this compound can reduce airway hypersensitivity.[6][15]
The following diagram illustrates the proposed dual mechanism of action of this compound.
Caption: Dual mechanism of action of this compound.
Quantitative Efficacy Data
A substantial body of clinical evidence supports the antitussive efficacy of this compound. Ten controlled clinical trials involving a total of 794 subjects have demonstrated its effectiveness in both adult and pediatric populations for cough associated with various respiratory disorders.[3]
Clinical Trial Data
The following tables summarize the key quantitative findings from comparative clinical trials.
Table 1: this compound vs. Levodropropizine in Pediatric Patients
| Parameter | This compound | Levodropropizine | Reference |
| Patients with Symptom Improvement (Day 1) | 95% | 78% | [16] |
| Patients with Reduced Cough Intensity (Day 1) | 77% | - | [17] |
| Patients with Reduced Cough Frequency (Day 2) | 88% | - | [17] |
| Patients with Decreased Irritability (Day 2) | 92% | - | [17] |
Table 2: this compound vs. Codeine in Adult Patients
| Parameter | This compound | Codeine | Reference |
| Number of Patients | 180 (in two studies) | 180 (in two studies) | [16] |
| Efficacy | At least as effective as codeine | - | [16] |
| Patients with Reduced Cough Intensity (Day 2) | 90% | Smaller reductions (not statistically significant) | [18] |
| Patients with Reduced Cough Frequency (Day 2) | 87% | Smaller reductions (not statistically significant) | [18] |
| Investigator's Efficacy Judgment (Good/Very Good) | 90% | 80% | [18] |
Table 3: this compound vs. DL-cloperastine in Adult Patients
| Parameter | This compound | DL-cloperastine | Reference |
| Number of Patients | 120 | 120 | [16] |
| Onset of Beneficial Effects | On average 3 days before DL-cloperastine | - | [18] |
| Significant Reduction in Cough Intensity & Frequency | After 1 day of treatment | - | [18] |
Preclinical Data
Preclinical studies in animal models have provided quantitative measures of this compound's antitussive potency.
Table 4: Preclinical Efficacy in Guinea Pig Cough Models
| Cough Induction Model | This compound ED50 (mg/kg) | Codeine ED50 (mg/kg) | Reference |
| Citric Acid-induced Cough | 2.6 | 3.6 | [6] |
| Ammonia Vapor-induced Cough | 2.9 | 3.1 | [6] |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been characterized in both animal and human studies.
Table 5: Key Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 90 - 120 minutes | [1] |
| Oral Bioavailability | >40% | [1] |
| Volume of Distribution (Vd) | 80 L/kg (intravenous), 150 L/kg (oral) | [1] |
| Protein Binding | >97% | [1] |
| Elimination | Primarily in feces (two-thirds) and urine (one-third) as metabolites | [1] |
Experimental Protocols
The evaluation of this compound's antitussive properties has relied on a variety of established in vivo and in vitro experimental models.
In Vivo Models
This is a widely used and reliable model for screening antitussive drugs.
-
Objective: To assess the ability of a test compound to inhibit cough induced by a chemical irritant.
-
Animals: Male Hartley guinea pigs are commonly used.
-
Procedure:
-
Animals are placed in a whole-body plethysmograph chamber for acclimatization.
-
A baseline cough response is established by exposing the animals to an aerosol of citric acid (e.g., 0.4 M solution) for a defined period (e.g., 10 minutes).
-
The test compound (this compound) or vehicle is administered (e.g., orally or intraperitoneally) at various doses.
-
After a specified pretreatment time, the animals are re-challenged with the citric acid aerosol.
-
The number of coughs is recorded and compared between the treated and control groups.
-
-
Data Analysis: The dose-response relationship is determined, and the ED50 (the dose that produces 50% inhibition of the cough response) is calculated.
The following diagram illustrates the workflow for the citric acid-induced cough model.
Caption: Workflow of the citric acid-induced cough model.
This model utilizes another chemical irritant to induce coughing in a different rodent species.
-
Objective: To evaluate the antitussive effect of a test compound against SO2-induced cough.
-
Animals: Albino mice are typically used.
-
Procedure:
-
Mice are individually placed in a sealed desiccator.
-
SO2 gas is generated within the desiccator by a chemical reaction (e.g., sodium hydrogen sulfite and sulfuric acid).
-
The mice are exposed to the SO2 for a short period (e.g., 45 seconds).[19]
-
The number of coughs is counted for a defined observation period (e.g., 5 minutes) after exposure.[19]
-
The test compound (this compound) or vehicle is administered prior to SO2 exposure.
-
The cough frequency in the treated group is compared to the control group.
-
-
Data Analysis: The percentage of cough inhibition is calculated for each dose of the test compound.[18]
In Vitro Models
This in vitro assay is used to assess the spasmolytic and antihistaminic properties of a compound.
-
Objective: To determine the effect of a test compound on smooth muscle contraction in isolated tracheal tissue.
-
Tissue: Tracheal rings are isolated from guinea pigs.
-
Procedure:
-
The tracheal rings are mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture.
-
The baseline tension of the tracheal smooth muscle is recorded.
-
A contractile agent, such as histamine, is added to the bath to induce muscle contraction.
-
The test compound (this compound) is then added to the bath at various concentrations.
-
The ability of the compound to relax the pre-contracted tracheal muscle is measured.
-
-
Data Analysis: The concentration-response curve for the relaxant effect of the test compound is generated, and the EC50 (the concentration that produces 50% of the maximal relaxation) is determined.
The following diagram illustrates the general principle of an in vitro assay for evaluating drug efficacy.
Caption: General workflow for an in vitro drug efficacy assay.
Signaling Pathways
The peripheral antitussive effects of this compound are mediated through its interaction with histamine and serotonin signaling pathways.
Histamine H1 Receptor Signaling
This compound acts as an antagonist at H1 histamine receptors. The binding affinity of this compound for H1 receptors contributes to its ability to counteract histamine-induced bronchoconstriction and sensory nerve activation.
Serotonin Receptor Signaling
This compound also exhibits antiserotonergic properties. By blocking serotonin receptors in the airways, it can mitigate the sensitizing effects of serotonin on cough receptors.
The following diagram depicts a simplified representation of the signaling pathways potentially modulated by this compound's peripheral actions.
Caption: Peripheral receptor signaling pathways.
Conclusion
This compound is a well-characterized antitussive agent with a robust body of evidence supporting its efficacy and safety. Its dual mechanism of action, targeting both central and peripheral components of the cough reflex, provides a comprehensive approach to cough suppression. The quantitative data from clinical trials consistently demonstrate its superiority or non-inferiority to standard antitussive therapies, often with a faster onset of action and a more favorable side effect profile. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel antitussive drugs. For researchers and drug development professionals, this compound serves as an important benchmark and a valuable tool for understanding the complex neuropharmacology of the cough reflex.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Use of this compound as an Antitussive Agent [medscape.com]
- 3. aesculapius.it [aesculapius.it]
- 4. This compound in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. medscape.com [medscape.com]
- 7. Peripheral Neural Circuitry in Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brainstem opioid peptidergic neurons regulate cough reflexes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
- 11. Nucleus tractus solitarius lesions block the behavioral actions of cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroanatomy, Nucleus Solitarius - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Targeting C-fibers for Peripheral Acting Anti-tussive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. medscape.com [medscape.com]
- 16. aesculapius.it [aesculapius.it]
- 17. researchgate.net [researchgate.net]
- 18. phcogres.com [phcogres.com]
- 19. Evaluation of antitussive activity of formulations with herbal extracts in sulphur dioxide (SO2) induced cough model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Levocloperastine in Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantitative determination of Levocloperastine in bulk drug substance. The protocols outlined below include UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and a proposed Non-Aqueous Titrimetric method. Each section contains a detailed experimental protocol, a summary of quantitative data for easy comparison, and a workflow diagram.
UV-Visible Spectrophotometry
Application Note: This spectrophotometric method is a simple, rapid, and cost-effective technique for the quantification of this compound fendizoate. The method is based on the measurement of the absorbance of the drug in the ultraviolet region. It is suitable for routine quality control analysis.
Experimental Protocol
1.1. Principle: this compound fendizoate exhibits a distinct absorption maximum (λmax) in the UV spectrum, and the absorbance at this wavelength is directly proportional to its concentration, following the Beer-Lambert law.
1.2. Reagents and Materials:
-
This compound fendizoate reference standard
-
Methanol (AR grade)
-
Sodium Hydroxide (NaOH), 0.1N solution
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
UV-Visible Spectrophotometer
1.3. Instrumentation:
-
A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and wavelength accuracy of ±0.5 nm, equipped with 1 cm matched quartz cells.
1.4. Preparation of Standard Stock Solution:
-
Accurately weigh about 25 mg of this compound fendizoate reference standard.
-
Transfer it to a 50 mL volumetric flask.
-
Dissolve and make up the volume with methanol to obtain a concentration of 0.5 mg/mL (500 µg/mL).
1.5. Preparation of Working Standard Solutions:
-
Pipette 5.0 mL of the standard stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with 0.1N NaOH to get a solution of 50 µg/mL.
-
From this solution, prepare a series of dilutions in 10 mL volumetric flasks using 0.1N NaOH to obtain concentrations ranging from 2 to 10 µg/mL.[1]
1.6. Analytical Procedure:
-
Set the spectrophotometer to scan the wavelength range of 200-400 nm.
-
Use 0.1N NaOH as a blank.
-
Scan a working standard solution (e.g., 10 µg/mL) to determine the wavelength of maximum absorbance (λmax). The λmax for this compound fendizoate is approximately 350 nm.[1]
-
Measure the absorbance of all the prepared working standard solutions at 350 nm.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of the bulk drug sample by measuring its absorbance and interpolating the concentration from the calibration curve.
1.7. Sample Preparation (from Bulk Drug):
-
Prepare a stock solution of the this compound bulk drug in methanol at a concentration of 0.5 mg/mL.
-
Dilute this stock solution with 0.1N NaOH to a concentration within the calibration range (e.g., 6 µg/mL).
-
Measure the absorbance and calculate the concentration.
Workflow Diagram: UV-Visible Spectrophotometry
Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note: RP-HPLC is a highly specific, sensitive, and accurate method for the quantification of this compound. It is capable of separating this compound from potential impurities and degradation products, making it a stability-indicating method. This method is suitable for quality control and regulatory submissions.
Experimental Protocol
2.1. Principle: The method separates this compound from other components on a C18 stationary phase using a suitable mobile phase. The analyte is detected by a UV detector at a specific wavelength, and the peak area is proportional to the concentration of the drug.
2.2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2.3. Instrumentation and Chromatographic Conditions:
-
Instrument: HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of buffer (pH 3.5) and acetonitrile in a 50:50 ratio. The buffer can be prepared using potassium dihydrogen phosphate and the pH adjusted with orthophosphoric acid.[2] An alternative mobile phase is a 10mM buffer (pH 6.5) and acetonitrile (50:50, v/v).[3]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 20 µL.
2.4. Preparation of Mobile Phase:
-
Prepare the buffer solution as required.
-
Mix the buffer and acetonitrile in the specified ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
2.5. Preparation of Standard Stock Solution:
-
Accurately weigh about 25 mg of this compound reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 500 µg/mL.
2.6. Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the standard stock solution using the mobile phase to obtain concentrations in the desired linearity range (e.g., 10-30 µg/mL for this compound fendizoate).[3]
2.7. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area for this compound.
-
Calculate the concentration of this compound in the sample from the calibration curve. The retention time for this compound is expected to be around 5.4 minutes under the conditions described with a pH 3.5 buffer[2] or around 3.17 minutes with a pH 3.5 buffer and methanol as the organic modifier.[4]
2.8. Sample Preparation (from Bulk Drug):
-
Accurately weigh the bulk drug sample to prepare a stock solution of a known concentration (e.g., 500 µg/mL) in the mobile phase.
-
Dilute this solution with the mobile phase to fall within the concentration range of the calibration curve.
-
Filter the solution through a 0.45 µm filter before injection.
Workflow Diagram: RP-HPLC Method
Caption: Workflow for this compound quantification by RP-HPLC.
Non-Aqueous Acid-Base Titration (Proposed Method)
Application Note: This method is proposed for the assay of this compound bulk drug based on its basic properties. This compound, a tertiary amine, is a weak base that can be accurately quantified in a non-aqueous medium to provide a sharp endpoint. This titrimetric method is simple, requires basic laboratory equipment, and is suitable for the assay of the bulk drug substance.
Experimental Protocol
3.1. Principle: this compound, acting as a weak base, is dissolved in a suitable non-aqueous solvent (glacial acetic acid) which enhances its basicity. It is then titrated with a strong acid (perchloric acid) in a non-aqueous medium. The endpoint is determined potentiometrically or by using a visual indicator.
3.2. Reagents and Materials:
-
This compound bulk drug
-
Perchloric acid (HClO₄), 0.1 M in glacial acetic acid
-
Glacial acetic acid (AR grade)
-
Acetic anhydride (AR grade)
-
Potassium hydrogen phthalate (KHP), primary standard
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid)
3.3. Instrumentation:
-
Analytical balance
-
Burette (50 mL)
-
Potentiometer with a glass and reference electrode (optional, for potentiometric titration)
-
Magnetic stirrer
3.4. Preparation and Standardization of 0.1 M Perchloric Acid:
-
Mix 8.5 mL of 72% perchloric acid with 900 mL of glacial acetic acid and 30 mL of acetic anhydride.
-
Allow the solution to stand for 24 hours.
-
Standardize the solution against accurately weighed primary standard potassium hydrogen phthalate (approx. 0.5 g), dissolved in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator and titrate with the prepared perchloric acid solution until the color changes from violet to yellowish-green.
-
Calculate the molarity of the perchloric acid solution.
3.5. Analytical Procedure:
-
Accurately weigh about 300 mg of the this compound bulk drug.
-
Dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 M perchloric acid to the same yellowish-green endpoint observed during standardization.
-
Perform a blank titration (titrating 50 mL of glacial acetic acid with the titrant) and make necessary corrections.
-
The endpoint can also be determined potentiometrically by monitoring the potential change as a function of the titrant volume. The equivalence point is the point of maximum inflection on the titration curve.
3.6. Calculation: The percentage purity of this compound can be calculated using the following formula:
% Purity = (V * M * E) / W * 100
Where:
-
V = Volume of perchloric acid consumed (mL), corrected for the blank
-
M = Molarity of the perchloric acid solution
-
E = Equivalent weight of this compound
-
W = Weight of the this compound sample taken (mg)
Workflow Diagram: Non-Aqueous Titration
Caption: Workflow for this compound quantification by Non-Aqueous Titration.
Summary of Quantitative Data
| Parameter | UV-Visible Spectrophotometry | RP-HPLC (Method 1) | RP-HPLC (Method 2) | Non-Aqueous Titration (Proposed) |
| Principle | Absorbance Measurement | Chromatographic Separation | Chromatographic Separation | Volumetric Analysis |
| Wavelength (λmax) | ~350 nm[1] | 273 nm[2] | 227 nm[3] | Not Applicable |
| Linearity Range | 2 - 10 µg/mL[1] | 20 - 80 µg/mL[4] | 10 - 30 µg/mL[3] | Not Applicable |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[4] | > 0.999[3] | Not Applicable |
| Limit of Detection (LOD) | 1.012 µg/mL[1] | 0.146 µg/mL[4] | 0.496 µg/mL[5] | Method Dependent |
| Limit of Quantification (LOQ) | 3.036 µg/mL[1] | 0.444 µg/mL[4] | 1.503 µg/mL[5] | Method Dependent |
| Accuracy (% Recovery) | 99.75 ± 0.67%[1] | Typically 98-102% | Typically 98-102%[3] | Typically >99% |
| Precision (%RSD) | < 2%[1] | < 2%[4] | < 2%[3] | Typically <1% |
| Primary Use | Routine QC, simple assays | High-specificity assays, stability studies | High-specificity assays, stability studies | Bulk drug assay, purity check |
References
Application Note: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Levocloperastine Fendizoate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the development and validation of an RP-HPLC method for the determination of Levocloperastine Fendizoate in pharmaceutical preparations.
Introduction
This compound fendizoate is an antitussive agent used for the symptomatic relief of cough.[1][2] It acts on the cough center in the brain without causing respiratory depression.[1][3] Accurate and reliable analytical methods are crucial for the quality control and formulation development of pharmaceutical products containing this compound Fendizoate. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy. This application note details a robust RP-HPLC method for the quantification of this compound Fendizoate.
Chromatographic Conditions
Several RP-HPLC methods have been reported for the analysis of this compound Fendizoate, often in combination with other active pharmaceutical ingredients. A summary of these methods is presented in Table 1, providing a basis for method selection and optimization.
Table 1: Summary of Reported RP-HPLC Methods for this compound Fendizoate
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm), Hypersil BDS[1][4] | ODS C18 (250 mm x 4.6 mm, 5 µm)[2][5] | Symmetry C18 (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Buffer (pH 6.5, 10mM): Acetonitrile (50:50, v/v)[1][4][7] | Phosphate buffer (pH 3.5): Methanol (60:40, v/v)[2] | Buffer (pH 3.5): Acetonitrile (50:50, v/v)[6] |
| Flow Rate | 1.0 mL/min[1][4][7] | Not Specified | 1.0 mL/min[6] |
| Detection Wavelength | 227 nm[1][3][4][7] | 273 nm[2][5] | 273 nm[6] |
| Injection Volume | 20 µL[1][4] | Not Specified | Not Specified |
| Temperature | Ambient[1][4] | Not Specified | 30 °C[6] |
| Run Time | Within 10 minutes[4][7] | Retention time for this compound: 3.173 min[2] | Retention time for this compound: 5.403 min[6] |
Experimental Protocol
This protocol provides a step-by-step guide for the analysis of this compound Fendizoate using a validated RP-HPLC method.
3.1. Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Syringe filters (0.45 µm)
-
This compound Fendizoate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate or other suitable buffer salts
-
Orthophosphoric acid or sodium hydroxide for pH adjustment
-
Purified water (HPLC grade)
3.2. Preparation of Mobile Phase (Based on Method 1)
-
Buffer Preparation (pH 6.5, 10mM): Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to make a 10mM solution. Adjust the pH to 6.5 using a suitable pH adjuster (e.g., dilute sodium hydroxide or phosphoric acid).
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio.
-
Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
3.3. Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Fendizoate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 20-80 µg/mL).[2]
3.4. Preparation of Sample Solutions (from a syrup formulation)
-
Accurately measure a volume of the syrup formulation equivalent to a known amount of this compound Fendizoate.
-
Dilute the sample with the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3.5. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions outlined in Table 1 (Method 1 is recommended as a starting point).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
3.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound Fendizoate in the sample solutions from the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.999 is typically required.[4][7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.[4][7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Workflow and Diagrams
The logical workflow for the RP-HPLC method development and validation is illustrated in the following diagram.
Caption: RP-HPLC Method Development and Validation Workflow.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. journalsofpharmaceuticalanalysis.com [journalsofpharmaceuticalanalysis.com]
- 7. Development and validation of rp-hplc method for simultaneous estimation of this compound fendizoate and chlorpheniramine maleate in their combined dosage form [openabstract.org]
Application Note: Spectrophotometric Determination of Levocloperastine in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levocloperastine is a non-narcotic cough suppressant with a dual mechanism of action, acting both centrally on the cough center and peripherally on the tracheobronchial tree. Accurate and reliable analytical methods are crucial for the quality control and dosage uniformity of pharmaceutical formulations containing this compound. This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of this compound fendizoate in bulk and pharmaceutical dosage forms, such as suspensions. The method has been validated according to ICH guidelines, demonstrating its accuracy, precision, and linearity.
Methodology
The principle of this method is based on the measurement of the absorbance of a this compound solution in a suitable solvent at its wavelength of maximum absorbance (λmax). This compound fendizoate exhibits a distinct UV absorption profile that allows for its quantification.
Instrumentation and Reagents
-
Spectrophotometer: A double beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells.
-
Reagents:
-
This compound Fendizoate working standard
-
Methanol (AR Grade)
-
Sodium Hydroxide (NaOH), 0.1N solution
-
Whatman filter paper #41
-
Experimental Protocols
Preparation of Standard Stock Solution
-
Accurately weigh 25 mg of this compound fendizoate working standard.
-
Transfer the standard to a 50 mL volumetric flask.
-
Dissolve and make up the volume with methanol to obtain a concentration of 0.5 mg/mL.
Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution, prepare a series of dilutions in 0.1N NaOH to obtain concentrations ranging from 2 µg/mL to 10 µg/mL.[1]
-
Scan each dilution in the UV-Vis spectrophotometer over the range of 200-400 nm against a 0.1N NaOH blank to determine the wavelength of maximum absorbance (λmax). The λmax for this compound fendizoate is found to be 350 nm.[1]
-
Measure the absorbance of each working standard solution at 350 nm.
-
Plot a calibration curve of absorbance versus concentration (µg/mL).
Preparation of Sample Solution (from Suspension Formulation)
-
Take a quantity of the suspension equivalent to 25 mg of this compound fendizoate.[1]
-
Transfer it to a 50 mL volumetric flask.[1]
-
Add methanol and shake to dissolve the drug.[1]
-
Make up the volume to the mark with methanol to get a final concentration of 0.5 mg/mL.[1]
-
Filter the solution through Whatman filter paper #41.[1]
-
Further dilute the filtrate with 0.1N NaOH to obtain a final concentration within the linearity range (2-10 µg/mL).[1]
Quantification of this compound in the Sample
-
Measure the absorbance of the final sample solution at 350 nm against a 0.1N NaOH blank.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound fendizoate in the pharmaceutical formulation.
Data Presentation
The performance of the spectrophotometric method was validated, and the key quantitative data are summarized in the tables below.
Table 1: Method Validation Parameters
| Parameter | Result |
| Wavelength of Maximum Absorbance (λmax) | 350 nm[1] |
| Linearity Range | 2 - 10 µg/mL[1] |
| Regression Equation | Y = 0.039x - 0.001[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Molar Absorptivity | 395.93[1] |
Table 2: Accuracy (Recovery Study)
| Parameter | Result |
| Percentage Recovery | 99.752 ± 0.6653 %[1] |
Table 3: Precision
| Parameter | Result |
| Precision (against label claim) | 1.2057 ± 0.01214[1] |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (for AUC method) |
| Limit of Detection (LOD) | 1.012 µg/mL[1] |
| Limit of Quantification (LOQ) | 3.036 µg/mL[1] |
Visualizations
Experimental Workflow for Spectrophotometric Determination of this compound
Caption: Workflow for this compound quantification.
Conclusion
The developed UV-Vis spectrophotometric method is simple, sensitive, accurate, and precise for the determination of this compound fendizoate in pharmaceutical formulations.[1] The method is suitable for routine quality control analysis, offering a cost-effective alternative to more complex chromatographic techniques. The validation results confirm that the method adheres to the standards set by the ICH guidelines.
References
Asymmetric Synthesis of Levo-4-chlorobenzhydrol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of Levo-4-chlorobenzhydrol, an important chiral intermediate in the pharmaceutical industry. The focus is on enantioselective methods that yield the desired (S)-enantiomer with high purity.
Introduction
Levo-4-chlorobenzhydrol, the (S)-enantiomer of 4-chlorobenzhydrol, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is crucial for the therapeutic efficacy and safety profile of the final drug product. Traditional methods often rely on the resolution of racemic mixtures, which is inherently inefficient, with a maximum theoretical yield of only 50%. Asymmetric synthesis offers a more direct and sustainable approach to obtaining the enantiomerically pure compound. This document outlines three primary asymmetric pathways: Corey-Bakshi-Shibata (CBS) reduction, asymmetric transfer hydrogenation, and chiral ligand-mediated arylation.
Comparative Data of Asymmetric Synthesis Pathways
The following table summarizes the quantitative data for different asymmetric synthesis methods for Levo-4-chlorobenzhydrol, providing a clear comparison of their efficiency and enantioselectivity.
| Synthesis Pathway | Catalyst/Reagent | Reducing Agent/Aryl Source | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (BMS) | THF | -20 to RT | >95 | >99 |
| Asymmetric Transfer Hydrogenation | (R,R)-Ru-TsDPEN | Isopropanol | Isopropanol | 80 | High | >97 |
| Chiral Ligand-Titanium Catalyzed Arylation | (R)-DPP-H8-BINOL / Ti(OiPr)4 | Phenylmagnesium bromide | Dichloromethane | -40 to 0 | ~94 | >99 |
Experimental Protocols
Corey-Bakshi-Shibata (CBS) Reduction of 4-Chlorobenzophenone
This protocol describes the enantioselective reduction of 4-chlorobenzophenone to (S)-4-chlorobenzhydrol using a chiral oxazaborolidine catalyst.[1][2][3][4]
Materials:
-
4-Chlorobenzophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add 4-chlorobenzophenone (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the ketone.
-
Catalyst Addition: Cool the solution to -20 °C using a suitable cooling bath. Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 eq) dropwise via syringe.
-
Reductant Addition: Add borane-dimethyl sulfide (BMS) (0.6 - 1.0 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at -20 °C to quench the excess borane. Allow the mixture to warm to room temperature.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (S)-4-chlorobenzhydrol.
Asymmetric Transfer Hydrogenation of 4-Chlorobenzophenone
This method employs a chiral ruthenium catalyst to facilitate the asymmetric transfer of hydrogen from isopropanol to 4-chlorobenzophenone.
Materials:
-
4-Chlorobenzophenone
-
(R,R)-Ru-TsDPEN catalyst
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH) or Sodium isopropoxide
-
Argon or Nitrogen gas supply
Procedure:
-
Catalyst Activation: In a Schlenk flask under an inert atmosphere, dissolve the (R,R)-Ru-TsDPEN catalyst (0.005 - 0.01 eq) and a base (e.g., KOH, 0.02 eq) in anhydrous isopropanol. Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Mixture: In a separate flask, dissolve 4-chlorobenzophenone (1.0 eq) in anhydrous isopropanol.
-
Reaction Initiation: Transfer the ketone solution to the activated catalyst solution.
-
Heating: Heat the reaction mixture to 80 °C and stir.
-
Reaction Monitoring: Monitor the conversion by TLC or GC. The reaction is typically complete within several hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Chiral Ligand-Titanium Catalyzed Phenylation of 4-Chlorobenzaldehyde
This pathway involves the asymmetric addition of a phenyl group from a Grignard reagent to 4-chlorobenzaldehyde, mediated by a chiral titanium complex.[5]
Materials:
-
4-Chlorobenzaldehyde
-
(R)-DPP-H8-BINOL (chiral ligand)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Phenylmagnesium bromide solution (in THF or diethyl ether)
-
Anhydrous dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-DPP-H8-BINOL (0.02 - 0.05 eq) in anhydrous DCM. Add Ti(OiPr)₄ (2.0 eq) and stir at room temperature for 1 hour.
-
Reaction Setup: In a separate, larger flame-dried flask under an inert atmosphere, dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Cool the aldehyde solution to -40 °C. Add the pre-formed chiral titanium catalyst solution to the aldehyde solution.
-
Grignard Addition: Add phenylmagnesium bromide solution (1.1 - 1.5 eq) dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at -40 °C.
-
Reaction Progression: Allow the reaction to stir at -40 °C for several hours and then slowly warm to 0 °C. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of 1N HCl at 0 °C. Separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product is then purified by flash column chromatography to yield (S)-4-chlorobenzhydrol.[5]
Visualizations
Corey-Bakshi-Shibata (CBS) Reduction Catalytic Cycle
Caption: Catalytic cycle of the CBS reduction.
Asymmetric Transfer Hydrogenation Workflow
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Chiral Ligand-Titanium Catalyzed Arylation Pathway
Caption: Pathway for asymmetric arylation of 4-chlorobenzaldehyde.
References
In Vivo Experimental Models for Testing Levocloperastine Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocloperastine is an antitussive agent with a dual mechanism of action, exhibiting both central effects on the bulbar cough center and peripheral activity on receptors in the tracheobronchial tree.[1][2] Its pharmacological profile also includes antihistaminic, antiserotoninergic, and muscle-relaxant properties, contributing to its overall therapeutic efficacy.[3][4] This document provides detailed application notes and protocols for various in vivo experimental models designed to test the efficacy of this compound across its spectrum of pharmacological activities.
I. Antitussive Efficacy Models
The primary efficacy of this compound is its ability to suppress cough. Chemically induced cough models in guinea pigs are the most common and reliable methods for evaluating antitussive drugs.
Citric Acid-Induced Cough Model in Guinea Pigs
This is a widely used model to assess the efficacy of antitussive agents. Citric acid aerosol inhalation irritates the upper respiratory tract, triggering a cough reflex.
Quantitative Data Summary
| Drug | Animal Model | Tussive Agent | Dose (mg/kg) | Efficacy (ED50) | Reference |
| This compound | Guinea Pig | Citric Acid | 1 - 9 (dose-dependent inhibition) | 2.6 mg/kg | [3][5] |
| Codeine | Guinea Pig | Citric Acid | - | 3.6 mg/kg | [3][5] |
| Cloperastine | Guinea Pig | Citric Acid | 6, 12, 24 | Significant reduction in cough frequency at 12 and 24 mg/kg | [6][7] |
Experimental Protocol
Animals:
-
Male Hartley guinea pigs (300-350 g).
-
Animals should be acclimatized for at least one week before the experiment with free access to food and water.[8]
Apparatus:
-
Whole-body plethysmograph to record respiratory parameters.
-
Nebulizer to generate citric acid aerosol (particle size 0.5-2.0 µm).[8]
-
Sound recording equipment to quantify cough events.
Procedure:
-
Place the conscious and unrestrained guinea pig into the plethysmograph chamber and allow a 15-20 minute acclimatization period.[8]
-
Administer this compound or the vehicle control orally at the desired doses.
-
After a set pretreatment time (typically 30-60 minutes), expose the animal to an aerosol of 0.4 M citric acid for a fixed period, usually 3 to 5 minutes.[6][7][8]
-
Record the number of coughs during the exposure and for a subsequent observation period (e.g., 10-15 minutes).[8]
-
Analyze respiratory waveforms to differentiate coughs from other expiratory events like sneezes.
Data Analysis:
-
Calculate the total number of coughs for each animal.
-
Determine the percentage inhibition of the cough response for each dose of this compound compared to the vehicle control.
-
Calculate the ED50 value (the dose that produces 50% of the maximal effect).
Ammonia Vapor-Induced Cough Model in Guinea Pigs
Similar to the citric acid model, ammonia vapor serves as a chemical irritant to induce coughing.
Quantitative Data Summary
| Drug | Animal Model | Tussive Agent | Dose (mg/kg) | Efficacy (ED50) | Reference |
| This compound | Guinea Pig | Ammonia Vapor | 1 - 9 (dose-dependent inhibition) | 2.9 mg/kg | [3][5] |
| Codeine | Guinea Pig | Ammonia Vapor | - | 3.1 mg/kg | [3][5] |
Experimental Protocol
The protocol is similar to the citric acid-induced cough model, with the key difference being the tussive agent.
Procedure:
-
Follow the same animal acclimatization and drug administration procedures as the citric acid model.
-
Expose the animal to a standardized concentration of ammonia vapor for a defined period.
-
Record and quantify the cough response.
Capsaicin-Induced Cough Model in Guinea Pigs
Capsaicin, the pungent component of chili peppers, is a potent tussive agent that selectively activates TRPV1 receptors on sensory nerves in the airways.
Experimental Protocol
Animals and Apparatus:
-
Same as for the citric acid model.
Procedure:
-
Follow the same acclimatization and drug administration procedures.
-
Expose the animal to an aerosol of capsaicin (e.g., 30-50 µM) for a fixed period, typically 5 to 10 minutes.[8]
-
Record and quantify the cough response as described above.
II. Anti-inflammatory Efficacy Models
This compound's peripheral action may involve anti-inflammatory effects. In vivo models of pulmonary inflammation are crucial to investigate this aspect.
Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice
LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by neutrophil infiltration and pro-inflammatory cytokine production.[9][10]
Experimental Protocol
Animals:
-
Male BALB/c or C57BL/6 mice (6-8 weeks old).
Procedure:
-
Administer this compound or vehicle control via the desired route (e.g., oral, intraperitoneal).
-
After the appropriate pretreatment time, induce lung inflammation by intranasal or intratracheal instillation of LPS (e.g., 1 g/L).[8] Nebulized LPS can also be used.[11]
-
At a specified time point after LPS challenge (e.g., 4, 24, or 48 hours), euthanize the animals.
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., TNF-α, IL-6, IL-1β).
-
Lung tissue can be collected for histological analysis (to assess inflammation and tissue damage) and measurement of inflammatory markers.
Data Presentation Template for this compound
| Dose of this compound | Total Cells in BALF (x10^5) | Neutrophils in BALF (%) | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) |
| Vehicle Control | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 |
Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This model mimics the features of allergic asthma, including eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness.[1][12][13]
Experimental Protocol
Animals:
-
Male Balb/c mice (6-8 weeks old).[12]
Procedure:
-
Sensitization: Sensitize mice on days 0 and 7 (or 14) with intraperitoneal injections of ovalbumin (e.g., 50 µg) adsorbed to an adjuvant like aluminum hydroxide.[1][12]
-
Challenge: From day 19 (or later), challenge the sensitized mice with aerosolized ovalbumin (e.g., 1%) for a set duration on several consecutive days.[12]
-
Treatment: Administer this compound or vehicle control before each OVA challenge.
-
Assessment: 24 hours after the final challenge, perform the following assessments:
-
Collect BALF for total and differential cell counts (especially eosinophils) and cytokine analysis (e.g., IL-4, IL-5, IL-13).
-
Measure airway hyperresponsiveness to a bronchoconstrictor like methacholine.
-
Collect lung tissue for histological analysis of inflammation and mucus production (e.g., PAS staining).
-
Data Presentation Template for this compound
| Dose of this compound | Total Cells in BALF (x10^5) | Eosinophils in BALF (%) | IL-4 in BALF (pg/mL) | IL-5 in BALF (pg/mL) | Mucus Score (Histology) |
| Vehicle Control | |||||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 |
III. Models for Other Pharmacological Activities
Antihistamine Activity: Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the ability of a compound to antagonize the bronchoconstrictor effects of histamine.
Experimental Protocol
Animals:
-
Male guinea pigs.
Procedure:
-
Administer this compound or vehicle control.
-
Expose the animals to an aerosol of histamine (e.g., 1% w/v).[14]
-
Measure the time to the onset of pre-convulsive dyspnea (PCD).[14] An increased time to PCD indicates a protective effect.
-
Alternatively, measure changes in pulmonary inflation pressure or airway resistance.[15]
Data Presentation Template for this compound
| Dose of this compound | Pre-convulsive Dyspnea Latency (seconds) | % Protection |
| Vehicle Control | ||
| Dose 1 | ||
| Dose 2 | ||
| Dose 3 |
Antiserotoninergic Activity: Serotonin-Induced Paw Edema in Rats
This model evaluates the ability of a drug to inhibit the inflammatory edema caused by serotonin.
Experimental Protocol
Animals:
-
Male Sprague-Dawley rats.[16]
Procedure:
-
Administer this compound or vehicle control.
-
Inject a standardized volume of serotonin solution (e.g., 0.005-0.2 mg/ml) into the subplantar region of the rat's hind paw.[16]
-
Measure the paw volume or thickness at various time points after serotonin injection (e.g., 1, 2, 3 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for each dose of this compound.
Data Presentation Template for this compound
| Dose of this compound | Paw Volume Increase (mL) at 1 hr | % Inhibition of Edema |
| Vehicle Control | ||
| Dose 1 | ||
| Dose 2 | ||
| Dose 3 |
Muscle Relaxant Activity: Rota-rod Test in Mice
The Rota-rod test is a standard method to assess motor coordination and the muscle relaxant effects of drugs.
Experimental Protocol
Animals:
-
Male Swiss albino mice.
Apparatus:
-
Rota-rod apparatus with a rotating rod of a specified diameter.
Procedure:
-
Train the mice to stay on the rotating rod at a constant speed (e.g., 20-25 rpm) for a set period (e.g., 3-5 minutes).
-
On the test day, record the baseline time each mouse can stay on the rod.
-
Administer this compound or vehicle control.
-
At various time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the Rota-rod and record the time they fall off.
-
A decrease in the time spent on the rod indicates muscle relaxation.
Data Presentation Template for this compound
| Dose of this compound | Time on Rota-rod (seconds) at 30 min post-dose | % Decrease in Performance |
| Vehicle Control | ||
| Dose 1 | ||
| Dose 2 | ||
| Dose 3 |
IV. Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for antitussive efficacy testing.
Caption: Relationship between this compound's pharmacological activities.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. Levodropropizine (LD) activity in allergic asthmatic patients, challenged with ultrasonically nebulized distilled water, metacholine and allergen-induced bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. aesculapius.it [aesculapius.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]
- 12. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 13. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.9. Histamine-induced bronchospasm in Guinea pigs [bio-protocol.org]
- 15. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serotonin-induced paw edema in the rat: pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Research Protocol for Studying ACE-Inhibitor Induced Cough with Levocloperastine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed research protocol for investigating the efficacy and safety of Levocloperastine in the treatment of Angiotensin-Converting Enzyme (ACE) inhibitor-induced cough. This common and bothersome side effect of ACE inhibitor therapy can lead to non-adherence to essential cardiovascular medications. This compound, an antitussive agent with a dual mechanism of action, presents a promising therapeutic option.
Introduction
ACE inhibitor-induced cough is a dry, persistent cough that is a well-recognized class effect of these medications.[1][2][3] The underlying mechanism is believed to involve the accumulation of bradykinin and substance P, which are normally degraded by ACE.[1][2][4] This accumulation can lead to sensitization of cough receptors in the airways. This compound is a non-opioid cough suppressant that acts both centrally on the cough center in the medulla oblongata and peripherally on sensory nerves in the respiratory tract.[5][6][7][8] Clinical evidence suggests that this compound is effective in treating cough from various etiologies, including that induced by ACE inhibitors.[5][6][7][8][9]
This protocol outlines a randomized, double-blind, placebo-controlled clinical trial to rigorously evaluate the efficacy of this compound in alleviating ACE inhibitor-induced cough.
Signaling Pathways
Pathophysiology of ACE-Inhibitor Induced Cough
ACE inhibitors block the conversion of angiotensin I to angiotensin II. Concurrently, they inhibit the degradation of bradykinin and substance P. The accumulation of these inflammatory mediators in the respiratory tract is thought to stimulate sensory C-fibers, leading to the cough reflex.
Caption: Mechanism of ACE-Inhibitor Induced Cough.
Proposed Mechanism of Action of this compound
This compound is believed to exert its antitussive effect through a dual mechanism. Centrally, it acts on the cough center in the brainstem to suppress the cough reflex. Peripherally, it is thought to modulate the activity of sensory nerves in the airways, reducing their sensitivity to tussive stimuli.
Caption: Dual Mechanism of Action of this compound.
Experimental Protocols
Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study will be conducted. Eligible participants will be randomly assigned in a 1:1 ratio to receive either this compound or a matching placebo for a 14-day treatment period.
Caption: Clinical Trial Experimental Workflow.
Participant Selection
Inclusion Criteria:
-
Male or female participants aged 18 to 75 years.
-
Confirmed diagnosis of hypertension and currently receiving a stable dose of an ACE inhibitor for at least one month.
-
Development of a dry, non-productive cough after initiation of ACE inhibitor therapy.[10]
-
Cough present for at least 4 weeks.
-
Willing and able to provide written informed consent.
Exclusion Criteria:
-
History of chronic respiratory diseases such as asthma, COPD, or interstitial lung disease.[10]
-
Current or recent respiratory tract infection (within the last 4 weeks).[10]
-
Current smoker or history of smoking within the last year.
-
Known allergy or hypersensitivity to this compound or its components.
-
Use of other antitussive medications within one week of screening.
-
Pregnant or breastfeeding women.
Investigational Product and Dosage
-
Investigational Product: this compound fendizoate oral suspension.
-
Dosage: 60 mg/day, administered as 20 mg three times daily.[6]
-
Control: Matching placebo oral suspension.
Outcome Measures
Primary Outcome Measure:
-
Change from baseline in cough severity as measured by a 100 mm Visual Analogue Scale (VAS) at Day 14.[4][11]
Secondary Outcome Measures:
-
Change from baseline in cough-specific quality of life, assessed using the Leicester Cough Questionnaire (LCQ).[2][4][11][12][13]
-
Change from baseline in 24-hour cough frequency, objectively measured using a validated ambulatory cough monitor (e.g., RESP® Biosensor).[14][15]
-
Change from baseline in sleep disruption due to cough, measured using a 10 cm VAS.[11]
-
Physician's global assessment of treatment effectiveness at Day 14.[11]
-
Incidence and severity of adverse events.
Data Presentation
All quantitative data will be summarized in structured tables for clear comparison between the this compound and placebo groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=...) | Placebo (N=...) |
| Age (years), mean (SD) | ||
| Gender, n (%) | ||
| Race, n (%) | ||
| Duration of ACE inhibitor use (months), mean (SD) | ||
| Duration of cough (weeks), mean (SD) | ||
| Baseline Cough Severity (VAS, mm), mean (SD) | ||
| Baseline LCQ Total Score, mean (SD) | ||
| Baseline 24-hour Cough Frequency, mean (SD) |
Table 2: Summary of Efficacy Outcomes at Day 14
| Outcome Measure | This compound (N=...) | Placebo (N=...) | p-value |
| Change from Baseline in Cough Severity (VAS, mm) | |||
| Mean (SD) | |||
| 95% Confidence Interval | |||
| Change from Baseline in LCQ Total Score | |||
| Mean (SD) | |||
| 95% Confidence Interval | |||
| Change from Baseline in 24-hour Cough Frequency | |||
| Mean (SD) | |||
| 95% Confidence Interval | |||
| Change from Baseline in Sleep Disruption (VAS, cm) | |||
| Mean (SD) | |||
| 95% Confidence Interval |
Table 3: Summary of Adverse Events
| Adverse Event | This compound (N=...) | Placebo (N=...) |
| Any Adverse Event, n (%) | ||
| Treatment-Related Adverse Event, n (%) | ||
| Nausea, n (%) | ||
| Dizziness, n (%) | ||
| Headache, n (%) | ||
| Serious Adverse Event, n (%) |
Statistical Analysis
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, including all randomized participants who received at least one dose of the study medication. The change from baseline in the primary endpoint (Cough Severity VAS) at Day 14 will be analyzed using an analysis of covariance (ANCOVA) model with treatment group as a factor and the baseline VAS score as a covariate. Secondary continuous outcomes will be analyzed similarly. Categorical outcomes will be analyzed using the Chi-squared or Fisher's exact test. A p-value of <0.05 will be considered statistically significant.
Ethical Considerations
This study will be conducted in accordance with the principles of the Declaration of Helsinki and Good Clinical Practice guidelines. The protocol and informed consent form will be reviewed and approved by an independent ethics committee or institutional review board at each study site. All participants will provide written informed consent before any study-related procedures are performed.
References
- 1. Angiotensin‐converting enzyme inhibitor induced cough compared with placebo, and other antihypertensives: A systematic review, and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Types and applications of cough-related questionnaires - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Clinical Prediction Rule for Angiotensin-converting Enzyme Inhibitor-induced Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cough Questionnaires — Chronic Cough [chronic-cough.ca]
- 5. aesculapius.it [aesculapius.it]
- 6. researchgate.net [researchgate.net]
- 7. This compound in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Demographic and Clinical Characteristics of Patients Presenting With Angiotensin-converting Enzyme Inhibitors Induced Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound in the Treatment of Dry Cough: A Prospective Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Psychometric validation of the severity of chronic cough diary, leicester cough questionnaire, and a cough severity visual analogue scale in patients with refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. stradoslabs.com [stradoslabs.com]
Preparation of Levocloperastine Fendizoate for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of Levocloperastine fendizoate. This compound, the levorotatory isomer of cloperastine, is a non-narcotic antitussive agent with a dual mechanism of action, acting both centrally on the cough center and peripherally on tracheobronchial receptors.[1][2] The fendizoate salt is a common pharmaceutical form. The synthesis route detailed herein involves a three-step process commencing with the formation of racemic cloperastine, followed by chiral resolution to isolate the desired this compound enantiomer, and concluding with the salt formation with fendizoic acid. This guide offers comprehensive, step-by-step methodologies, quantitative data tables, and visual workflows to aid researchers in the successful laboratory preparation of this compound.
Physicochemical Properties
This compound fendizoate presents as a white to off-white crystalline powder.[3] It is practically insoluble in water but demonstrates good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound Fendizoate
| Property | Value |
| Molecular Formula | C₄₀H₃₈ClNO₅ |
| Molecular Weight | 648.19 g/mol [3] |
| Appearance | White to off-white crystalline powder[3] |
| Solubility | Practically insoluble in water; Soluble in DMSO and DMF |
| Storage | 2-8 °C[3] |
Synthesis Overview
The laboratory preparation of this compound fendizoate can be accomplished through a three-stage process. The general workflow is depicted in the diagram below.
Caption: Overall synthesis workflow for this compound fendizoate.
Experimental Protocols
Stage 1: Synthesis of Racemic Cloperastine
This stage involves the nucleophilic substitution reaction between 4-chlorobenzhydrol and 2-chloroethanol, followed by reaction with piperidine.[4][5][6][7]
Materials:
-
4-Chlorobenzhydrol
-
2-Chloroethanol
-
Toluene
-
Concentrated Sulfuric Acid
-
Piperidine
-
Anhydrous Sodium Carbonate
-
Deionized Water
-
42% (w/w) Sodium Hydroxide Solution
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 1000 mL three-necked round-bottom flask, add 300 g (1.37 mol) of 4-chlorobenzhydrol, 150 g (1.86 mol) of 2-chloroethanol, and 350 mL of toluene. Stir the mixture until all solids are dissolved.
-
Slowly add 50 g of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel and add 100 mL of water.
-
Neutralize the aqueous layer to a pH of 7 using a 42% sodium hydroxide solution.
-
Separate the aqueous layer and wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the toluene by distillation under reduced pressure to obtain an oily intermediate product.
-
To a 2000 mL three-necked round-bottom flask, add the oily intermediate, 150 g of anhydrous sodium carbonate, and 180 g (2.12 mol) of piperidine.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
The filtrate, containing racemic cloperastine, can be concentrated under reduced pressure and used directly in the next stage.
Table 2: Quantitative Data for Racemic Cloperastine Synthesis
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 4-Chlorobenzhydrol | 218.69 | 1.37 | 300 g |
| 2-Chloroethanol | 80.51 | 1.86 | 150 g |
| Toluene | - | - | 350 mL |
| Conc. Sulfuric Acid | 98.08 | - | 50 g |
| Piperidine | 85.15 | 2.12 | 180 g |
| Racemic Cloperastine | 329.87 | - | Theoretical: ~452 g |
Stage 2: Chiral Resolution of Racemic Cloperastine
This protocol utilizes a chiral resolving agent, L-(-)-dibenzoyl-L-tartaric acid, to separate the levo-enantiomer from the racemic mixture.[4][6][7][8]
Materials:
-
Racemic Cloperastine (from Stage 1)
-
L-(-)-dibenzoyl-L-tartaric acid
-
Methanol (or other fatty alcohol solvent)
-
Beakers and flasks
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the racemic cloperastine in a minimal amount of a fatty alcohol solvent, such as methanol, with gentle heating.
-
In a separate flask, prepare a saturated solution of L-(-)-dibenzoyl-L-tartaric acid in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the racemic cloperastine solution while stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent. This precipitate is the diastereomeric salt of this compound.
-
To liberate the free base (this compound), suspend the diastereomeric salt in water and add a suitable base (e.g., 10% sodium hydroxide solution) until the pH is basic.
-
Extract the aqueous suspension with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as an oil or solid.
Note: The resolution yield is reported to be high with this method.[4][6][7]
Stage 3: Salt Formation of this compound with Fendizoic Acid
The final step is the formation of the fendizoate salt.[9]
Materials:
-
This compound (from Stage 2)
-
Fendizoic acid
-
Acetone
-
Deionized water
-
Beakers and flasks
-
Stirring apparatus
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve 1.47 g (4.63 mmol) of fendizoic acid in a mixture of acetone and water with heating.
-
In a separate flask, dissolve the oily residue of this compound (assuming a stoichiometric equivalent of ~1.53 g, 4.63 mmol from the resolution of this compound hydrochloride) in acetone.
-
While vigorously stirring, add the this compound solution to the hot fendizoic acid solution.
-
A whitish precipitate of this compound fendizoate will form.
-
Cool the mixture to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Dry the product in a vacuum oven at 55-60°C.
Table 3: Quantitative Data for this compound Fendizoate Salt Formation
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield |
| This compound | 329.87 | 4.63 | ~1.53 | - |
| Fendizoic Acid | 318.32 | 4.63 | 1.47 | - |
| This compound Fendizoate | 648.19 | 4.63 | 2.28 | 80%[9] |
Characterization Data
The identity and purity of the synthesized this compound fendizoate should be confirmed by analytical methods.
Table 4: Characterization Data for this compound Fendizoate
| Analysis | Expected Results |
| Elemental Analysis | Calculated for C₄₀H₃₈ClNO₅: C, 74.12%; H, 5.91%; N, 2.16%; Cl, 5.47%. Found: C, 74.20%; H, 5.87%; N, 2.20%; Cl, 5.50%[9] |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3054.5–2997.3, 2949.1–2859.9, 2750.9–2317.1, 1657.7, 1651.5, 1592.2[9] |
| Purity (HPLC) | >99.0%[10] |
Mechanism of Action
This compound acts as a cough suppressant through a dual mechanism. It has a central effect on the bulbar cough center and a peripheral action on the cough receptors located in the tracheobronchial tree.[1][2] It also possesses antihistaminic properties.
Caption: Dual mechanism of action of this compound.
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. allmpus.com [allmpus.com]
- 4. CN104327014A - Preparation method of levo cloperastine fendizoate - Google Patents [patents.google.com]
- 5. This compound Fendizoate [benchchem.com]
- 6. A kind of preparation method of this compound fendizaic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. Preparation method of levo cloperastine fendizoate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Buy this compound hydrochloride (EVT-10907211) | 220282-83-7 [evitachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinapyramine Sulphate Manufacturer in Ahmedabad [anglebiopharma.com]
Application of Levocloperastine in Pediatric Cough Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocloperastine is a non-opioid, peripherally and centrally acting antitussive agent utilized for the symptomatic treatment of cough, particularly in the pediatric population. As the levorotatory isomer of cloperastine, it exhibits a distinct pharmacological profile. This document provides detailed application notes and protocols for researchers and drug development professionals engaged in pediatric cough studies involving this compound. It summarizes quantitative data from clinical trials, outlines experimental protocols, and visualizes key pathways and workflows.
Pharmacological Profile
This compound possesses a dual mechanism of action, targeting both the central nervous system and peripheral sites.[1]
-
Central Action: It acts on the bulbar cough center in the medulla oblongata to suppress the cough reflex.[1]
-
Peripheral Action: It also has effects on peripheral cough receptors located in the tracheobronchial tree.[1]
This dual activity contributes to its efficacy in managing cough associated with various acute and chronic respiratory conditions.[1] Notably, it is reported to have a lower incidence of central nervous system side effects, such as sedation, compared to other antitussive agents like codeine.[1][2]
Data Presentation: Efficacy and Safety in Pediatric Populations
Clinical studies have demonstrated the efficacy and favorable safety profile of this compound in children. The following tables summarize the available quantitative data from comparative clinical trials.
Table 1: Efficacy of this compound in Pediatric Cough
| Efficacy Parameter | This compound | Comparator(s) | Study Details | Key Findings |
| Improvement in Cough Symptoms (Day 1) | 95% of patients showed improvement | Levodropropizine: 78% of patients showed improvement | Review of pediatric trials.[1] | This compound showed a trend towards a more rapid improvement in cough symptoms compared to levodropropizine.[1] |
| Reduction in Cough Intensity and Frequency | Significant reduction by Day 2 | Levodropropizine: Significant reduction by Day 5 | Two randomized comparative trials in 160 children.[3] | This compound demonstrated a more rapid onset of action in reducing cough intensity and frequency.[3] |
| Reduction in Night-time Awakenings and Irritability | Significant improvement | Levodropropizine: Improvement observed | Two randomized comparative trials in 160 children.[3] | This compound was effective in reducing night-time awakenings and improving sleep patterns.[3] |
| Overall Efficacy (Investigator Assessment) | Judged as "very good/good" in 90% of patients | Codeine: Judged as "very good/good" in 80% of patients | Two clinical trials involving 180 patients (adults and children). | This compound was at least as effective as codeine, with a trend towards better efficacy. |
Table 2: Safety and Tolerability of this compound in Pediatric Cough
| Adverse Event Profile | This compound | Comparator(s) | Study Details | Key Findings |
| Central Nervous System Effects | No evidence of clinically significant central adverse events.[1][2] | Codeine: Drowsiness reported by a significant number of patients.[2] Levodropropizine, DL-cloperastine: Drowsiness, dry mouth, and nausea reported.[1] | Review of 10 controlled clinical trials (794 subjects, adults and children).[1] | This compound has an improved tolerability profile with a lack of significant central adverse events.[1][2] |
| Reported Adverse Events | Mild and transient nausea was the only adverse event reported in some trials.[1] | Drowsiness, dry mouth, nausea.[1] | Review of clinical trials.[1] | This compound is generally well-tolerated.[1] |
Experimental Protocols
The following section outlines a representative protocol for a pediatric clinical trial evaluating the efficacy and safety of this compound for acute cough. This protocol is a composite based on methodologies reported in published reviews of clinical studies.[3]
Protocol: A Randomized, Controlled Study of this compound for Acute Cough in a Pediatric Population
1. Study Objective: To assess the efficacy and safety of this compound oral suspension compared to a placebo or an active comparator in children with acute cough.
2. Study Design: A multi-center, randomized, double-blind, placebo-controlled or active-controlled, parallel-group study.
3. Study Population:
-
Inclusion Criteria:
-
Male and female children aged 2-12 years.
-
Clinical diagnosis of acute cough associated with an upper respiratory tract infection.
-
Cough present for at least 48 hours but not more than 7 days.
-
Parent/legal guardian provides written informed consent.
-
-
Exclusion Criteria:
-
Known hypersensitivity to this compound or any of the excipients.
-
Productive cough with significant phlegm.
-
History of chronic respiratory diseases (e.g., asthma, cystic fibrosis).
-
Use of other antitussive, mucolytic, or antihistaminic medications within the last 24 hours.
-
Presence of severe concomitant illness.
-
4. Interventions:
-
Test Product: this compound oral suspension (e.g., 20 mg/5 mL). Dosage to be administered three times daily, adjusted for age and weight.
-
Control: Placebo suspension or an active comparator (e.g., levodropropizine or codeine) with matching appearance and taste, administered at an equivalent dosing schedule.
5. Study Procedures:
-
Screening Visit (Day 0): Assess eligibility, obtain informed consent, perform physical examination, and collect baseline data on cough severity and frequency.
-
Randomization: Eligible subjects are randomly assigned to either the this compound or control group.
-
Treatment Period (7 days): Parents/guardians administer the assigned study medication and record cough symptoms in a daily diary.
-
Follow-up Visits (Day 3 and Day 7): Clinical assessment, review of the patient diary, and recording of any adverse events.
6. Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in cough frequency and severity at Day 3 and Day 7, as assessed by a validated rating scale (e.g., a 5-point scale where 0=absent, 1=minimal, 2=moderate, 3=intense, 4=severe).[3]
-
Secondary Efficacy Endpoints:
-
Change from baseline in night-time awakenings due to cough.
-
Change in irritability and sleep patterns.[3]
-
Overall assessment of efficacy by the investigator and parent/guardian.
-
-
Safety Endpoints:
-
Incidence and severity of adverse events.
-
Vital signs and physical examination findings.
-
7. Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
Changes in cough scores will be analyzed using appropriate statistical tests (e.g., ANCOVA with baseline score as a covariate).
-
Adverse event data will be summarized by treatment group.
Visualizations
Mechanism of Action of this compound
Caption: Dual mechanism of action of this compound.
Experimental Workflow for a Pediatric Antitussive Clinical Trial
Caption: Workflow of a pediatric antitussive clinical trial.
Logical Relationship: this compound vs. Other Antitussives
Caption: Comparison of this compound with other antitussives.
References
Application Notes and Protocols for the Formulation of Levocloperastine Suspension for Clinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levocloperastine is a non-opioid, peripherally and centrally acting antitussive agent used for the symptomatic treatment of cough.[1][2][3] Its dual mechanism of action, targeting both the bulbar cough center and peripheral receptors in the tracheobronchial tree, makes it an effective option for various cough types.[1][4][5] Formulating this compound as an oral suspension is particularly advantageous for pediatric and geriatric populations, or any patient with difficulty swallowing solid dosage forms. This document provides a comprehensive guide to the formulation, characterization, and stability testing of a this compound suspension intended for clinical research. The focus is on this compound Fendizoate, a common salt form used in pharmaceutical preparations.[6][7]
Physicochemical Properties of this compound Fendizoate
A thorough understanding of the active pharmaceutical ingredient's (API) properties is critical for developing a stable and bioavailable suspension. This compound fendizoate is classified as practically insoluble in water, which is a key consideration for suspension formulation.[8]
| Property | Data |
| Chemical Name | 1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid |
| Molecular Formula | C40H38ClNO5 |
| Molecular Weight | 648.2 g/mol [9][10] |
| Appearance | White to Off-White Solid/Crystalline Powder |
| Solubility | Practically insoluble in water (< 0.1 mg/mL); Soluble in DMSO[8][11] |
| Particle Size (D90) | Should be controlled to < 100 µm, preferably < 50 µm, to improve dissolution and stability[7][8][12] |
Formulation Development Workflow
The development of a robust this compound suspension follows a systematic process from initial characterization to final product stability assessment.
References
- 1. aesculapius.it [aesculapius.it]
- 2. droracle.ai [droracle.ai]
- 3. medscape.com [medscape.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2019004953A1 - this compound fendizoate suspension having enhanced dissolution and resuspendability - Google Patents [patents.google.com]
- 9. This compound fendizoate | C40H38ClNO5 | CID 91617590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Fendizoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. This compound fendizoate 220329-19-1 [pharm-intermediates.com]
- 12. EP3644968A1 - this compound fendizoate suspension having enhanced dissolution and resuspendability - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing RP-HPLC for Levocloperastine and Chlorpheniramine Maleate
Welcome to the technical support center for the RP-HPLC analysis of Levocloperastine and Chlorpheniramine maleate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic method, with a specific focus on mobile phase selection and refinement.
Troubleshooting Guide
This guide addresses common issues encountered during the method development and routine analysis of this compound and Chlorpheniramine maleate.
Question: Why are my peaks for this compound and Chlorpheniramine maleate showing poor resolution or co-eluting?
Answer:
Poor resolution is a common challenge and can often be rectified by adjusting the mobile phase. Consider the following steps:
-
Evaluate Mobile Phase pH: The pKa values for Chlorpheniramine maleate and this compound are approximately 9.47 and 8.82, respectively.[1] For optimal peak shape and retention on a C18 column, the mobile phase pH should be controlled.
-
Acidic pH: At a lower pH (e.g., 3.5), both compounds will be ionized, which can lead to good interaction with the stationary phase and improved resolution. A mobile phase of Phosphate buffer (pH 3.5):Methanol (60:40 %v/v) has been shown to be effective.[2][3]
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Near-Neutral pH: A pH of around 6.5 has also been used successfully.[1][4][5][6] This may provide a different selectivity. If you are experiencing poor resolution, switching between acidic and near-neutral pH is a primary optimization step.
-
-
Adjust Organic Modifier Percentage: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a powerful tool for adjusting retention times and, consequently, resolution.
-
If peaks are eluting too quickly and are poorly resolved, decrease the percentage of the organic modifier. This will increase retention times and provide more opportunity for separation.
-
If retention times are excessively long, cautiously increase the organic modifier percentage.
-
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are unable to achieve baseline separation with one, switching to the other can alter the elution order and improve resolution. For instance, if a method with acetonitrile fails to resolve the analytes, a methanol-based mobile phase should be attempted.
Question: I am observing peak tailing for one or both of my analytes. What could be the cause and how can I fix it?
Answer:
Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Check Mobile Phase pH: Both this compound and Chlorpheniramine are basic compounds. At a pH close to their pKa, they can interact with residual silanols on the silica-based C18 column, leading to tailing. Operating at a lower pH (e.g., 3.5) will ensure they are fully protonated, which can minimize these secondary interactions.
-
Buffer Concentration: Ensure your buffer concentration is adequate (e.g., 10mM) to maintain a consistent pH throughout the column and prevent unwanted interactions.[1][4][5]
-
Column Condition: A deteriorating column can also cause peak tailing. If mobile phase adjustments do not resolve the issue, consider washing the column or replacing it.
Question: My retention times are drifting or are not reproducible. What should I check?
Answer:
Retention time instability can be frustrating. The following are common causes:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a primary cause of drifting retention times. Ensure accurate pH adjustment and precise mixing of the aqueous and organic phases. Premixing the mobile phase can often provide better reproducibility than online mixing.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to a gradual shift in retention times.
-
Pump Performance: Fluctuations in pump pressure or flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is functioning correctly.
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the simultaneous analysis of this compound and Chlorpheniramine maleate?
A1: Based on published methods, two excellent starting points are:
-
Option A: 10mM phosphate buffer (adjusted to pH 6.5) and Acetonitrile in a 50:50 (v/v) ratio.[1][4][5]
-
Option B: Phosphate buffer (adjusted to pH 3.5) and Methanol in a 60:40 (v/v) ratio.[2][3]
Q2: What type of column is recommended?
A2: A C18 column is the most commonly used and effective stationary phase for this separation.[1][2][3][4] A standard dimension such as 250 mm x 4.6 mm with 5 µm particle size is a robust choice.[2][3]
Q3: What detection wavelength should I use?
A3: A detection wavelength of 227 nm has been reported as an iso-absorptive point for both drugs, making it suitable for simultaneous detection.[1][5] Another reported wavelength is 273 nm.[2][3] It is recommended to perform a UV scan of both analytes to determine the optimal wavelength for your specific conditions.
Q4: Can I use a gradient elution?
A4: While an isocratic method is often sufficient and more robust for this analysis, a gradient elution could be developed if there are significant differences in the retention of the two compounds or if there is a need to elute other matrix components. However, for routine quality control, a well-optimized isocratic method is generally preferred for its simplicity and reproducibility.
Data Presentation: Comparison of Mobile Phase Conditions
The following table summarizes typical chromatographic parameters obtained under different mobile phase conditions, based on published literature.
| Parameter | Method A | Method B |
| Mobile Phase | 10mM Phosphate Buffer (pH 6.5) : Acetonitrile (50:50, v/v) | Phosphate Buffer (pH 3.5) : Methanol (60:40, v/v) |
| Column | C18 (Hypersil BDS), 25cm x 0.46cm, 5µm | C18 (ODS), 250mm x 4.6mm, 5µm |
| Flow Rate | 1.0 mL/min | Not Specified, Assumed 1.0 mL/min |
| Detection Wavelength | 227 nm | 273 nm |
| Retention Time (Chlorpheniramine) | ~3.1 min | 5.060 min |
| Retention Time (this compound) | ~4.5 min | 3.173 min |
| Reference | [5] | [2][3] |
Note: Retention times are approximate and can vary based on the specific instrument, column, and exact experimental conditions.
Experimental Protocols
Protocol 1: RP-HPLC Method with Acetonitrile
-
Mobile Phase Preparation:
-
Prepare a 10mM solution of potassium dihydrogen phosphate in HPLC-grade water.
-
Adjust the pH of the buffer to 6.5 using a suitable base (e.g., dilute potassium hydroxide solution).
-
Mix the buffer with acetonitrile in a 50:50 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 227 nm.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and Chlorpheniramine maleate in the mobile phase.
-
Dilute the stock solutions to the desired working concentrations using the mobile phase.
-
Visualization of Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the mobile phase for the separation of this compound and Chlorpheniramine maleate.
Caption: Workflow for mobile phase optimization.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. Development and validation of rp-hplc method for simultaneous estimation of this compound fendizoate and chlorpheniramine maleate in their combined dosage form [openabstract.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Development and Validation of RP-HPLC Method for Simultaneous Estimation of this compound Fendizoate and Chlorpheniramine Maleate in their Combined Dosage Form | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability-Indicating Analytical Methods for Levocloperastine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the development and implementation of stability-indicating analytical methods for Levocloperastine.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using stability-indicating HPLC methods.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound Peak
Possible Causes & Solutions:
-
Column Overload:
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Mobile Phase pH:
-
Column Degradation:
-
Interactions with Active Sites on the Stationary Phase:
-
Solution: Add a competing base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol groups.
-
Issue 2: Inconsistent Retention Times for this compound
Possible Causes & Solutions:
-
Fluctuations in Mobile Phase Composition:
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. Use a gradient proportioning valve test to check for proper pump performance.
-
-
Temperature Variations:
-
Solution: Use a column oven to maintain a constant temperature. A temperature of 30°C has been used successfully.[2]
-
-
Changes in Column Equilibration:
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before injecting the sample. A consistent equilibration time should be established and followed.
-
-
Pump Malfunction:
-
Solution: Check the pump for leaks and ensure the check valves are functioning correctly. Perform routine pump maintenance as recommended by the manufacturer.
-
Issue 3: Inadequate Separation of this compound from Degradation Products
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition:
-
Inappropriate Column Chemistry:
-
Solution: If resolution cannot be achieved with a C18 column, consider a column with a different selectivity, such as a phenyl or cyano column.
-
-
Gradient Elution Not Optimized:
-
Solution: If using a gradient method, adjust the gradient slope, initial and final mobile phase compositions, and the gradient time to improve the separation of closely eluting peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical stability-indicating HPLC method for this compound?
A1: A common approach involves a reversed-phase HPLC (RP-HPLC) method. Key parameters often include:
-
Column: ODS C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[1][2][4] Ratios can vary, for instance, Phosphate buffer (pH 3.5): Methanol (60:40 v/v).[1][3]
-
Detection: UV detection at a wavelength such as 227 nm or 273 nm.[1][4]
-
Temperature: Ambient or controlled at a specific temperature, for example, 30°C.[2]
Q2: How should forced degradation studies for this compound be performed?
A2: Forced degradation studies, or stress testing, are crucial for developing a stability-indicating method.[5] They help in understanding the degradation pathways of the drug substance.[5] Typical stress conditions for this compound include:
-
Acid Hydrolysis: Treatment with an acid like 0.1 N HCl.[5]
-
Base Hydrolysis: Treatment with a base such as 0.1 N NaOH.[5] this compound has shown significant degradation in alkaline conditions.[1][3]
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide.[5]
-
Thermal Degradation: Exposing the drug substance to dry heat.
-
Photolytic Degradation: Exposing the drug substance to UV light.
Q3: What are the key validation parameters for a stability-indicating method for this compound according to ICH guidelines?
A3: The validation of a stability-indicating method should demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For this compound, linearity has been observed in concentration ranges such as 20-80 µg/mL.[1][3]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For this compound, an LOD of 0.146 µg/mL has been reported.[1][3]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. An LOQ of 0.444 µg/mL has been reported for this compound.[1][3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: Summary of Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ODS C18 (250 mm x 4.6 mm, 5 µm)[1][3] | Hypersil BDS C18 (25 cm x 4.6 mm, 5 µm)[4] | Symmetry C18 (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Phosphate buffer (pH 3.5): Methanol (60:40 v/v)[1][3] | 10mM Buffer (pH 6.5): Acetonitrile (50:50 v/v)[4] | Buffer (pH 3.5): Acetonitrile (50:50 v/v)[2] |
| Flow Rate | Not Specified | 1.0 mL/min[4] | 1.0 mL/min[2] |
| Detection Wavelength | 273 nm[1][3] | 227 nm[4] | 273 nm[2] |
| Retention Time (min) | 3.173[1][3] | Not Specified | 5.403[2] |
Table 2: Summary of Validation Parameters for this compound
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 20-80[1][3] | Not Specified |
| Correlation Coefficient (r²) | 0.9992[1][3] | 0.997109[2] |
| LOD (µg/mL) | 0.146[1][3] | Not Specified |
| LOQ (µg/mL) | 0.444[1][3] | Not Specified |
| %RSD for Precision | < 2[1][3] | Not Specified |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Acid Degradation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent.
-
Add an equal volume of 0.1 N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute the solution to a known concentration with the mobile phase and analyze by HPLC.
-
-
Base Degradation:
-
Follow the same procedure as acid degradation but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.
-
-
Oxidative Degradation:
-
Dissolve the drug in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Keep the solution at room temperature for a specified period.
-
Dilute to a known concentration with the mobile phase and analyze.
-
-
Thermal Degradation:
-
Keep the solid drug substance in an oven at a high temperature (e.g., 60°C) for a specified period.
-
Dissolve a known amount of the stressed sample in the mobile phase, dilute to a suitable concentration, and analyze.
-
-
Photolytic Degradation:
-
Expose the drug substance (in solid-state or solution) to UV light (e.g., in a photostability chamber) for a defined period.
-
Prepare a solution of a known concentration and analyze by HPLC.
-
Protocol 2: HPLC Method Validation
-
Specificity:
-
Analyze blank samples (diluent), placebo samples, and this compound standard and sample solutions.
-
Analyze the samples from the forced degradation study.
-
Demonstrate that the peak for this compound is free from interference from any degradants, impurities, or excipients.
-
-
Linearity:
-
Prepare a series of at least five concentrations of this compound working standard.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and calculate the correlation coefficient, y-intercept, and slope of the regression line.
-
-
Accuracy (Recovery):
-
Perform recovery studies by spiking a known amount of this compound standard into a placebo formulation at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Calculate the percentage recovery at each level.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample solution on the same day and under the same experimental conditions. Calculate the %RSD.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or with different equipment. Calculate the %RSD.
-
Visualizations
Caption: Workflow for the development of a stability-indicating analytical method.
Caption: Decision tree for troubleshooting poor HPLC peak shape.
References
Addressing challenges in the enantiomeric separation of cloperastine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges in the enantiomeric separation of cloperastine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the enantiomeric separation of cloperastine important?
A1: Cloperastine is a chiral antitussive agent. Enantiomers of a chiral drug can exhibit significant differences in pharmacological activity, pharmacokinetics, and toxicity. For cloperastine, the L-enantiomer is reported to possess better antitussive activity.[1] Regulatory agencies often require the characterization and quantification of individual enantiomers to ensure drug safety and efficacy.[2]
Q2: What are the common analytical techniques for the enantiomeric separation of cloperastine?
A2: The most common and effective technique for the enantiomeric separation of cloperastine is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[3][4] Other techniques that have been employed include Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).[2]
Q3: Which type of chiral stationary phase (CSP) is most effective for cloperastine?
A3: Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, have demonstrated excellent performance in separating cloperastine enantiomers. Chiralpak IA, an immobilized amylose-based column, has been shown to provide good resolution and peak shapes.[3] Other successful columns include Chiralcel OD-H and Chiralpak ID.[1][4]
Q4: What are the typical mobile phases used for the HPLC separation of cloperastine enantiomers?
A4: For normal-phase HPLC, a common mobile phase consists of a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol. A small amount of a basic additive, like diethylamine (DEA), is crucial for good peak shape and resolution of the basic cloperastine molecule.[1] For reversed-phase HPLC, a mixture of acetonitrile and water with a basic additive like ammonium hydroxide is often used.[5]
Q5: How can I improve the reproducibility of my chiral separation method for cloperastine?
A5: To enhance reproducibility, it is critical to precisely control the mobile phase composition, including the concentration of the organic modifier and the basic additive. Maintaining a constant column temperature using a column oven is also essential, as temperature fluctuations can affect selectivity.[6] Thoroughly equilibrating the chiral column with the mobile phase before analysis is another key factor.
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
Q: I am not seeing any separation between the cloperastine enantiomers. What should I do?
A: This is a common challenge in chiral method development. Here are the steps to troubleshoot this issue:
-
Verify Column Selection: Ensure you are using an appropriate chiral stationary phase. For cloperastine, polysaccharide-based columns like Chiralpak IA, Chiralpak ID, or Chiralcel OD-H are recommended.[1][3][4]
-
Optimize Mobile Phase Composition:
-
Normal Phase: Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase. Sometimes, switching the alcohol modifier can have a significant impact on selectivity.
-
Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile) in the aqueous mobile phase.
-
-
Adjust the Additive Concentration: Cloperastine is a basic compound, and a basic additive (e.g., diethylamine, ammonium hydroxide) is crucial to minimize undesirable interactions with the stationary phase and improve chiral recognition. Optimize the concentration of the additive; typically, a concentration of 0.1% (v/v) is a good starting point.[1][5]
-
Lower the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Reducing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[6]
-
Vary the Temperature: Temperature can significantly influence chiral recognition. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves separation.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My cloperastine peaks are tailing. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like cloperastine is often due to secondary interactions with the stationary phase. Here’s a troubleshooting guide:
-
Check the Basic Additive: Inadequate concentration or absence of a basic additive is a primary cause of peak tailing for basic analytes. Ensure that an appropriate basic additive (e.g., diethylamine in normal phase, ammonium hydroxide in reversed phase) is present in the mobile phase at an optimized concentration (typically 0.1-0.5%).
-
Adjust Mobile Phase pH (Reversed Phase): For reversed-phase separations, ensure the pH of the mobile phase is appropriate to keep cloperastine in a single ionic form.
-
Column Condition: The column may be contaminated or degraded. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the sample concentration.
Data Presentation
The following tables summarize quantitative data from successful enantiomeric separations of cloperastine reported in the literature.
Table 1: HPLC Methods for Enantiomeric Separation of Cloperastine
| Parameter | Method 1 | Method 2 |
| Column | Chiralcel OD-H | Chiralpak IA |
| Mobile Phase | Hexane / Isopropyl Alcohol / Diethylamine (98:2:0.1, v/v/v) | Acetonitrile / Water / Ammonium Hydroxide (80:20:0.1, v/v/v) |
| Flow Rate | Not Specified | 0.6 mL/min |
| Detection | UV at 254 nm | MS/MS (Positive ESI) |
| Reference | [1] | [5] |
Table 2: Method Validation Parameters for Cloperastine Enantiomers (LC-MS/MS)
| Parameter | Value |
| Linearity Range | 0.05 - 10.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day and Inter-day Precision (RSD%) | < 13.9% |
| Accuracy (RE%) | -5.4% to 6.1% |
| Reference | [5] |
Experimental Protocols
Protocol 1: Normal-Phase HPLC Separation of Cloperastine Enantiomers
This protocol is based on the method described by Duan et al. (2013).[1]
-
Chromatographic System: HPLC system with UV detector.
-
Chiral Column: Chiralcel OD-H (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropyl alcohol, and diethylamine in a volumetric ratio of 98:2:0.1.
-
Chromatographic Conditions:
-
Set the detection wavelength to 254 nm.
-
The flow rate should be optimized for best resolution (a starting point of 1.0 mL/min is common for this column dimension).
-
Maintain a constant column temperature (e.g., 25°C).
-
-
Sample Preparation: Dissolve the cloperastine sample in the mobile phase.
-
Injection: Inject an appropriate volume of the sample solution.
-
Analysis: Monitor the chromatogram for the separation of the two enantiomers.
Protocol 2: Reversed-Phase LC-MS/MS for Cloperastine Enantiomers in Plasma
This protocol is based on the method described by an enantioselective LC-MS/MS study.[5]
-
Chromatographic System: LC-MS/MS system with a positive electrospray ionization (ESI) source.
-
Chiral Column: Chiralpak IA (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile, water, and ammonium hydroxide in a volumetric ratio of 80:20:0.1.
-
Chromatographic Conditions:
-
Set the flow rate to 0.6 mL/min.
-
Maintain a constant column temperature.
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with a positive ESI source.
-
Sample Preparation (from plasma): Perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the cloperastine enantiomers from the plasma matrix.
-
Injection: Inject the extracted and reconstituted sample.
-
Analysis: Quantify the individual enantiomers based on their specific MRM transitions.
Visualizations
Workflow for Chiral Method Development
Caption: A general workflow for developing a chiral HPLC method.
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective LC-MS/MS method for the determination of cloperastine enantiomers in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Levocloperastine Animal Model Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in animal model experiments involving Levocloperastine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic data to enhance the reproducibility and reliability of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound has a dual mechanism of action, acting as an antitussive (cough suppressant) both centrally and peripherally.[1] Centrally, it acts on the bulbar cough center in the brainstem.[1] Peripherally, it has an effect on receptors in the tracheobronchial tree.[1] This dual action makes it effective in suppressing the cough reflex.
Q2: What are the common animal models used to evaluate the antitussive efficacy of this compound?
A2: The most common animal models for evaluating antitussive agents like this compound are chemically-induced cough models in guinea pigs and mice.[2] Tussive agents such as citric acid and ammonia vapor are used to induce a cough reflex, which can then be quantified.[2] Mechanical stimulation of the trachea in cats has also been used in cough research, although less common for routine screening.
Q3: What are the primary sources of variability in animal model experiments for antitussive drugs?
A3: Variability in animal experiments can stem from three main sources:
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Experimenter-induced variability: This includes inconsistencies in animal handling, dosing technique, and the subjective measurement of cough responses.
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Inherent animal variability: Factors such as the genetic background, sex, age, and body weight of the animals can influence their response to both the tussive agent and the drug.
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Environmental factors: Differences in housing conditions, diet, and even subtle changes in the laboratory environment can impact experimental outcomes.
Q4: How is the cough reflex quantified in animal models?
A4: Quantifying the cough reflex in animal models typically involves the following methods:
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Direct Observation: Trained observers count the number of coughs during a specified period. To minimize bias, this is often done by individuals blinded to the treatment groups.
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Acoustic Recording and Analysis: Recording the sounds produced by the animals and analyzing the spectrograms to identify and count coughs provides a more objective measure.
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Whole-Body Plethysmography: This technique measures changes in pressure within a chamber housing the animal, allowing for the detection and quantification of the forceful expiratory efforts associated with coughing.[3]
Troubleshooting Guides
Issue 1: High Variability in Cough Response within the Control Group
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tussive Agent Delivery | - Ensure the nebulizer or vaporizer is functioning correctly and delivering a consistent particle size and concentration. - Standardize the duration of exposure for all animals. - Calibrate the delivery system regularly. |
| Animal Stress and Handling | - Acclimatize animals to the experimental setup and handling procedures for a sufficient period before the experiment. - Handle animals gently and consistently to minimize stress-induced physiological changes.[4][5] - Ensure all experimenters use the same handling techniques. |
| Environmental Fluctuations | - Maintain a stable and controlled environment (temperature, humidity, light cycle) in the animal housing and experimental rooms. - Minimize noise and other potential stressors in the laboratory. |
| Inherent Biological Differences | - Use animals from a reputable supplier with a well-defined genetic background. - Use a sufficient number of animals per group to account for individual biological variation. |
Issue 2: Lack of a Clear Dose-Response Relationship with this compound
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose Range | - Conduct a pilot study with a wide range of doses to determine the optimal therapeutic window. - Review existing literature for effective dose ranges in the specific animal model being used. |
| Pharmacokinetic Variability | - Ensure the timing of drug administration relative to the cough induction is consistent and based on the known pharmacokinetic profile of this compound in the chosen species. - Consider the route of administration and its impact on bioavailability. |
| Drug Formulation and Administration | - Prepare the this compound solution or suspension fresh for each experiment to ensure stability and consistent concentration. - Use a consistent and appropriate vehicle for drug delivery. - Ensure accurate and consistent administration volumes. |
| "Ceiling" or "Floor" Effect | - If the tussive stimulus is too strong, even high doses of the drug may not show a significant effect (ceiling effect). Consider reducing the concentration or duration of the tussive agent. - If the tussive stimulus is too weak, the baseline cough rate may be too low to detect a significant reduction with treatment (floor effect). Consider increasing the concentration or duration of the tussive agent. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Rat | Dog |
| Route of Administration | Oral | Oral |
| Dose Range (Linear Pharmacokinetics) | 10 - 30 mg/kg[6] | 25 - 75 mg/kg[6] |
| Time to Peak Plasma Concentration (Tmax) | ~90 - 120 minutes[6] | ~90 - 120 minutes[6] |
| Oral Bioavailability (F) | >40%[6] | Not explicitly stated |
| Protein Binding | >97%[6] | Not explicitly stated |
| Primary Route of Elimination | Feces (two-thirds)[6] | Feces (two-thirds)[6] |
| Distribution Half-life (t½α) | 0.80 h[6] | Not explicitly stated |
| Elimination Half-life (t½β) | 1.68 h[6] | Not explicitly stated |
| Terminal Elimination Half-life (t½γ) | 6.58 h[6] | Not explicitly stated |
Note: Some pharmacokinetic parameters for dogs are not explicitly detailed in the reviewed literature. The provided data for rats is based on studies of the racemic compound DL-cloperastine, which has a similar pharmacokinetic profile to this compound.[7][8]
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough in Guinea Pigs
1. Animal Selection and Acclimatization:
- Use male Hartley guinea pigs weighing 300-350g.
- House the animals in a controlled environment for at least one week to acclimatize them to the laboratory conditions.
2. This compound Administration:
- Prepare a solution or suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile saline).
- Administer this compound orally (p.o.) at the desired doses.
- Administer the vehicle to the control group.
- Allow for a 60-minute pre-treatment period before cough induction to ensure drug absorption.
3. Cough Induction:
- Place each guinea pig individually in a whole-body plethysmography chamber.
- Expose the animals to an aerosol of 0.4 M citric acid in 0.9% saline for a duration of 3-5 minutes.[9]
- Use an ultrasonic nebulizer to generate the aerosol.
4. Cough Quantification:
- Record the number of coughs during the exposure period and for a 5-10 minute period immediately following.
- Use a Buxco cough analyzer or a similar system that combines pressure change detection with sound recording for accurate cough identification.[10]
- Alternatively, have two blinded observers independently count the coughs and verify with audio-visual recordings.
5. Data Analysis:
- Compare the number of coughs in the this compound-treated groups to the vehicle-treated control group.
- Calculate the percentage inhibition of cough for each dose.
Protocol 2: Ammonia-Induced Cough in Mice
1. Animal Selection and Acclimatization:
- Use male BALB/c mice.
- Acclimatize the animals to the housing and experimental conditions for at least one week.
2. This compound Administration:
- Prepare and administer this compound as described in the guinea pig protocol, adjusting the dose for the species.
- Administer 30-60 minutes prior to cough induction.
3. Cough Induction:
- Place each mouse individually in a sealed chamber.
- Introduce a controlled flow of ammonia vapor (e.g., from a cotton ball soaked in a known concentration of ammonium hydroxide) into the chamber for a specified duration (e.g., 6 minutes).[11]
4. Cough Quantification:
- Record the number of coughs and the latency to the first cough during the exposure period.[11]
- Due to the subtle nature of coughs in mice, it is highly recommended to use a sensitive recording system with audio and video capabilities for accurate quantification.
5. Data Analysis:
- Compare the cough frequency and latency in the drug-treated groups to the control group.
- Calculate the percentage inhibition of cough.
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for antitussive studies.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. aesculapius.it [aesculapius.it]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal handling safety and health procedures | Safety | UWA [uwa.edu.au]
- 5. Animal Handling Safety Considerations | MU Extension [extension.missouri.edu]
- 6. Therapeutic Use of this compound as an Antitussive Agent - Page 3 [medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Oral lienal peptides improve ammonia-induced coughing and inflammation in mice [manu41.magtech.com.cn]
Troubleshooting interference in spectrophotometric analysis of Levocloperastine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectrophotometric analysis of Levocloperastine. Our aim is to help you navigate and resolve common interference issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Spectrophotometer Issues
Q1: My absorbance readings are unstable or drifting. What should I do?
A1: Instrument instability can arise from several factors. Follow these troubleshooting steps:
-
Warm-up Time: Ensure the spectrophotometer has warmed up for the manufacturer-recommended time, typically 15-30 minutes, to allow the lamp output to stabilize.[1]
-
Cuvette Handling: Handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Ensure they are clean, dry, and free of scratches.
-
Proper Blanking: Use the same solvent or a placebo solution (containing all formulation components except this compound) to zero the instrument. This is critical for correcting background absorbance.
-
Environmental Factors: Check for vibrations from nearby equipment, drafts from air conditioning, or significant temperature fluctuations in the lab, as these can affect instrument performance.[1]
Q2: I am getting unexpectedly high or low absorbance readings. What are the possible causes?
A2: Inaccurate absorbance readings can be due to sample preparation or instrument settings.
-
Concentration Range: Ensure the concentration of your this compound solution falls within the linear range of the assay (e.g., 2-10 µg/mL).[2] Highly concentrated samples can lead to deviations from Beer's Law. Consider diluting your sample if the absorbance is too high.
-
Air Bubbles: Inspect the cuvette for air bubbles, which can scatter light and cause erroneous readings. Gently tap the cuvette to dislodge them.[1]
-
Wavelength Accuracy: Verify that the spectrophotometer is set to the correct wavelength for maximum absorbance (λmax) of this compound in your chosen solvent (e.g., 350 nm in 0.1N NaOH).[2]
Interference from Excipients
Q3: I suspect interference from excipients in my this compound formulation. How can I confirm and mitigate this?
A3: Excipients in a formulation can sometimes absorb at or near the λmax of the active pharmaceutical ingredient (API), leading to inaccurate quantification.
-
Identify Potential Interferences: Common excipients in this compound oral suspensions include methylparaben, propylparaben, xanthan gum, polyoxyethylene stearate, xylitol, and flavoring agents.
-
Spectral Analysis of Excipients:
-
Parabens: Methylparaben and propylparaben have absorption maxima around 194-196 nm and 256 nm.[1][3] If you are measuring this compound at its λmax of 350 nm, interference from these parabens is unlikely. However, if analyzing at a lower wavelength (e.g., 227 nm), their absorbance may overlap.[4][5]
-
Other Excipients: The UV absorbance of excipients like xanthan gum, xylitol, and polyoxyethylene stearate is generally low in the near-UV and visible regions. However, it is best practice to confirm this.
-
-
Mitigation Strategies:
-
Placebo Blank: Prepare a "placebo" solution containing all the excipients in the same concentration as your sample, but without this compound. Use this placebo solution as your blank to zero the spectrophotometer. This will subtract the background absorbance from the excipients.
-
Derivative Spectrophotometry: If the spectra of this compound and an interfering excipient overlap, derivative spectrophotometry can be used to resolve the two signals. This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can separate overlapping peaks.
-
Wavelength Selection: If there is a region of the spectrum where this compound absorbs and the excipients do not, you may be able to select an alternative wavelength for quantification, although this may result in lower sensitivity.
-
Interference from Degradation Products
Q4: My this compound sample has been stored for a while, and I am seeing unexpected peaks or inaccurate results. Could this be due to degradation?
A4: Yes, degradation of this compound can lead to the formation of products that may interfere with its spectrophotometric analysis.
-
Forced Degradation Studies: this compound is known to degrade under certain stress conditions, particularly in alkaline environments. Forced degradation studies are performed to intentionally degrade the drug and identify potential degradation products.
-
Troubleshooting Steps:
-
Sample History: Consider the storage conditions and age of your sample. Exposure to high pH, elevated temperatures, or light could have induced degradation.
-
Visual Inspection of Spectrum: Scan your sample across a wide UV-Vis range (e.g., 200-400 nm). The appearance of new peaks or a significant change in the spectral shape compared to a fresh standard solution can indicate the presence of degradation products.
-
Stability-Indicating Method: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is often required to separate the parent drug from its degradation products for accurate quantification.[6] If you suspect degradation, spectrophotometry alone may not be sufficient.
-
Derivative Spectrophotometry: As with excipient interference, derivative spectrophotometry may help to resolve the spectrum of this compound from those of its degradation products.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data for the spectrophotometric analysis of this compound.
Table 1: Spectrophotometric Parameters for this compound Fendizoate
| Parameter | Value | Solvent/Conditions | Reference |
| λmax | 350 nm | 0.1N NaOH | [2] |
| λiso-absorptive | 227 nm | Buffer (pH 6.5): Acetonitrile (50:50, % v/v) | [4][5] |
| Linearity Range | 2 - 10 µg/mL | 0.1N NaOH | [2] |
| Molar Absorptivity | 395.93 | 0.1N NaOH | [2] |
| Correlation Coefficient (r²) | > 0.999 | 0.1N NaOH | [2] |
Table 2: UV Absorption Maxima of Common Excipients
| Excipient | Absorption Maxima (λmax) | Potential for Interference at 350 nm | Reference |
| Methylparaben | 194 nm, 256 nm | Low | [1][8][9][10][11] |
| Propylparaben | 196 nm, 256 nm | Low | [3][12] |
| Xanthan Gum | No significant absorbance in the near-UV/Vis range | Low | [13][14][15][16][17] |
| Xylitol | No significant absorbance in the near-UV/Vis range | Low | [18][19][20][21][22] |
| Polyoxyethylene Stearate | Data not readily available, generally low UV absorbance | To be determined experimentally | [23][24][25][26] |
| Banana Flavor | Complex mixture, potential for broad, low-level absorbance | To be determined experimentally | [27][28][29][30][31] |
Experimental Protocols
Protocol 1: Standard Spectrophotometric Analysis of this compound Fendizoate
-
Preparation of Standard Stock Solution: Accurately weigh 25 mg of this compound fendizoate pure drug and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 0.5 mg/mL.[2]
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in 0.1N NaOH to obtain concentrations within the linear range (e.g., 2, 4, 6, 8, and 10 µg/mL).[2]
-
Preparation of Sample Solution (from suspension): Transfer a quantity of the suspension equivalent to 25 mg of this compound fendizoate into a 50 mL volumetric flask. Add methanol, shake to dissolve, and dilute to volume with methanol. Filter the solution. Further dilute an aliquot of the filtrate with 0.1N NaOH to achieve a final concentration within the calibrated range.[2]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 200 to 400 nm.
-
Use 0.1N NaOH as the blank to zero the instrument.
-
Record the absorbance of each working standard solution and the sample solution at the λmax of 350 nm.[2]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.
-
Visualizations
Caption: Experimental workflow for spectrophotometric analysis of this compound.
References
- 1. UV-Vis Spectrum of Methylparaben | SIELC Technologies [sielc.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Propylparaben | SIELC Technologies [sielc.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Development and validation of rp-hplc method for simultaneous estimation of this compound fendizoate and chlorpheniramine maleate in their combined dosage form [openabstract.org]
- 6. This compound Fendizoate [benchchem.com]
- 7. impactfactor.org [impactfactor.org]
- 8. ijbpas.com [ijbpas.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. Characterization and Antioxidant Activity of a Low-Molecular-Weight Xanthan Gum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Xylitol [webbook.nist.gov]
- 23. fao.org [fao.org]
- 24. POLYOXYETHYLENE STEARATE - Ataman Kimya [atamanchemicals.com]
- 25. spectrumchemical.com [spectrumchemical.com]
- 26. GSRS [gsrs.ncats.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Screening and Characterization of Phenolic Compounds from Australian Grown Bananas and Their Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The fluorescent blue glow of banana fruits is not due to symplasmic plastidial catabolism but arises from insoluble phenols estherified to the cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
Refinement of dosage protocols for Levocloperastine in preclinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levocloperastine in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in preclinical models?
A1: this compound exhibits a dual mechanism of action, acting as a non-opioid antitussive agent.[1][2][3] It has both a central action on the bulbar cough center and a peripheral effect on cough receptors located in the tracheobronchial tree.[1][2][3] This dual activity contributes to its effectiveness in reducing cough frequency and intensity.[1][4] Additionally, this compound has been noted for its antihistamine, antiserotoninergic, and muscle-relaxant properties, which may also contribute to its overall therapeutic effect.[1]
Q2: What are the recommended dosage ranges for this compound in common preclinical animal models?
A2: In preclinical studies, this compound has been shown to be effective and well-tolerated across a range of doses. For antitussive efficacy studies in guinea pigs, oral doses have ranged from 1 to 9 mg/kg.[5] In toxicity studies, this compound was found to be safe in rats and dogs at dosages up to 75 mg/kg/day for 6 months.[5] It is crucial to perform dose-ranging studies within your specific experimental setup to determine the optimal effective and non-toxic dose.
Q3: What are the key pharmacokinetic parameters of this compound in preclinical species?
A3: The pharmacokinetics of this compound are generally described by a two-compartmental model with an absorption phase.[2][3][5] The pharmacokinetic profile is similar to its racemic counterpart, DL-cloperastine.[2][3][5] Key parameters from studies in rats and dogs are summarized in the table below.
Q4: What is the safety and tolerability profile of this compound in preclinical studies?
A4: Preclinical data indicate that this compound is well-tolerated in rodents and dogs.[2][3][5] Acute and repeated-dose toxicity studies have shown no clinically significant cardiovascular or gastrointestinal adverse events.[2][3][5] Notably, unlike some other antitussive agents, this compound does not appear to cause significant sedation at therapeutic doses in animal models.[1]
Troubleshooting Guides
Issue 1: High variability in antitussive efficacy results between animals.
-
Possible Cause: Inconsistent induction of the cough reflex.
-
Troubleshooting Tip: Ensure the method of cough induction (e.g., citric acid or capsaicin aerosol) is standardized. This includes the concentration of the tussive agent, the duration of exposure, and the aerosol particle size. Calibrate your nebulizer or aerosol delivery system regularly.
-
-
Possible Cause: Stress-induced alterations in respiratory patterns.
-
Troubleshooting Tip: Acclimatize animals to the experimental setup, including the exposure chamber and handling procedures, for a sufficient period before the actual experiment. Minimize environmental stressors such as noise and excessive light.
-
-
Possible Cause: Improper oral administration of this compound.
-
Troubleshooting Tip: Ensure accurate dosing by using appropriate gavage techniques. For suspensions, ensure the formulation is homogenous before each administration. Consider using a vehicle control group to account for any effects of the vehicle itself.
-
Issue 2: Unexpected adverse effects or mortality at previously reported "safe" doses.
-
Possible Cause: Vehicle-related toxicity.
-
Troubleshooting Tip: The vehicle used to dissolve or suspend this compound can have its own toxic effects. Conduct a vehicle-only toxicity study to rule out this possibility. Ensure the chosen vehicle is appropriate for the route of administration and the animal species.
-
-
Possible Cause: Strain or species-specific sensitivity.
-
Troubleshooting Tip: Different strains or species of animals can exhibit varied metabolic and physiological responses. If using a different strain than what is cited in the literature, it is essential to conduct a preliminary dose-escalation study to establish the maximum tolerated dose (MTD).
-
-
Possible Cause: Formulation issues.
-
Troubleshooting Tip: Inconsistent particle size or poor suspension of the drug can lead to variable absorption and localized high concentrations, potentially causing toxicity. Ensure the formulation is prepared consistently and is stable throughout the study period.
-
Issue 3: Difficulty in achieving desired plasma concentrations of this compound.
-
Possible Cause: Poor oral bioavailability.
-
Troubleshooting Tip: this compound's absorption can be influenced by factors such as the fed or fasted state of the animal. Standardize the feeding schedule relative to drug administration. Consider different formulations or the inclusion of absorption enhancers, but be aware that these will require separate validation.
-
-
Possible Cause: Rapid metabolism.
-
Troubleshooting Tip: If the drug is being cleared too quickly, consider a more frequent dosing regimen or a different route of administration if appropriate for the study's objectives. Be aware of potential species differences in drug metabolism.
-
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Animal Model | Dose Range | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | Rat | 10-30 mg/kg (oral) | ~90-120 min | [5] |
| Dog | 25-75 mg/kg (oral) | ~90-120 min | [5] | |
| Oral Bioavailability | Rat/Dog | Not specified | >40% | [5] |
| Protein Binding | In vitro | Not applicable | >97% | [5] |
| Primary Route of Elimination | Rat/Dog | Not specified | Feces (two-thirds), Urine (one-third) | [5] |
Table 2: Summary of Preclinical Toxicology Data for this compound
| Study Type | Animal Model | Dose/Duration | Key Findings | Reference |
| Acute Toxicity (LD50) | Mouse, Rat | Up to 2000 mg/kg (oral/intraperitoneal) | LD50 could not be calculated as no deaths occurred. | [5] |
| Chronic Toxicity | Rat, Dog | Up to 75 mg/kg/day for 6 months | Considered safe; no significant adverse effects. | [5] |
| Rat, Dog | 250 mg/kg/day for 6 months | Mild adverse events (vomiting, anorexia, transient liver/kidney dysfunction). | [5] | |
| Mutagenicity/Carcinogenicity | In vitro/In vivo | Not specified | No mutagenic or carcinogenic effects observed. | [5] |
Experimental Protocols
Note: The following are generalized protocols and should be adapted based on specific experimental needs and institutional guidelines.
1. Antitussive Efficacy in Guinea Pigs (Citric Acid-Induced Cough Model)
-
Animals: Male Dunkin-Hartley guinea pigs (300-400g).
-
Acclimatization: House animals for at least 5 days before the experiment with free access to food and water.
-
Drug Administration: Administer this compound or vehicle orally via gavage at a volume of 1-2 mL/kg. A typical dose range to explore is 1-10 mg/kg.
-
Cough Induction: 60 minutes post-drug administration, place each animal individually in a whole-body plethysmography chamber. Expose the animal to an aerosol of 0.3 M citric acid for 10 minutes. The aerosol is generated by a nebulizer connected to the chamber.
-
Data Collection: Record the number of coughs during the 10-minute exposure period. Coughs are identified by their characteristic sound and associated pressure changes in the plethysmograph.
-
Data Analysis: Compare the mean number of coughs in the this compound-treated groups to the vehicle-treated group. Calculate the percentage inhibition of cough.
2. Single-Dose Oral Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins.
-
Acclimatization: House animals individually for at least 3 days after surgery and before the study.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Place samples into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
3. Repeated-Dose (28-Day) Oral Toxicity Study in Rats (Based on OECD Guideline 407)
-
Animals: Young adult Sprague-Dawley rats (initial age 8-9 weeks).
-
Groups: At least 3 dose groups of this compound and one vehicle control group. Each group should consist of 10 males and 10 females.
-
Dose Administration: Administer this compound or vehicle daily by oral gavage for 28 consecutive days. Doses should be selected based on previous acute toxicity and dose-ranging studies.
-
Observations:
-
Mortality and Clinical Signs: Observe animals at least twice daily.
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmology: Examine eyes before and at the end of the study.
-
Hematology and Clinical Biochemistry: Collect blood at the end of the study for analysis.
-
-
Pathology:
-
Gross Necropsy: Perform a full necropsy on all animals.
-
Organ Weights: Weigh major organs.
-
Histopathology: Preserve organs and tissues for microscopic examination.
-
-
Data Analysis: Analyze data for dose-related effects on all parameters.
Mandatory Visualizations
References
Technical Support Center: Managing Levocloperastine Fendizoate Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the solubility of levocloperastine fendizoate for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound fendizoate and what is its primary mechanism of action?
A1: this compound fendizoate is a non-narcotic cough suppressant.[1][2] It functions through a dual mechanism, acting both centrally on the cough center in the medulla oblongata and peripherally on receptors in the tracheobronchial tree.[3] A key component of its peripheral action is its antihistamine properties, specifically as a histamine H1 receptor antagonist.[2][4]
Q2: What are the solubility properties of this compound fendizoate?
A2: this compound fendizoate is practically insoluble in water, with a solubility of less than 0.1 mg/mL.[5][6] However, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It exhibits good solubility in DMSO, reaching concentrations of 30 mg/mL or higher.[7]
Q3: Why is managing the solubility of this compound fendizoate critical for in vitro assays?
A3: Due to its poor water solubility, this compound fendizoate can precipitate when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous-based cell culture medium or assay buffer. This precipitation can lead to inaccurate compound concentrations, inconsistent experimental results, and potential cytotoxicity unrelated to the compound's pharmacological activity.
Q4: What is the recommended solvent for preparing a stock solution of this compound fendizoate?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound fendizoate due to its high solubilizing capacity for this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock solution in aqueous buffer/media. | The concentration of this compound fendizoate exceeds its solubility limit in the final aqueous solution. | - Decrease the final concentration: Test a lower final concentration of this compound fendizoate in your assay. - Increase the DMSO concentration (with caution): Ensure the final DMSO concentration in the assay does not exceed a level toxic to your cells (typically <0.5%). Always include a vehicle control with the same final DMSO concentration. - Use a co-solvent: In some cases, a small percentage of another appropriate solvent may help, but this requires careful validation to ensure it doesn't interfere with the assay. - Serial dilutions: Perform serial dilutions of the stock solution in the aqueous buffer/media to avoid a sudden, large change in solvent polarity. |
| Inconsistent or non-reproducible assay results. | - Inaccurate initial concentration of the stock solution. - Degradation of the compound in the stock solution. - Incomplete dissolution of the compound. - Precipitation of the compound during the experiment. | - Verify stock solution concentration: Use a spectrophotometric method to confirm the concentration of your stock solution. - Proper storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Ensure complete dissolution: When preparing the stock solution, ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming. - Visually inspect for precipitation: Before and during the assay, visually inspect for any signs of precipitation. |
| High background signal or cytotoxicity in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high for the cells being used. | - Determine the maximum tolerable DMSO concentration: Perform a dose-response experiment with DMSO alone to determine the highest concentration that does not affect cell viability or the assay endpoint. - Maintain a consistent, low DMSO concentration: Ensure that the final concentration of DMSO is the same across all wells, including controls, and is below the determined toxic threshold. |
Experimental Protocols
Protocol for Preparation of this compound Fendizoate Stock Solution
-
Materials:
-
This compound fendizoate powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Determine the desired stock solution concentration (e.g., 10 mM). The molecular weight of this compound fendizoate is approximately 648.19 g/mol .
-
Weigh the required amount of this compound fendizoate powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound fendizoate is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Diluting this compound Fendizoate for In Vitro Assays
-
Materials:
-
This compound fendizoate stock solution (in DMSO)
-
Sterile aqueous assay buffer or cell culture medium
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound fendizoate stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the aqueous buffer or medium to achieve the desired final concentrations. It is recommended to perform at least one intermediate dilution step to minimize the risk of precipitation.
-
For example, to achieve a 10 µM final concentration from a 10 mM stock, you could first dilute the stock 1:100 in buffer/medium to get a 100 µM intermediate solution, and then dilute this intermediate solution 1:10 to get the final 10 µM concentration.
-
Gently mix the solution after each dilution step.
-
Ensure the final concentration of DMSO in the assay is below the cytotoxic level for your cell type (typically less than 0.5%).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound fendizoate being tested.
-
Visualizations
This compound Fendizoate Solubility Workflow
Caption: Workflow for preparing and using this compound fendizoate in in vitro assays.
Histamine H1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Histamine H1 receptor.
References
- 1. This compound Fendizoate [benchchem.com]
- 2. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. quora.com [quora.com]
- 7. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability Testing of Levocloperastine Research Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the long-term stability testing of levocloperastine research formulations.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for long-term stability testing of this compound formulations?
A1: According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, long-term stability testing for this compound formulations should typically be conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[1][2] The chosen conditions should be based on the climatic zone in which the final product is intended to be marketed.
Q2: How long should a long-term stability study for a this compound research formulation run?
A2: For research and registration purposes, a long-term stability study should typically run for a minimum of 12 months, with data provided on at least three primary batches.[3] However, the study may continue for a longer period to establish a comprehensive stability profile.
Q3: My this compound suspension formulation is showing agglomeration and phase separation over time. What could be the cause?
A3: this compound, particularly as the fendizoate salt, is practically insoluble in water.[1][2] This property can lead to physical stability issues in suspensions, such as agglomeration and phase separation. Factors contributing to this include improper particle size distribution of the active pharmaceutical ingredient (API), an inadequate suspending agent, or inappropriate viscosity of the vehicle.
Q4: I am observing a significant decrease in the assay of this compound in my formulation under alkaline conditions. Is this expected?
A4: Yes, this is an expected finding. Forced degradation studies have shown that this compound is particularly susceptible to degradation under alkaline (basic) conditions.[3][4] Therefore, it is crucial to control the pH of your formulation and avoid alkaline excipients that could compromise the stability of the active ingredient.
Q5: What are forced degradation (stress testing) studies, and why are they important for this compound?
A5: Forced degradation studies involve exposing the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acids and bases, oxidation, and photolysis.[5] These studies are crucial for:
-
Identifying potential degradation products and pathways.
-
Demonstrating the specificity of your analytical method (i.e., that it can separate the intact drug from its degradants).
-
Understanding the intrinsic stability of the this compound molecule.[6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Testing
Q: I am seeing new peaks or an increase in the area of existing impurity peaks in my HPLC chromatogram for a this compound stability sample. How should I proceed?
A: The appearance of new or growing peaks indicates potential degradation of this compound. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Out-of-Specification (OOS) Assay Result for this compound
Q: The assay value for my this compound formulation has dropped below the acceptable limit during a long-term stability study. What are the potential causes and next steps?
A: An OOS assay result suggests a loss of the active ingredient. Potential causes include:
-
Chemical Degradation: this compound may have degraded due to factors like pH, temperature, light, or oxidation. As noted, this compound is particularly sensitive to alkaline conditions.[3][4]
-
Physical Instability (for suspensions): In a suspension, if the drug substance settles and cannot be uniformly redispersed, it can lead to inaccurate sampling and a low assay result.
-
Analytical Method Error: Issues with the analytical method, such as improper standard preparation or instrument malfunction, could be the cause.
Next Steps:
-
Conduct a laboratory investigation: Verify that there were no obvious errors in the initial analysis. Re-prepare standards and re-assay the sample.
-
Examine the sample: For suspensions, visually inspect for caking or poor resuspendability.
-
Review formulation: Check the pH of the formulation and the compatibility of all excipients.
-
Analyze for degradation products: Review the chromatogram for any corresponding increase in impurity peaks that would account for the loss of the parent drug.
Data Presentation
Table 1: Example of Long-Term Stability Data for this compound Oral Suspension (20 mg/5 mL)
Storage Conditions: 25°C / 60% RH
| Time Point | Appearance | pH | Assay (%) | Total Impurities (%) |
| Initial | White, uniform suspension | 5.5 | 100.2 | 0.15 |
| 3 Months | White, uniform suspension | 5.4 | 99.8 | 0.18 |
| 6 Months | White, uniform suspension | 5.4 | 99.5 | 0.25 |
| 9 Months | White, uniform suspension | 5.3 | 98.9 | 0.31 |
| 12 Months | White, uniform suspension | 5.3 | 98.2 | 0.38 |
Note: This table presents illustrative data. Actual results will vary based on the specific formulation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound in stability samples.
1. Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer (pH 3.5) : Methanol (60:40 v/v).[3][4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Dilute the stock solution with the mobile phase to achieve a final concentration within the linear range (e.g., 20-80 µg/mL).[3][4]
3. Sample Preparation (for an oral suspension):
-
Accurately weigh a portion of the suspension equivalent to a target amount of this compound.
-
Disperse the sample in a suitable volume of methanol and sonicate to dissolve the active ingredient.
-
Dilute to the final volume with methanol and filter through a 0.45 µm syringe filter.
-
Further dilute an aliquot with the mobile phase to bring the concentration into the analytical range.
4. Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for tailing factor and theoretical plates).
-
Inject the blank (mobile phase), placebo, and sample solutions.
-
Calculate the assay and impurity levels based on the peak areas relative to the standard.
Protocol 2: Forced Degradation Study
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl and reflux for a specified period (e.g., 2-8 hours).
-
Neutralize the solution and dilute to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH and reflux for a specified period.
-
Neutralize the solution and dilute for analysis. This is expected to be a significant degradation pathway.[3][4]
3. Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Dilute for analysis.
4. Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 60-80°C) for a specified duration.
-
Dissolve the stressed solid and dilute for analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound and the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
Prepare solutions from the stressed samples and dilute for analysis.
Visualizations
Caption: Experimental workflow for long-term stability testing.
Caption: Illustrative potential degradation pathways for this compound.
References
- 1. WO2019004953A1 - this compound fendizoate suspension having enhanced dissolution and resuspendability - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. rjptonline.org [rjptonline.org]
- 6. biomedres.us [biomedres.us]
Technical Support Center: Levocloperastine Degradation Product Analysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Levocloperastine.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound.[1][2] These studies involve intentionally exposing the drug substance to harsh conditions like acid, base, heat, light, and oxidation to accelerate its degradation.[3][4][5] The primary objectives are:
-
To identify potential degradation products that could form under various storage and handling conditions.[3]
-
To elucidate the degradation pathways of the drug substance.[1]
-
To develop and validate a stability-indicating analytical method capable of separating this compound from its degradation products.[3][6][7]
-
To ensure the safety and efficacy of the final drug product by identifying potentially harmful degradants.[3]
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
A2: Based on ICH guidelines and common practices, the following stress conditions are typically applied to this compound:[3][5][8]
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at an elevated temperature. Studies have shown that this compound is particularly susceptible to degradation under alkaline conditions.[6][7]
-
Oxidation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperature.
-
Thermal Degradation: Heating the solid drug substance (e.g., at 60-80°C).
-
Photolytic Degradation: Exposing the drug substance in solid or solution form to UV and visible light.
Q3: What is a stability-indicating analytical method, and why is it important for this compound analysis?
A3: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or excipients.[9][10] This is crucial for:
-
Accurately assessing the stability of this compound in bulk and formulated products.
-
Ensuring that the measured potency of the drug is not falsely elevated by co-eluting degradants.
-
Monitoring the formation of degradation products over time during stability studies.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound degradation products.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between this compound and a degradation product | Inappropriate mobile phase composition or pH. | 1. Modify the ratio of the organic modifier (e.g., acetonitrile, methanol). 2. Adjust the pH of the aqueous phase to alter the ionization of the analytes. 3. Consider a different buffer system.[3] |
| Unsuitable column chemistry. | 1. Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). 2. Try a column with a different particle size or length for better efficiency.[3] | |
| Gradient elution profile is not optimized. | 1. Adjust the gradient slope to improve the separation of closely eluting peaks. 2. Incorporate an isocratic hold at a specific mobile phase composition.[3] | |
| No degradation observed under stress conditions | Stress condition is not harsh enough. | 1. Increase the concentration of the stressor (acid, base, or oxidizing agent). 2. Increase the temperature. 3. Extend the duration of the stress study.[3] |
| Too much degradation (parent drug peak is very small or absent) | Stress condition is too harsh. | 1. Decrease the concentration of the stressor. 2. Lower the temperature. 3. Shorten the duration of the study.[3] |
| Degradation product peak is not detected by UV | The degradation product lacks a chromophore at the selected UV wavelength. | 1. Use a photodiode array (PDA) detector to screen across a wide range of wavelengths. 2. Employ a mass spectrometer (MS) detector, which does not rely on UV absorbance.[3] |
| Concentration of the degradation product is below the limit of detection (LOD). | 1. Increase the injection volume. 2. Concentrate the sample. 3. Increase the extent of degradation to generate more of the impurity.[3] | |
| Inconsistent results between replicate experiments | Poor control over experimental parameters. | 1. Ensure accurate preparation of stressor solutions. 2. Maintain consistent temperature and duration for stress studies. 3. Ensure proper sample preparation and dilution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study on this compound fendizoate.
-
Preparation of Stock Solution: Prepare a stock solution of this compound fendizoate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for a specified period. Studies indicate high degradation in alkaline conditions, so elevated temperatures might not be necessary.[6][7]
-
After the specified time, neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound fendizoate in a controlled temperature oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in the solvent to obtain a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound fendizoate (1 mg/mL) to UV light (254 nm) and visible light for a specified duration.
-
Simultaneously, keep a control sample in the dark.
-
After exposure, dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol is a general guideline for developing a stability-indicating RP-HPLC method. Optimization will be required based on the specific degradation products formed.
| Parameter | Condition |
| Column | ODS C18 (250 mm × 4.6 mm, 5 µm)[6][7] |
| Mobile Phase | Phosphate buffer (pH 3.5) : Methanol (60:40 v/v)[6][7] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 273 nm[6][7] or 227 nm[11] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Retention Times of Degradation Products (min) |
| 0.1 N HCl (60°C, 24h) | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| 0.1 N NaOH (RT, 12h) | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| 3% H₂O₂ (RT, 24h) | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| Thermal (80°C, 48h) | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| Photolytic (UV/Vis) | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
Note: The above table is a template. Actual data will vary based on experimental conditions.
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy - Int J Pharm Chem Anal [ijpca.org]
- 9. How to overcome the critical challenges faced in forced degradation studies – Lhasa Limited [lhasalimited.org]
- 10. This compound Fendizoate [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Levocloperastine and Codeine for the Management of Chronic Cough
For Researchers, Scientists, and Drug Development Professionals
Chronic cough remains a significant clinical challenge, necessitating the exploration of various therapeutic agents. This guide provides a detailed comparative efficacy analysis of two prominent antitussive agents: Levocloperastine and codeine. While codeine, a centrally acting opioid, has long been a standard treatment, this compound, a non-opioid agent with a dual mechanism of action, presents a compelling alternative. This document synthesizes experimental data on their efficacy, safety, and mechanisms of action to inform research and development in this therapeutic area.
Quantitative Efficacy and Safety Comparison
Clinical studies have demonstrated that this compound has comparable, and in some aspects, superior efficacy to codeine in managing chronic cough, coupled with a more favorable safety profile. The following tables summarize the key quantitative findings from comparative clinical trials.
Table 1: Comparative Efficacy of this compound vs. Codeine in Chronic Cough
| Efficacy Parameter | This compound | Codeine | Citation |
| Reduction in Cough Intensity | Observed in 90% of patients | Observed in 80% of patients | [1][2] |
| Reduction in Cough Frequency | Observed in 87% of patients | Observed in 77% of patients | [1] |
| Investigator-Judged Good/Very Good Efficacy | 90% of patients | 80% of patients | [1][2] |
| Onset of Action | Rapid, with improvements seen from the first day | Standard onset | [3][4] |
Table 2: Comparative Safety and Tolerability
| Adverse Event | This compound | Codeine | Citation |
| Drowsiness/Sedation | No significant evidence of central adverse events | Reported by a significant number of patients | [3][4] |
| Other CNS Effects | Minimal | Nausea, constipation | [5] |
Experimental Protocols
The data presented above are primarily derived from a series of open, controlled clinical trials involving patients with chronic nonproductive cough secondary to various respiratory conditions. While the full original manuscripts of each individual trial are not publicly available, review articles summarizing these studies provide insight into the general methodologies employed.
General Study Design:
-
Population: Patients of all ages with chronic nonproductive cough associated with conditions such as bronchitis, asthma, pneumonia, and chronic obstructive pulmonary disease (COPD).[3][4][5]
-
Interventions:
-
This compound fendizoate administered orally.
-
Codeine administered orally.
-
-
Comparators: In addition to codeine, some studies also included levodropropizine and DL-cloperastine as comparators.[3]
-
Efficacy Assessment:
-
Data Collection: Physician and patient-reported outcomes.
-
Safety Assessment: Monitoring and recording of adverse events, with a particular focus on central nervous system effects such as drowsiness.[3][4]
Specific Trial Example (Summarized from Reviews):
Two notable comparative studies included 180 patients with subacute or relapsing chronic respiratory diseases.[1] In these trials, both this compound and codeine were found to be effective, with the quantitative outcomes detailed in Table 1. The investigators' overall judgment of clinical efficacy was based on the observed reductions in cough parameters.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and codeine underpin their different efficacy and safety profiles.
This compound: A Dual-Action Antitussive
This compound exerts its antitussive effects through a combination of central and peripheral actions.[3][6] It acts on the bulbar cough center in the brainstem and also on peripheral cough receptors in the tracheobronchial tree.[3][6] This dual mechanism is believed to contribute to its high efficacy. Pharmacological studies suggest that this compound's activity may involve the sigma-1 receptor and G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7][8] Additionally, it possesses antihistaminic and anticholinergic properties which may contribute to its overall therapeutic effect.[7]
Caption: this compound's dual mechanism of action.
Codeine: A Centrally Acting Opioid
Codeine functions as a prodrug, being metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into morphine.[9][10] Morphine then acts as an agonist at μ-opioid receptors located in the central nervous system, primarily within the brainstem's cough center.[9][11] This binding inhibits the cough reflex. The reliance on this metabolic pathway can lead to variability in patient response and a higher potential for central nervous system side effects.
Caption: Codeine's metabolic activation and central mechanism.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of this compound and codeine in patients with chronic cough.
Caption: A typical clinical trial workflow for antitussive comparison.
Logical Relationship: this compound vs. Codeine
This diagram provides a logical comparison of the key attributes of this compound and codeine.
Caption: Key comparative features of this compound and Codeine.
Conclusion
The available evidence suggests that this compound is a highly effective antitussive agent for chronic cough, demonstrating comparable or superior efficacy to codeine. Its dual mechanism of action, rapid onset, and, most notably, its favorable safety profile with a lack of significant central nervous system side effects like drowsiness, position it as a valuable therapeutic alternative. For drug development professionals, the unique pharmacological profile of this compound offers a promising foundation for the development of novel antitussive therapies with improved benefit-risk profiles. Further head-to-head, double-blind, randomized controlled trials with detailed reporting of methodologies would be beneficial to solidify these findings and further elucidate the relative merits of these two compounds in specific patient populations with chronic cough.
References
- 1. aesculapius.it [aesculapius.it]
- 2. aesculapius.it [aesculapius.it]
- 3. researchgate.net [researchgate.net]
- 4. This compound in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Use of this compound as an Antitussive Agent [medscape.com]
- 7. Cloperastine - Wikipedia [en.wikipedia.org]
- 8. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scitechnol.com [scitechnol.com]
- 10. This compound in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Analysis: Levocloperastine vs. Levodropropizine for Cough Treatment
In the landscape of antitussive agents, levocloperastine and levodropropizine represent two distinct therapeutic options for the management of cough. This guide provides a comprehensive comparison of their clinical performance, drawing upon available head-to-head trial data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound and levodropropizine exert their antitussive effects through different mechanisms of action. Levodropropizine is a peripherally acting agent, while this compound exhibits a dual mechanism, targeting both central and peripheral pathways.
Levodropropizine: This agent's primary site of action is in the periphery, where it is believed to inhibit the activation of vagal C-fibers in the respiratory tract.[1] By modulating sensory neuropeptides, it reduces the afferent signals that trigger the cough reflex, without causing the central nervous system side effects commonly associated with other antitussives.[2][3]
This compound: This compound possesses a dual mechanism of action. Centrally, it acts on the bulbar cough center.[4] Peripherally, it is thought to act on receptors in the tracheobronchial tree.[4] This dual approach aims to provide comprehensive cough suppression.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the proposed signaling pathways for levodropropizine and this compound.
Head-to-Head Clinical Efficacy
A meta-analysis by Aliprandi and colleagues in 2004, which reviewed six open clinical trials, provides the most comprehensive data on the head-to-head comparison of this compound and levodropropizine. These trials enrolled patients of all ages suffering from cough associated with a variety of respiratory conditions, including bronchitis, asthma, pneumonia, and chronic obstructive pulmonary disease.[5][6]
Efficacy in Adult Population
In three controlled trials involving 150 adults with cough, both this compound and levodropropizine were found to be effective in reducing cough symptoms. However, this compound demonstrated a more rapid onset of action.[7][8] Significant reductions in cough frequency were observed on day 2 for this compound-treated patients, whereas for levodropropizine, this was observed on day 5.[7][8]
The probability of improvement in cough intensity and frequency was significantly greater with this compound compared to levodropropizine.[9]
| Efficacy Parameter | This compound | Levodropropizine | p-value |
| Probability of Improvement in Cough Intensity | 96.7% | 43.3% | < 0.0001 |
| Probability of Improvement in Cough Frequency | 83.3% | 46.7% | = 0.0029 |
Table 1: Comparative Efficacy in Adults - Probability of Improvement[9]
Efficacy in Pediatric Population
In two randomized comparative trials with 160 children, both drugs showed improvement in clinical symptoms. A trend towards a more rapid improvement was observed in patients receiving this compound.[10] After one day of treatment, 95% of children in the this compound group showed improvement in cough symptoms compared to 78% in the levodropropizine group.[4]
Safety and Tolerability Profile
Both this compound and levodropropizine are generally well-tolerated. However, a key differentiator lies in their side-effect profiles, which can be attributed to their mechanisms of action.
This compound: Clinical trials have reported a low incidence of adverse events. Notably, there was no evidence of clinically significant central adverse events, such as drowsiness, which were reported with some comparator agents.[4][5]
Levodropropizine: As a peripherally acting agent, levodropropizine is associated with a favorable safety profile, with a lower incidence of central nervous system side effects like drowsiness compared to centrally acting antitussives.[4] However, in comparative trials, drowsiness, dry mouth, and nausea have been reported with levodropropizine.[4]
| Adverse Event | This compound | Levodropropizine |
| Drowsiness | Not Reported | Reported |
| Dry Mouth | Not Reported | Reported |
| Nausea | Not Reported | Reported |
Table 2: Comparative Tolerability in Clinical Trials[4]
Experimental Protocols
The clinical trials comparing this compound and levodropropizine, as summarized in the 2004 meta-analysis by Aliprandi et al., followed similar general protocols.[5]
Patient Population
The studies enrolled both adult and pediatric patients with cough associated with a range of acute and chronic respiratory disorders. These included bronchitis, asthma, pneumonia, and chronic obstructive pulmonary disease.[5][6]
Study Design
The comparisons were based on data from six open, controlled clinical trials.[5] Some of the pediatric studies were randomized comparative trials.[10]
Assessment of Efficacy
The primary efficacy endpoints were the intensity and frequency of cough. These were typically evaluated using a five-point rating scale: 0 = absent, 1 = minimal, 2 = moderate, 3 = intense, 4 = severe.[7] An improvement was defined as a reduction of one or more points on this scale.[7] Assessments were generally conducted at baseline and at various time points during and after treatment, often starting from the first day of therapy.[5]
Dosing Regimens
Specific dosing regimens for the head-to-head comparative trials are not consistently detailed across the available literature. However, the studies generally employed standard therapeutic doses of both drugs.
Experimental Workflow
The general workflow for the comparative clinical trials can be visualized as follows:
Conclusion
Based on the available head-to-head clinical trial data, both this compound and levodropropizine are effective antitussive agents. This compound appears to offer a more rapid onset of action in both adult and pediatric populations. Furthermore, the safety profile of this compound, particularly the lack of reported central nervous system side effects like drowsiness in comparative trials, presents a potential clinical advantage. Levodropropizine remains a valuable therapeutic option due to its peripheral mechanism of action, which inherently limits central side effects. The choice between these two agents may be guided by the desired speed of action and the patient's susceptibility to central nervous system-related adverse events. Further large-scale, double-blind, randomized controlled trials would be beneficial to provide more definitive comparisons and to elaborate on the nuances of their clinical application in specific patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Peripheral site of action of levodropropizine in experimentally-induced cough: role of sensory neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levodropropizine: Comprehensive Review of the Peripheral Antitussive [japi.org]
- 4. aesculapius.it [aesculapius.it]
- 5. This compound in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents. | Semantic Scholar [semanticscholar.org]
- 7. medscape.com [medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. aesculapius.it [aesculapius.it]
- 10. researchgate.net [researchgate.net]
Levocloperastine vs. DL-cloperastine: A Comparative Analysis of Efficacy and Tolerability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloperastine, a non-opioid antitussive agent, has been utilized for the symptomatic relief of cough. It is available as a racemic mixture, DL-cloperastine, and as its levorotatory isomer, Levocloperastine. This guide provides a comparative analysis of the efficacy and tolerability of this compound and its racemate, DL-cloperastine, supported by experimental data. The evidence suggests that this compound offers a superior clinical profile with a more rapid onset of action and an improved safety and tolerability profile, particularly concerning central nervous system side effects.[1][2][3]
Efficacy
Clinical studies have consistently demonstrated that this compound is an effective antitussive agent, with some studies indicating a more rapid onset of action and greater reduction in cough intensity and frequency compared to DL-cloperastine.[4]
Clinical Trial Data Summary
A key publication by Aliprandi et al. (2004) summarized the findings of six open clinical trials involving patients with cough associated with various respiratory conditions.[1][2] These trials compared the efficacy of this compound with DL-cloperastine, codeine, and levodropropizine.
In a large-scale comparative trial with 120 patients suffering from cough, including cases induced by ACE inhibitors, both this compound and DL-cloperastine demonstrated efficacy in improving overall symptoms.[2] However, this compound exhibited a more rapid therapeutic effect, with significant reductions in cough intensity and frequency observed after just one day of treatment. The beneficial effects of this compound were noted, on average, three days earlier than those of DL-cloperastine.[2]
| Efficacy Parameter | This compound | DL-cloperastine | Key Findings |
| Onset of Action | Significant reduction in cough intensity and frequency observed after 1 day of treatment.[2] | Slower onset of action compared to this compound.[2] | This compound provides a more rapid antitussive effect.[2][4] |
| Reduction in Cough Intensity | Trend towards greater reductions compared to DL-cloperastine, particularly in ACE inhibitor-induced cough.[2] | Effective in reducing cough intensity, but to a lesser extent and with a slower onset than this compound.[2] | Both are effective, but this compound shows a tendency for greater and faster improvement.[2] |
| Reduction in Cough Frequency | Significant reductions observed from the first day of treatment.[2] | Reductions in cough frequency were observed, but with a delayed onset compared to this compound.[2] | This compound demonstrates a more immediate impact on reducing cough frequency.[2] |
| Pediatric Efficacy | Effective in reducing nighttime awakenings and irritability in children.[1][2] | Data on pediatric populations is less specifically detailed in the compared studies. | This compound has documented benefits in improving sleep patterns and reducing irritability in children with cough.[1][2] |
Tolerability
One of the most significant advantages of this compound over its racemic counterpart is its improved tolerability profile, primarily the reduced incidence of central nervous system (CNS) side effects.[1][3]
Adverse Event Profile
Clinical trials have shown that while both drugs are generally well-tolerated, adverse events such as drowsiness, dry mouth, and nausea are more frequently reported with DL-cloperastine.[2][3] In contrast, this compound is associated with a low incidence of adverse events, with no significant central adverse events recorded in comparative studies.[1][2] This difference is attributed to the stereoisomeric properties of this compound, which result in a more selective action and reduced CNS penetration.[3]
| Adverse Event | This compound | DL-cloperastine | Key Findings |
| Drowsiness/Sedation | No evidence of clinically significant central adverse events.[1][2][3] | Drowsiness is a reported side effect.[2][3] | This compound is a non-sedating antitussive, offering a significant advantage for patients requiring alertness.[3] |
| Dry Mouth | Not reported as a significant adverse event.[2] | Reported as a treatment-related adverse event.[2] | This compound has a more favorable profile regarding anticholinergic side effects. |
| Nausea | Mild and transient nausea was the only adverse event reported in some trials.[3] | Reported as a treatment-related adverse event.[2] | The incidence of gastrointestinal side effects appears to be lower with this compound. |
| Overall Tolerability | Generally well-tolerated with a low incidence of adverse events.[2][4] | Generally well-tolerated, but with a higher incidence of CNS and anticholinergic side effects compared to this compound.[2] | This compound demonstrates a superior tolerability profile.[1][4] |
Experimental Protocols
General Clinical Trial Design for Antitussive Efficacy and Tolerability
The clinical trials summarized by Aliprandi et al. (2004) were six open-label studies.[1][2] A typical experimental workflow for such a trial is outlined below.
Mechanism of Action and Signaling Pathways
The differential effects of this compound and DL-cloperastine can be attributed to their distinct interactions with various receptors and channels. The primary mechanisms contributing to their antitussive and adverse effects include:
-
Central Action: Inhibition of the bulbar cough center.[3]
-
Peripheral Action: Activity on cough receptors in the tracheobronchial tree.[3]
-
Additional Pharmacodynamic Effects: Antihistaminic, antiserotoninergic, and muscle-relaxant properties.[3]
DL-cloperastine's pharmacological profile includes agonism at the sigma-1 receptor, blockade of G-protein-gated inwardly rectifying potassium (GIRK) channels, antagonism of the histamine H1 receptor, and anticholinergic activity. The antihistaminic and anticholinergic actions are thought to contribute to its sedative side effects.
Proposed Signaling Pathway for Antitussive Effect (this compound and DL-cloperastine)
Both isomers are believed to exert their antitussive effects through a combination of central and peripheral mechanisms. The central action involves the modulation of neuronal excitability in the cough center.
Signaling Pathway for Adverse Effects (Primarily DL-cloperastine)
The sedative and anticholinergic side effects observed more prominently with DL-cloperastine are attributed to its stronger interaction with histamine H1 and muscarinic acetylcholine receptors in the central nervous system.
References
Meta-analysis of Levocloperastine's Antitussive Efficacy in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Levocloperastine's antitussive effects with other therapeutic alternatives, supported by a meta-analysis of data from key clinical trials. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway diagrams are presented to offer a thorough understanding of this compound's clinical performance and pharmacological profile.
Executive Summary
This compound is an antitussive agent with a dual mechanism of action, targeting both central and peripheral pathways of the cough reflex.[1][2] Clinical evidence, primarily derived from a body of 10 controlled trials involving 794 adult and pediatric patients, demonstrates its efficacy in reducing cough frequency and intensity.[1][3] Notably, this compound exhibits a more rapid onset of action and a favorable safety profile, characterized by a lack of significant central nervous system side effects such as sedation, when compared to other antitussives like codeine, levodropropizine, and its racemic form, DL-cloperastine.[1][2][3][4]
Comparative Efficacy of this compound
Clinical trials have consistently shown that this compound is an effective treatment for non-productive cough across various patient populations.[4] Its performance has been benchmarked against both placebo and active comparators.
This compound vs. Placebo
In a placebo-controlled trial involving 40 patients with Chronic Obstructive Pulmonary Disease (COPD), this compound demonstrated a rapid reduction in cough intensity and frequency, as well as improvements in night-time awakenings, dyspnea, and expectoration compared to baseline. The improvements observed were considered clinically significant by the investigators, particularly given that cough associated with COPD seldom resolves spontaneously.
This compound vs. Active Comparators
The antitussive efficacy of this compound has been compared to several standard agents, including levodropropizine, codeine, and DL-cloperastine.
Against Levodropropizine: In three controlled trials with 150 adults, this compound showed a more rapid improvement in clinical parameters. Significant reductions in cough frequency were observed on day 2 with this compound, compared to day 5 with levodropropizine. The probability of improvement in cough intensity and frequency was significantly greater with this compound. A review of pediatric trials also indicated a trend towards more rapid improvements with this compound, with 95% of the this compound group showing improvement on day 1 compared to 78% in the levodropropizine group.[3]
Against Codeine: In two studies with 180 patients, this compound was found to be at least as effective as codeine.[3] While both treatments effectively reduced cough symptoms, this compound demonstrated a faster onset of action. Notably, this compound was associated with a lower incidence of adverse events, particularly drowsiness, which was reported by a significant number of patients receiving codeine.[5][6]
Against DL-cloperastine: A large-scale comparative trial in 120 patients showed that while both drugs improved overall symptoms, the clinical effects of this compound occurred on average 3 days earlier than those of DL-cloperastine.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and safety of this compound in comparison to other antitussive agents, based on available clinical trial data.
Table 1: Efficacy of this compound vs. Levodropropizine in Adults
| Outcome Measure | This compound | Levodropropizine | p-value |
| Probability of Improvement in Cough Intensity | 96.7% | 43.3% | < 0.0001 |
| Probability of Improvement in Cough Frequency | 83.3% | 46.7% | 0.0029 |
| Data from three controlled trials in 150 adults. Improvement was defined as a reduction in point score by one or more points on a five-point scale. |
Table 2: Efficacy of this compound vs. Codeine in Adults
| Outcome Measure | This compound | Codeine |
| Patients with Reduced Cough Intensity | 90% | 80% |
| Patients with Reduced Cough Frequency | 87% | 77% |
| Patients with Reduced Night-time Awakenings | 50% | 67% |
| Investigator's Assessment of Good/Very Good Efficacy | 90% | 80% |
| Data from two studies in 180 patients. The differences in efficacy parameters were not statistically significant.[6] |
Table 3: Adverse Events Profile
| Adverse Event | This compound | Levodropropizine | Codeine | DL-cloperastine |
| Drowsiness | Not Reported | Reported | Reported | Reported |
| Dry Mouth | Not Reported | Reported | Reported | Reported |
| Nausea | Mild and Transient | Reported | Reported | Reported |
| Data from a review of 10 controlled clinical trials.[1][3] |
Experimental Protocols
The clinical trials evaluating this compound's antitussive effect generally followed a randomized, controlled design.
Study Population: The trials included both adult and pediatric patients presenting with non-productive cough associated with various acute or chronic respiratory conditions, such as bronchitis, asthma, pneumonia, and COPD.[5][6]
Interventions:
-
This compound: Administered orally, typically at a dosage of 60 mg/day for adults.
-
Comparators: Placebo, levodropropizine, codeine, or DL-cloperastine at standard therapeutic doses.
Outcome Measures: The primary efficacy endpoints were the changes in cough frequency and intensity. These were typically assessed by both the investigator and the patient using a five-point rating scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe). Other assessed parameters included night-time awakenings due to cough, difficulty in expectoration, and overall quality of life.
Assessment Schedule: Efficacy and safety parameters were evaluated at baseline and at various time points during the treatment period, often starting from the first day of treatment to assess the onset of action.
Mechanistic Pathways and Experimental Workflows
Signaling Pathways
This compound's antitussive effect is mediated through a dual mechanism of action:
-
Central Action: Inhibition of the bulbar cough center in the medulla oblongata.[1][7]
-
Peripheral Action: Antagonism of histamine H1 receptors in the tracheobronchial tree, which reduces the activity of peripheral cough receptors.[7]
References
- 1. aesculapius.it [aesculapius.it]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Use of this compound as an Antitussive Agent | springermedizin.de [springermedizin.de]
- 4. This compound in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medscape.com [medscape.com]
Levocloperastine Demonstrates Superior Safety Profile Over Opioid Antitussives in Comparative Analysis
A comprehensive review of preclinical and clinical data reveals that levocloperastine, a non-opioid antitussive, offers a significantly improved safety and tolerability profile compared to traditional opioid-based cough suppressants such as codeine and dextromethorphan. While demonstrating comparable or even enhanced efficacy in cough reduction, this compound is notably devoid of the central nervous system (CNS) side effects, including sedation and the potential for abuse, that are characteristic of opioid medications.
This compound's advantageous safety profile stems from its distinct dual mechanism of action, which combines a selective central effect on the bulbar cough center with a peripheral action on tracheobronchial receptors.[1][2][3] This contrasts with opioid antitussives, which primarily exert their effects through the activation of mu (µ) and kappa (κ) opioid receptors in the CNS, leading to a cascade of downstream signaling that, while suppressing cough, also gives rise to a range of undesirable adverse effects.[3][4]
Comparative Safety and Tolerability
Clinical trial data consistently highlights the superior tolerability of this compound. A key differentiator is the near absence of CNS-related adverse events. In a pooled analysis of clinical trials involving 469 patients treated with this compound, no instances of drowsiness were reported.[5] In stark contrast, drowsiness was a frequently observed side effect in patients receiving codeine.[2][5][6] Mild and transient nausea was the only adverse event reported with a low incidence in patients receiving this compound.[2][7]
Opioid antitussives, on the other hand, are associated with a well-documented spectrum of adverse effects, including sedation, drowsiness, nausea, vomiting, and constipation.[6] Furthermore, the central action of opioids carries the inherent risks of respiratory depression, a potentially life-threatening complication, as well as the potential for abuse and dependence.[4] this compound has not been found to cause respiratory depression and is devoid of addiction and dependence phenomena.[3][8]
| Adverse Event | This compound | Codeine | Dextromethorphan |
| Drowsiness/Sedation | Not Reported[2][5] | Frequently Reported[6] | Reported[9] |
| Nausea | Mild and Transient[2] | Reported[6] | Reported |
| Constipation | Not Reported | Frequently Reported[6] | Not a common side effect |
| Respiratory Depression | No evidence of effect[8] | A known risk[4] | Risk at high doses |
| Abuse Potential | No evidence of abuse potential | High potential for abuse | Potential for abuse at high doses |
Efficacy in Cough Suppression
Multiple clinical studies have demonstrated that this compound is at least as effective as, and in some cases more effective than, opioid antitussives in reducing cough frequency and intensity.[7][10] Notably, this compound often exhibits a more rapid onset of action, with significant improvements in cough symptoms observed as early as the first day of treatment.[2][11] In comparative trials, this compound has shown comparable or improved efficacy to codeine and has been found to be significantly more effective than dextromethorphan in treating dry cough.[9][10]
Experimental Protocols
The validation of this compound's superior safety and efficacy profile is supported by rigorous preclinical and clinical experimental designs.
Preclinical Evaluation: Citric Acid-Induced Cough Model in Guinea Pigs
A standard preclinical model for evaluating antitussive drugs is the citric acid-induced cough model in conscious guinea pigs. This model is utilized to assess the ability of a compound to suppress a chemically induced cough reflex.
Protocol:
-
Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the experimental environment, including the whole-body plethysmograph chamber.
-
Cough Induction: Conscious and unrestrained animals are placed in the plethysmograph chamber and exposed to an aerosolized solution of citric acid (typically 0.4 M) for a defined period (e.g., 3-7 minutes) to induce coughing.[3][12]
-
Drug Administration: Test compounds (this compound, codeine, dextromethorphan) or vehicle are administered orally or via injection at predetermined times before the citric acid challenge.
-
Cough Assessment: The number of coughs is recorded during and after the citric acid exposure. Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes measured by the plethysmograph.[13]
-
Data Analysis: The antitussive effect is quantified by comparing the number of coughs in the drug-treated groups to the vehicle-treated control group.
Clinical Evaluation: Assessment of Cough in Clinical Trials
In clinical trials, the efficacy and safety of antitussive agents are assessed using a combination of subjective and objective measures.
Methodology:
-
Patient Population: Patients with acute or chronic cough of a specified duration and severity are recruited.
-
Study Design: Randomized, double-blind, controlled trials are the gold standard, comparing the investigational drug to a placebo and/or an active comparator (e.g., codeine, dextromethorphan).
-
Efficacy Assessment:
-
Leicester Cough Questionnaire (LCQ): A validated, 19-item self-administered questionnaire that assesses the impact of cough on a patient's quality of life across three domains: physical, psychological, and social.[1][14] Patients rate each item on a 7-point Likert scale, and the total score ranges from 3 to 21, with higher scores indicating a better quality of life.[1]
-
Visual Analogue Scale (VAS): Patients rate the severity of their cough on a 100 mm line, with endpoints of "no cough" and "worst possible cough."
-
Cough Frequency and Severity Scores: Patients may record the frequency and severity of their coughing episodes in a diary.
-
-
Safety Assessment: Adverse events are systematically recorded at each study visit, including their nature, intensity, and relationship to the study medication.
-
Statistical Analysis: Appropriate statistical methods are used to compare the changes in efficacy and the incidence of adverse events between treatment groups.
In Vitro Evaluation: Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a drug for its molecular target. For opioid antitussives, these assays quantify the binding to mu (µ) and kappa (κ) opioid receptors.
Protocol (Example: Mu-Opioid Receptor Radioligand Binding Assay):
-
Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cultured cells or animal brain tissue.
-
Radioligand Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the mu-opioid receptor (e.g., [³H]-DAMGO).
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., codeine). The test compound competes with the radioligand for binding to the receptor.
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity for the receptor. A lower Ki value indicates a higher binding affinity.
Signaling Pathways and Mechanisms of Action
The divergent safety profiles of this compound and opioid antitussives can be attributed to their distinct interactions with cellular signaling pathways.
This compound Signaling Pathway
This compound's dual mechanism of action involves both central and peripheral pathways, without engaging the opioid receptor system. Its central action is selective for the cough center, while its peripheral action is thought to involve the modulation of C-fiber sensory afferents in the airways.[4][8]
Caption: this compound's dual antitussive mechanism of action.
Opioid Antitussive Signaling Pathway
Opioid antitussives like codeine bind to and activate mu (µ) and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade that leads to both the desired antitussive effect and the undesirable adverse effects.
Caption: Simplified signaling pathway of opioid antitussives.
Conclusion
References
- 1. resref.com [resref.com]
- 2. carepatron.com [carepatron.com]
- 3. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral antitussives affect temporal features of tracheobronchial coughing in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. This compound in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aesculapius.it [aesculapius.it]
- 8. droracle.ai [droracle.ai]
- 9. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leicester Cough Questionnaire | RehabMeasures Database [sralab.org]
- 13. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cough Questionnaires — Chronic Cough [chronic-cough.ca]
Levocloperastine Demonstrates a Faster Onset of Action in Cough Suppression Compared to Other Antitussives: A Cross-Study Comparison
For Immediate Release
New comparative analysis of clinical trial data reveals that levocloperastine, a non-opioid antitussive agent, exhibits a more rapid onset of action in alleviating cough symptoms compared to several other commonly used cough suppressants, including codeine, DL-cloperastine, and levodropropizine. This guide provides a comprehensive overview of the available data for researchers, scientists, and drug development professionals.
Key Findings in Onset of Action
A review of six open-label clinical trials encompassing a total of 794 patients with coughs associated with various respiratory conditions consistently indicated a swifter therapeutic effect with this compound.[1] While direct pharmacokinetic measurements of onset of action in minutes or hours are not uniformly reported across all studies, the clinical evidence points to a significantly earlier improvement in cough symptoms.
Improvements in cough intensity and frequency were observed as early as the first day of treatment with this compound.[1][2] In a comparative analysis, the beneficial effects of this compound were reported to manifest, on average, three days earlier than those of DL-cloperastine.[3]
When compared with levodropropizine, a notable difference in early response was observed. On the first day of treatment, 95% of patients receiving this compound showed an improvement in cough symptoms, in contrast to 78% of patients treated with levodropropizine.[2] Furthermore, in studies involving patients with chronic bronchopulmonary conditions, reductions in cough intensity with this compound were evident after just one day of treatment.[4]
The following table summarizes the key quantitative findings from comparative clinical studies.
| Drug Comparison | Metric | This compound | Comparator | Time Point | Reference |
| vs. Levodropropizine | Percentage of Patients with Improved Cough Symptoms | 95% | 78% | Day 1 | [2] |
| vs. DL-Cloperastine | Average Time to Onset of Beneficial Effects | 3 days earlier | - | - | [3] |
| vs. Codeine | Evidence of Reduction in Cough Intensity | Yes | - | Day 1 | [4] |
Experimental Protocols
While the full experimental protocols for each of the six clinical trials summarized in the key review by Aliprandi et al. (2004) are not publicly available in their entirety, the review provides an overview of the general methodology.
General Study Design: The data is derived from six open-label clinical trials.[1]
Patient Population: The studies included both adults and children with coughs arising from a variety of respiratory disorders, such as bronchitis, asthma, pneumonia, and chronic obstructive pulmonary disease.[1]
Interventions: this compound was compared against standard antitussive agents, including codeine, levodropropizine, and DL-cloperastine.[1]
Outcome Measures: The primary efficacy endpoints assessed were the intensity and frequency of cough.[1] These were evaluated by investigators, and in some instances, patient-reported outcomes such as nighttime awakenings and irritability were also recorded.[1]
Data Analysis: The determination of a faster onset of action is based on the time to observe a significant reduction in cough symptoms, as well as the percentage of patients showing improvement at early time points (e.g., day 1 or day 2 of treatment).[2][3][4]
Signaling Pathways and Experimental Workflow
The primary mechanism of action of this compound involves a dual effect on both the central nervous system and peripheral cough receptors. It acts on the bulbar cough center, but it is also believed to have a peripheral effect on the tracheobronchial tree.[5] This dual action may contribute to its rapid efficacy. The following diagram illustrates a simplified representation of the proposed dual mechanism of action.
The logical workflow for comparing the onset of action in the cited clinical trials can be visualized as follows:
References
Levocloperastine Demonstrates Superior Quality of Life Improvement in Cough Sufferers Compared to Certain Antitussives
A comprehensive review of clinical data indicates that levocloperastine significantly enhances the quality of life for patients with cough, as measured by the Leicester Cough Questionnaire (LCQ). Comparative studies suggest its efficacy is superior to dextromethorphan and comparable or potentially better than codeine, although direct comparisons with other agents like levodropropizine using the LCQ are lacking.
For researchers, scientists, and drug development professionals, the impact of an antitussive agent on a patient's quality of life is a critical measure of its therapeutic value. The Leicester Cough Questionnaire (LCQ) is a validated tool specifically designed to assess the physical, psychological, and social impact of chronic cough. This guide provides a comparative analysis of this compound's performance as measured by the LCQ, supported by available experimental data and detailed protocols.
Comparative Efficacy Based on Leicester Cough Questionnaire
The following table summarizes the quantitative data from clinical trials assessing the impact of this compound and other antitussive agents on patient quality of life using the Leicester Cough Questionnaire.
| Treatment Group | Number of Patients (n) | Baseline Mean LCQ Score (± SD) | Post-Treatment Mean LCQ Score (± SD) | Mean Change in LCQ Score (± SD) | p-value | Study Reference |
| This compound | 100 | Data Not Available | Data Not Available | Significant Improvement | <0.0001 | Satish K, et al. (2018)[1][2] |
| This compound | Not Specified | Data Not Available | Data Not Available | Significantly Greater Increase than Dextromethorphan | <0.5 | Ghosh A, et al. (2019)[3][4][5] |
| Dextromethorphan | Not Specified | Data Not Available | Data Not Available | Less Increase than this compound | <0.5 | Ghosh A, et al. (2019)[3][4][5] |
| This compound | Not Specified | 78.32 ± 3.06 | Data Not Available | 50.70 ± 4.64 | <0.001 | Carrara M, et al. (2004) |
| Codeine | Not Specified | 78.22 ± 2.04 | Data Not Available | 22.32 ± 3.45 | <0.001 | Carrara M, et al. (2004) |
| Codeine | 45 | Data Not Available | Data Not Available | 3.28 ± 3.36 | 0.025 | Kim JY, et al. (2022)[6] |
| Levodropropizine | 43 | Data Not Available | Data Not Available | 1.61 ± 3.53 | 0.025 | Kim JY, et al. (2022)[6] |
*Note: The LCQ scores in the Carrara M, et al. study were reported on a different scale.
Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is essential for a critical appraisal of the findings.
1. Prospective Observational Study of this compound (Satish K, et al., 2018)
-
Objective: To evaluate the effectiveness and safety of this compound in adult Indian patients with dry cough.
-
Methodology: This was a prospective, observational study involving 100 patients aged 18-60 years. Patients were prescribed this compound as per standard clinical practice. The quality of life was assessed using the Leicester Cough Questionnaire (LCQ) at baseline and on Day 14.
-
Dosage: Not explicitly stated, administered as per standard clinical practice.
-
Data Analysis: Descriptive statistics were used to summarize the data. A p-value of <0.05 was considered statistically significant.
2. Comparative Study: this compound vs. Dextromethorphan (Ghosh A, et al., 2019)
-
Objective: To compare the safety and efficacy of this compound and dextromethorphan in the treatment of dry cough.
-
Methodology: A randomized, open-label, phase IV clinical trial. Patients were randomized into two groups. The LCQ score was assessed at the end of day 7.
-
Dosage:
-
Group A (Dextromethorphan): 5 mg lozenges, thrice daily for 7 days.
-
Group B (this compound): 5 ml of syrup (20 mg/5 ml), thrice daily for 7 days.
-
-
Data Analysis: Statistical analysis was performed to compare the change in LCQ scores between the two groups. A p-value of <0.5 was reported as significant.
3. Comparative Study: this compound vs. Codeine (Carrara M, et al., 2004)
-
Objective: To compare the efficacy of this compound with other standard antitussive agents, including codeine.
-
Methodology: This was one of six open clinical trials. While the specific methodology for the LCQ assessment in this comparative arm is not detailed in the available abstract, the study involved patients with cough associated with various respiratory disorders.
-
Dosage: Not explicitly detailed in the abstract for this specific comparison.
-
Data Analysis: The mean change in LCQ score from baseline was calculated for both treatment groups and compared.
4. Comparative Study: Codeine vs. Levodropropizine (Kim JY, et al., 2022)
-
Objective: To investigate the effects and safety outcomes of codeine and levodropropizine in patients with chronic cough.
-
Methodology: An open-label, randomized comparative trial with 88 participants. Patients received either codeine or levodropropizine for 2 weeks. The LCQ was used to assess cough-related quality of life.
-
Dosage:
-
Codeine group: 60 mg/day.
-
Levodropropizine group: 180 mg/day.
-
-
Data Analysis: The change in LCQ scores between the two groups was compared using appropriate statistical tests.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a comparative clinical trial assessing the impact of antitussive agents on quality of life using the Leicester Cough Questionnaire.
Discussion
The available evidence consistently points towards a beneficial effect of this compound on the quality of life of patients suffering from cough. The prospective observational study by Satish K, et al. demonstrated a highly significant improvement in LCQ scores, indicating a substantial positive impact.[1][2]
More compelling are the results from the comparative trial by Ghosh A, et al., which found that this compound led to a significantly greater improvement in LCQ scores compared to dextromethorphan.[3][4][5] This suggests that for patients whose quality of life is considerably impaired by cough, this compound may be a more effective treatment option than dextromethorphan.
The comparison with codeine, a commonly used antitussive, also appears favorable for this compound. The study by Carrara M, et al. showed a markedly larger mean change in LCQ score for the this compound group compared to the codeine group. While direct statistical comparison is not available in the abstract, the magnitude of the difference is noteworthy. It is important to consider that codeine is associated with a higher incidence of side effects such as drowsiness and constipation, which can negatively impact a patient's overall quality of life, a factor that may not be fully captured by the cough-specific LCQ.
A significant gap in the current literature is the absence of direct comparative studies between this compound and levodropropizine using the Leicester Cough Questionnaire. While both are effective antitussives, a head-to-head comparison of their impact on quality of life would be of great value to clinicians and researchers. The study by Kim JY, et al. provides valuable data on the relative efficacy of codeine and levodropropizine, with codeine showing a greater improvement in LCQ scores.[6]
Conclusion
Based on the currently available data, this compound is an effective antitussive agent that significantly improves the quality of life in patients with cough, as measured by the Leicester Cough Questionnaire. Its performance appears to be superior to dextromethorphan and potentially more favorable than codeine in this regard. Further well-designed, randomized controlled trials with detailed reporting of LCQ data are warranted to solidify these findings and to establish the comparative efficacy of this compound against other key antitussives like levodropropizine. For drug development professionals, these findings underscore the importance of utilizing patient-reported outcomes like the LCQ to demonstrate the full therapeutic value of novel antitussive agents.
References
- 1. Efficacy and Safety of this compound in the Treatment of Dry Cough: A Prospective Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijbcp.com [ijbcp.com]
- 5. [PDF] Efficacy and Safety of this compound in the Treatment of Dry Cough: A Prospective Observational Study. | Semantic Scholar [semanticscholar.org]
- 6. Effectiveness and Safety of Codeine and Levodropropizine in Patients With Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
Levocloperastine: A Comparative Analysis of its Non-Sedative Antitussive Profile in Human Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of levocloperastine with other antitussive agents, focusing on its non-sedative properties as validated in human clinical studies. The following sections detail the experimental evidence, methodologies, and mechanistic pathways that underscore this compound's favorable safety profile, particularly its lack of central nervous system depression.
Executive Summary
This compound is a non-opioid antitussive agent that has demonstrated efficacy in treating cough across various patient populations.[1][2] A key differentiator of this compound is its significantly reduced incidence of sedative effects compared to other centrally acting antitussives, such as codeine and its racemic form, DL-cloperastine.[3][4] Clinical trials have consistently reported no evidence of clinically significant central adverse events, including drowsiness, with this compound administration.[2][5][6] In contrast, comparator agents like codeine, levodropropizine, and DL-cloperastine have been associated with reports of drowsiness and other central nervous system side effects.[3][5] This non-sedative property is attributed to its unique stereoisomeric structure and its highly selective action on the bulbar cough center, which appears to minimize off-target effects on CNS pathways responsible for sedation.[3][7]
Comparative Analysis of Sedative Effects
Table 1: Comparison of Sedative Adverse Events of this compound and Comparator Antitussives
| Antitussive Agent | Reported Incidence of Sedation/Drowsiness in Human Studies | Key Findings from Comparative Trials |
| This compound | No evidence of clinically significant central adverse events reported.[1][2][5] In a prospective observational study, no cases of sedation were reported.[7][8] | Consistently demonstrated a lack of sedative effects compared to active comparators.[3][4][6] |
| Codeine | Drowsiness is a commonly reported adverse event.[2][3] A significant number of patients receiving codeine reported drowsiness in comparative trials.[1][9] | Directly compared to this compound, codeine was associated with a notable incidence of drowsiness.[2][5] |
| DL-Cloperastine | Associated with sedative effects, though potentially to a lesser extent than codeine.[3][4] | This compound exhibits a substantial reduction in sedative adverse events compared to its racemic form.[4] |
| Levodropropizine | Drowsiness has been reported as an adverse event.[3][5] | Comparative trials suggest a lower incidence of drowsiness than codeine, but it is still a reported side effect not observed with this compound.[4] |
| Dextromethorphan | Can cause drowsiness, although this is not its most prominent side effect at standard doses. | In a comparative trial, this compound was found to be more effective with no reports of sedation.[8] |
Experimental Protocols for Sedation Assessment
While detailed protocols from the specific clinical trials reviewed by Aliprandi et al. are not available, the general methodology for assessing sedation in antitussive clinical trials involves a combination of subjective and objective measures.
Key Methodological Components:
-
Study Design: Typically, randomized, controlled trials comparing the investigational drug (this compound) with a placebo and/or an active comparator (e.g., codeine).
-
Patient Population: Individuals suffering from acute or chronic cough due to various underlying conditions.
-
Dosage and Administration: Standard therapeutic doses of the respective antitussive agents are administered for a defined treatment period.
-
Assessment of Sedation:
-
Patient-Reported Outcomes: Patients are asked to report the incidence and severity of drowsiness or sleepiness through standardized questionnaires or visual analog scales (VAS).
-
Clinician Assessment: Investigators document any observed signs of sedation and inquire about sedative symptoms during follow-up visits.
-
Psychomotor and Cognitive Function Tests: Objective tests, such as the Digit Symbol Substitution Test (DSST) or tests of reaction time, can be employed to quantify the impact on cognitive and motor functions.
-
Electroencephalography (EEG): In more detailed pharmacological studies, EEG can be used to objectively measure changes in brain wave activity associated with sedation.
-
Mechanism of Action: A Lack of Sedative Effect
This compound's favorable safety profile is rooted in its dual mechanism of action and its stereoisomeric properties. It acts both centrally on the bulbar cough center and peripherally on cough receptors in the tracheobronchial tree.[3] The levorotatory isomer (this compound) is thought to have a more selective action on the cough center, avoiding the broader central nervous system depression seen with other agents like opioids.[3][7]
Figure 1. Simplified signaling pathway comparing the central effects of this compound and Codeine.
Experimental Workflow for Comparative Sedation Analysis
The logical flow of a clinical trial designed to compare the sedative properties of antitussive agents is depicted below. This workflow ensures a systematic and controlled evaluation of patient-reported and objectively measured outcomes.
Figure 2. Experimental workflow for a randomized controlled trial comparing antitussive agents.
Conclusion
The available evidence from human clinical studies strongly supports the non-sedative properties of this compound. In direct comparisons, it has consistently shown a superior safety profile with respect to central nervous system side effects when compared to codeine, DL-cloperastine, and levodropropizine. This makes this compound a valuable therapeutic option for the treatment of cough, particularly in patient populations where sedation is a concern. For drug development professionals, the unique stereoisomeric and selective properties of this compound offer a compelling model for designing future antitussive agents with improved tolerability.
References
- 1. This compound in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aesculapius.it [aesculapius.it]
- 4. medscape.com [medscape.com]
- 5. Comparison of safety and efficacy of dextromethorphan and this compound in treatment of dry cough: a randomized open label phase IV clinical trial | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of this compound in the Treatment of Dry Cough: A Prospective Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbcp.com [ijbcp.com]
- 9. aesculapius.it [aesculapius.it]
A Comparative Review of Central and Peripheral Acting Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of centrally and peripherally acting antitussive agents, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these therapeutic agents.
Introduction to Antitussive Agents
Cough is a critical protective reflex that clears the airways of foreign particles and mucus. However, in many clinical conditions, coughing can become excessive and non-productive, necessitating therapeutic intervention. Antitussive agents are drugs that suppress the cough reflex. They are broadly classified into two categories based on their site of action: centrally acting and peripherally acting agents.
Centrally acting antitussives exert their effects on the cough center in the brainstem. This class includes both opioid and non-opioid medications. Opioids, such as codeine, are potent cough suppressants but carry the risk of side effects like sedation and dependence.[1] Non-opioid central antitussives, like dextromethorphan, also act on the central nervous system but with a different mechanism and a more favorable side-effect profile.[2]
Peripherally acting antitussives work by targeting the sensory nerves in the respiratory tract, reducing the sensitivity of the cough receptors or inhibiting the release of inflammatory mediators that can trigger a cough.[3] Levodropropizine and the newer agent, gefapixant, are prominent examples of this class, offering the advantage of minimal central nervous system side effects.[3][4]
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of central and peripheral antitussives are rooted in their interaction with different components of the cough reflex arc.
Centrally Acting Antitussives
Codeine, a classic opioid antitussive, primarily acts as an agonist at the μ-opioid receptors in the cough center of the medulla oblongata.[5] The binding of codeine to these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in hyperpolarization and reduced excitability of the neurons involved in the cough reflex.[2]
Dextromethorphan is a non-opioid antitussive that acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor in the brainstem cough center.[6] By blocking the NMDA receptor, dextromethorphan prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the influx of calcium ions into the neuron.[2] This reduction in neuronal excitation leads to the suppression of the cough reflex.[7]
Peripherally Acting Antitussives
Levodropropizine exerts its antitussive effect by modulating the activity of sensory C-fibers in the airways.[3] It is believed to inhibit the release of sensory neuropeptides, such as Substance P, from these nerve endings.[8] This action desensitizes the cough receptors to various stimuli, thereby reducing the afferent signals to the central cough center.[1][3]
References
- 1. Neuromodulators in Acute and Chronic Cough in Children: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. droracle.ai [droracle.ai]
- 5. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Levodropropizine? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Levocloperastine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of levocloperastine, a non-opioid antitussive agent. Adherence to these procedures is vital for personnel safety, environmental protection, and regulatory compliance.
While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it is known to be harmful to aquatic life with long-lasting effects[1]. Therefore, it must be managed as a non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste, requiring disposal methods that prevent its entry into the water supply.
Summary of Disposal Procedures
The following table outlines the recommended disposal pathways for this compound waste generated in a laboratory setting.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused or Expired this compound (Pure Compound) | Incineration via a licensed hazardous material disposal company. | Segregate from other waste streams in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., glassware, pipette tips) | Incineration via a licensed hazardous material disposal company. | Collect in a designated, puncture-proof container labeled for pharmaceutical waste. |
| Aqueous Solutions Containing this compound | Collection for incineration; DO NOT dispose down the drain. | The aquatic toxicity of this compound necessitates this precaution. |
| Empty Stock Containers | Triple-rinse with a suitable solvent; manage the rinsate as this compound waste. The defaced, triple-rinsed container may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies. | Ensure all labels are fully removed or obscured to prevent misidentification. |
Detailed Experimental Protocol for Disposal
Objective: To safely and compliantly dispose of this compound waste from a laboratory setting, minimizing environmental impact and ensuring personnel safety.
Materials:
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated, leak-proof, and clearly labeled waste container for non-hazardous pharmaceutical waste (often blue or white).[2]
-
Sealable plastic bags.
-
Puncture-proof sharps container for contaminated sharps.
Procedure:
-
Segregation at the Point of Generation:
-
Handling of Pure this compound Waste:
-
Carefully transfer any unused or expired solid this compound into the designated pharmaceutical waste container.
-
Avoid creating dust. If working with a powder, handle it in a chemical fume hood.
-
-
Handling of Contaminated Materials:
-
Place all disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, into the designated pharmaceutical waste container.
-
Contaminated sharps (e.g., needles, broken glass) should be placed in a designated sharps container that is also marked for pharmaceutical waste incineration.
-
-
Management of Liquid Waste:
-
Collect all aqueous solutions containing this compound in a sealed, leak-proof container that is clearly labeled.
-
Under no circumstances should this compound solutions be poured down the drain. [4]
-
-
Container Management:
-
For empty stock containers, triple-rinse with an appropriate solvent (e.g., ethanol or methanol).
-
Collect the rinsate and manage it as liquid this compound waste for incineration.
-
After triple-rinsing, deface or remove the original label completely. The clean, empty container can then be disposed of according to your institution's procedures for non-hazardous lab glass or plastic.
-
-
Storage and Collection:
-
Store the sealed pharmaceutical waste container in a secure, designated area away from general laboratory traffic, pending pickup by a licensed waste management contractor.
-
Ensure that all personnel who handle the waste are trained on these procedures.
-
-
Documentation:
-
Maintain a manifest or other records of the disposal of the pharmaceutical waste, as provided by your licensed disposal company, to ensure a complete paper trail from generation to destruction.[3]
-
This compound Disposal Workflow
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Logistical Information for Handling Levocloperastine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical guidance on the safe handling, personal protective equipment (PPE), and disposal of Levocloperastine. The following procedures are designed to ensure the safety of laboratory personnel and to maintain a secure research environment.
Personal Protective Equipment (PPE) for Handling this compound
While specific occupational exposure limits for this compound have not been established, it is imperative to handle this potent pharmaceutical compound with a comprehensive personal protective equipment strategy to minimize exposure. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Gloves | Eye Protection | Respiratory Protection | Lab Coat/Gown |
| Weighing and Aliquoting (Powder) | Double-gloving with chemotherapy-rated nitrile gloves is recommended. | Chemical splash goggles. | A NIOSH-approved N95 or higher-level respirator should be used to prevent inhalation of fine particles. | Disposable, solid-front gown with tight-fitting cuffs. |
| Solution Preparation | Double-gloving with chemotherapy-rated nitrile gloves. | Chemical splash goggles. | Work within a certified chemical fume hood to avoid inhalation of aerosols. | Disposable, solid-front gown with tight-fitting cuffs. |
| In Vitro/In Vivo Dosing | Chemotherapy-rated nitrile gloves. | Safety glasses with side shields. | Not generally required if handling solutions in a well-ventilated area. | Standard laboratory coat. |
| Waste Disposal | Double-gloving with chemotherapy-rated nitrile gloves. | Safety glasses with side shields. | Not generally required if handling sealed waste containers. | Standard laboratory coat. |
| Spill Cleanup (Powder) | Double-gloving with chemotherapy-rated nitrile gloves. | Chemical splash goggles and a face shield. | A NIOSH-approved respirator with P100 cartridges. | Impermeable, disposable gown or coveralls. |
| Spill Cleanup (Liquid) | Double-gloving with chemotherapy-rated nitrile gloves. | Chemical splash goggles and a face shield. | A NIOSH-approved respirator with organic vapor and P100 cartridges. | Impermeable, disposable gown or coveralls. |
Operational Plan for Handling this compound
Adherence to the following step-by-step procedures is mandatory for all personnel handling this compound.
1. Engineering Controls:
-
All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Solutions should be prepared within a chemical fume hood.
2. Personal Protective Equipment (PPE):
-
Prior to handling, all personnel must don the appropriate PPE as specified in the table above.
-
Gloves should be inspected for any signs of damage before use and should be changed regularly, especially after handling the compound.
3. Hygiene Practices:
-
Wash hands thoroughly with soap and water before donning and after removing PPE.
-
Do not eat, drink, or apply cosmetics in areas where this compound is handled.
-
Contaminated PPE should be removed and disposed of in designated hazardous waste containers immediately after handling the compound.
4. Spill Response:
-
In the event of a spill, the area should be immediately evacuated and secured.
-
Follow the detailed spill cleanup protocol outlined below.
-
All personnel involved in the cleanup must wear the appropriate PPE for the type of spill (powder or liquid).
Disposal Plan for this compound
This compound waste is considered pharmaceutical hazardous waste and must be disposed of in accordance with all local, state, and federal regulations.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, gowns, weigh boats, paper towels) must be placed in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
2. Container Management:
-
Hazardous waste containers must be kept closed except when adding waste.
-
Containers should be stored in a designated, secure area away from general laboratory traffic.
3. Final Disposal:
-
This compound waste must not be disposed of down the drain.[1][2]
-
Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.
Experimental Protocol: Chemical Spill Cleanup
The following protocol provides a step-by-step guide for the safe cleanup of a this compound spill.
1. Immediate Actions:
- Alert personnel in the immediate area of the spill.
- Evacuate the affected area.
- If the spill involves a significant quantity of powder, shut down any local ventilation that could disperse the dust, if it is safe to do so.
- Post warning signs to prevent entry to the contaminated area.
2. Assemble Spill Kit and Don PPE:
- Retrieve the laboratory's chemical spill kit.
- Don the appropriate PPE for the type of spill as detailed in the PPE table.
3. Containment and Cleanup:
- For Powder Spills:
- Gently cover the spill with absorbent pads or cloths wetted with a suitable solvent (e.g., water or a detergent solution) to prevent the powder from becoming airborne.
- Carefully wipe up the dampened powder with absorbent pads, working from the outside of the spill inwards.
- For Liquid Spills:
- Contain the spill by surrounding it with absorbent materials from the spill kit.
- Absorb the liquid with absorbent pads, working from the outside of the spill inwards.
4. Decontamination:
- After the bulk of the spill has been removed, decontaminate the spill area.
- Wipe the area with a detergent solution, followed by a rinse with water.
- All cleaning materials must be disposed of as hazardous waste.
5. Waste Disposal and Post-Cleanup:
- Place all contaminated materials (absorbent pads, PPE, etc.) into a hazardous waste bag or container.
- Seal and label the container appropriately.
- After the cleanup is complete and all waste has been properly containerized, remove PPE in a manner that avoids cross-contamination and dispose of it as hazardous waste.
- Wash hands thoroughly with soap and water.
- Document the spill and the cleanup procedure in the laboratory's safety records.
Diagram: this compound Spill Response Workflow
Caption: Workflow for a this compound chemical spill response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
